molecular formula C11H11FO2 B3379373 Methyl 3-(4-fluorophenyl)but-2-enoate CAS No. 1563216-58-9

Methyl 3-(4-fluorophenyl)but-2-enoate

Cat. No.: B3379373
CAS No.: 1563216-58-9
M. Wt: 194.2 g/mol
InChI Key: GNJGRAWNPUCVSX-BQYQJAHWSA-N
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Description

Methyl 3-(4-fluorophenyl)but-2-enoate is a fluorinated organic compound with the molecular formula C 11 H 11 FO 2 and a molecular weight of 194.20 g/mol . This ester serves as a valuable chemical building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex molecules with potential biological activity. Research into structurally similar compounds, specifically those incorporating a fluorophenylprop-enoate moiety within a benzenesulfonamide framework, has demonstrated significant promise in the development of antimicrobial agents . These analogs have shown potent activity against a range of Gram-positive and Gram-negative bacteria, including Bacillus cereus , Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The mechanism of action for such sulfonamide derivatives is linked to the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis . Inhibition of PBPs leads to a loss of cell wall integrity and ultimately bacterial cell death, making this a validated target for antibiotic discovery. As a specialized intermediate, Methyl 3-(4-fluorophenyl)but-2-enoate is offered for research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(4-fluorophenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-7H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJGRAWNPUCVSX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 3-(4-fluorophenyl)but-2-enoate chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural dynamics, synthesis, and application of Methyl 3-(4-fluorophenyl)but-2-enoate , a critical fluorinated building block in medicinal chemistry.

Structural Dynamics, Synthesis, and Utility in Chiral Pharmacophore Construction[1]

Executive Summary

Methyl 3-(4-fluorophenyl)but-2-enoate (CAS: 1563216-58-9 ) is a trisubstituted


-unsaturated ester featuring a 4-fluorophenyl moiety.[1] It serves as a pivotal intermediate in the synthesis of chiral 

-branched phenylbutanoates and

-amino acids, motifs prevalent in dipeptidyl peptidase-4 (DPP-4) inhibitors and GABA analogs. Its reactivity is defined by the electron-withdrawing nature of the fluorine substituent and the steric demands of the

-methyl group, making it a model substrate for asymmetric hydrogenation and conjugate addition reactions.

Chemical Structure & Physicochemical Profile[3][4][5]

The compound exists primarily as two geometric isomers: (E) and (Z) . The (E)-isomer is thermodynamically favored due to the minimization of steric repulsion between the phenyl ring and the ester moiety.

Key Properties Data
PropertyValue / Description
IUPAC Name Methyl 3-(4-fluorophenyl)but-2-enoate
CAS Number 1563216-58-9
Molecular Formula

Molecular Weight 194.20 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity/isomer ratio)
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in water
LogP (Predicted) ~2.8 (Lipophilic)
Electronic Effect Fluorine at para position exerts inductive withdrawal (-I) and mesomeric donation (+M), generally deactivating the aromatic ring but activating the

-carbon for nucleophilic attack relative to non-fluorinated analogs.[2][3]
Isomerism & Steric Logic

The stereochemical outcome of synthesis and subsequent reactions is dictated by the


 strain. In the (Z)-isomer, the phenyl ring clashes with the carbonyl oxygen, destabilizing this conformation.

Isomerism E_Iso (E)-Isomer (Thermodynamically Stable) Ph and COOMe trans Z_Iso (Z)-Isomer (Sterically Congested) Ph and COOMe cis E_Iso->Z_Iso Photoisomerization (UV Light) Interaction Steric Repulsion (Phenyl vs Carbonyl) Z_Iso->Interaction High A1,3 Strain

Figure 1: Stereochemical relationship between E and Z isomers. The E-isomer is the standard synthetic target for catalytic hydrogenation.

Synthesis Protocol: Horner-Wadsworth-Emmons (HWE)[1][9][10][11]

The most robust method for synthesizing the (E)-isomer with high stereoselectivity is the Horner-Wadsworth-Emmons reaction. This protocol utilizes 4-fluoroacetophenone and trimethyl phosphonoacetate.

Reaction Mechanism & Logic

Direct Wittig olefination often yields poor E/Z selectivity for ketones. The HWE reaction, using a phosphonate ester, allows for thermodynamic control, favoring the (E)-alkene.

  • Substrate: 4-Fluoroacetophenone (activates the carbonyl via electron withdrawal).

  • Reagent: Trimethyl phosphonoacetate.

  • Base: Sodium Hydride (NaH) or Sodium Methoxide (NaOMe).

Step-by-Step Methodology

Safety Note: NaH is pyrophoric. Perform all steps under inert atmosphere (


 or Ar).
  • Activation: In a flame-dried 3-neck flask, suspend NaH (60% in oil, 1.2 eq) in anhydrous THF at 0°C.

  • Ylide Formation: Dropwise add trimethyl phosphonoacetate (1.2 eq). Evolution of

    
     gas will be observed.[4] Stir for 30 min until the solution becomes clear/yellow.
    
  • Addition: Add 4-fluoroacetophenone (1.0 eq) dropwise. The electron-poor nature of the ketone (due to F) enhances electrophilicity, accelerating the attack.

  • Reflux: Warm to room temperature, then reflux for 4–12 hours to ensure conversion and thermodynamic equilibration to the (E)-isomer.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[4] Wash organic layer with brine, dry over 
    
    
    
    .[5]
  • Purification: Flash column chromatography (Hexane:EtOAc 95:5). The (E)-isomer typically elutes second if (Z) is present, but HWE conditions minimize (Z).

Synthesis Ketone 4-Fluoroacetophenone (Substrate) Base NaH / THF (Deprotonation) Ketone->Base Phosphonate Trimethyl Phosphonoacetate (Reagent) Phosphonate->Base Carbanion Phosphonate Carbanion (Active Ylide) Base->Carbanion - H2 Intermediate Oxaphosphetane (Transition State) Carbanion->Intermediate Nucleophilic Attack Product Methyl 3-(4-fluorophenyl)but-2-enoate (E-Isomer Major) Intermediate->Product Elimination of Phosphate Salt

Figure 2: HWE Olefination workflow targeting the thermodynamically stable E-isomer.

Characterization & Validation

Confirming the structure requires distinguishing the alkene geometry and the integrity of the fluorinated ring.

Nuclear Magnetic Resonance (NMR)

The chemical shift of the vinyl proton is the primary indicator of stereochemistry.

NucleusChemical Shift (

)
MultiplicityAssignmentMechanistic Insight

H
7.40 – 7.50Multiplet (2H)Ar-H (meta to F)Deshielded by ring current.

H
7.00 – 7.10Multiplet (2H)Ar-H (ortho to F)Shielded by F lone pair donation (+M).

H
6.10 Quartet (

Hz)
=CH (Vinyl)Diagnostic for (E). (Z) typically shifts downfield.

H
3.75Singlet (3H)

Ester methyl.

H
2.55Doublet (

Hz)

Allylic coupling confirms

-methyl.

F
-110 to -115MultipletAr-FCharacteristic range for fluoroarenes.
Mass Spectrometry
  • Ionization: ESI+ or EI.

  • Molecular Ion:

    
    .
    
  • Fragmentation: Loss of methoxy group (

    
    ) and CO (
    
    
    
    ) are common. The fluorophenyl cation (
    
    
    95) is a stable diagnostic fragment.

Applications in Drug Development[3][4][14][15][16]

The primary utility of this compound is as a prochiral substrate for asymmetric hydrogenation. It is a precursor to chiral 3-(4-fluorophenyl)butanoic acid derivatives, which are bioisosteres for various lipophilic side chains in kinase inhibitors and metabolic regulators.

Asymmetric Hydrogenation Workflow

To generate high enantiomeric excess (ee), chiral Rhodium or Ruthenium catalysts with phosphine ligands (e.g., BINAP, DuPhos) are employed.

  • Catalyst:

    
     or similar.
    
  • Conditions:

    
     (5–10 bar), MeOH, RT.
    
  • Outcome: Reduction of the C=C bond to form the chiral center at the

    
    -position.
    

Hydrogenation Substrate Methyl 3-(4-fluorophenyl)but-2-enoate (Prochiral) Catalyst Chiral Rh/Ru Catalyst (e.g., Rh-DuPhos) Substrate->Catalyst Coordination Product Methyl (R)-3-(4-fluorophenyl)butanoate (Chiral Intermediate) Catalyst->Product Enantioselective Reduction (>98% ee) H2 H2 (g) (High Pressure) H2->Catalyst Oxidative Addition API Fluorinated API (e.g., GABA analogs) Product->API Hydrolysis & Derivatization

Figure 3: Asymmetric hydrogenation pathway converting the achiral alkene into a high-value chiral building block.

References

  • Chemical Identity & Properties: PubChem. Methyl 3-(4-fluorophenyl)but-2-enoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Synthesis Methodology (HWE): Larson, G. L. Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Hydrogenation: Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. Available at: [Link]

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 3-(4-fluorophenyl)but-2-enoate

Identification, Synthesis, and Characterization Protocols

Executive Summary

Methyl 3-(4-fluorophenyl)but-2-enoate (CAS: 1563216-58-9) is a critical


-unsaturated ester scaffold used primarily as an intermediate in the synthesis of fluorinated pharmaceutical agents. Its structural core—a 

-methyl cinnamate derivative—serves as a precursor for asymmetric hydrogenation to yield chiral

-aryl butanoic acids or

-amino acids, motifs found in various bioactive compounds (e.g., sitagliptin analogs, GABA derivatives).

This guide provides a definitive technical reference for the identification, synthesis, and characterization of this compound, resolving common ambiguities regarding stereoisomerism (E/Z) and providing a self-validating experimental protocol.

Chemical Identification & Registry

Core Identity Data[1]

The identification of this compound is often complicated by stereochemistry. The CAS number 1563216-58-9 typically refers to the (E)-isomer or the mixture where (E) is the major component, as thermodynamic control favors the trans arrangement of the phenyl ring relative to the ester group.

Parameter Data
IUPAC Name Methyl 3-(4-fluorophenyl)but-2-enoate
Common Name Methyl

-methyl-4-fluorocinnamate
CAS Number 1563216-58-9 (Primary)
Molecular Formula C

H

FO

Molecular Weight 194.20 g/mol
MDL Number MFCD29041026
SMILES COC(=O)/C=C(\C)/c1ccc(F)cc1
InChI Key HSNCAEKOZRUMTB-QPJJXVBHSA-N
Stereochemical Ambiguity Resolution

Researchers must distinguish between the (E) and (Z) isomers. In the (E)-isomer, the phenyl group and the ester carbonyl are on opposite sides of the double bond (trans-like), which is sterically preferred.

  • (E)-Isomer: Major product of HWE reactions; thermodynamically stable.

  • (Z)-Isomer: Kinetic product; often formed in Still-Gennari modifications.

Synthetic Pathway: Horner-Wadsworth-Emmons (HWE) Protocol

The most robust method for synthesizing Methyl 3-(4-fluorophenyl)but-2-enoate with high stereoselectivity ((E)-isomer) is the Horner-Wadsworth-Emmons (HWE) reaction. This protocol offers superior control compared to the Reformatsky reaction or Wittig olefination.

Reaction Logic Diagram

HWE_Synthesis Start1 4'-Fluoroacetophenone (Substrate) Intermediate Betaine Intermediate Start1->Intermediate Start2 Trimethyl Phosphonoacetate (Reagent) Base Sodium Hydride (NaH) (Base) Start2->Base Deprotonation (THF, 0°C) Base->Intermediate Nucleophilic Attack on Ketone Product Methyl 3-(4-fluorophenyl)but-2-enoate (E-Isomer Major) Intermediate->Product Elimination (- Phosphate salt)

Figure 1: Logical flow of the Horner-Wadsworth-Emmons synthesis pathway.

Experimental Protocol

Objective: Synthesize 10.0 g of Methyl 3-(4-fluorophenyl)but-2-enoate.

Reagents:

  • 4'-Fluoroacetophenone: 7.50 g (54.3 mmol)

  • Trimethyl phosphonoacetate: 10.88 g (59.7 mmol)

  • Sodium Hydride (60% in oil): 2.61 g (65.2 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF), 100 mL

Step-by-Step Procedure:

  • Apparatus Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere throughout.

  • Base Activation: Suspend NaH (2.61 g) in anhydrous THF (50 mL) at 0°C (ice bath).

  • Phosphonate Addition: Dropwise add Trimethyl phosphonoacetate (10.88 g) diluted in THF (20 mL) to the NaH suspension over 15 minutes. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0°C until the solution becomes clear (formation of the phosphonate carbanion).

  • Substrate Addition: Add 4'-Fluoroacetophenone (7.50 g) in THF (30 mL) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quench: Cool the mixture to 0°C and carefully quench with saturated aqueous NH

    
    Cl (50 mL).
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers.

  • Workup: Wash combined organics with Brine (50 mL), dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 90:10) to isolate the product as a colorless oil or low-melting solid.

Expected Yield: 85–92%

Characterization & Validation

To ensure scientific integrity, the synthesized product must be validated against the following spectral data.

NMR Spectroscopy (Predicted)

The (E)-isomer is distinguished by the chemical shift of the vinylic proton and the methyl group on the double bond.

Nucleus Shift (

, ppm)
Multiplicity Integration Assignment

H NMR
7.45 – 7.50Multiplet2HAr-H (ortho to alkene)
7.05 – 7.10Multiplet2HAr-H (meta to alkene)
6.12Quartet (

Hz)
1HVinylic C-H (=CH)
3.75Singlet3HEster Methyl (-OCH

)
2.55Doublet (

Hz)
3HVinylic Methyl (-CH

)

C NMR
167.5SingletCCarbonyl (C=O)
163.5Doublet (

Hz)
CAr-C-F
154.2SingletC

-Carbon (C=C)
116.8SingletCH

-Carbon (=CH)
Quality Control Checkpoints
  • Isomeric Purity: Use

    
    H NMR integration of the vinylic proton (6.12 ppm for E vs ~5.90 ppm for Z) to determine the E:Z ratio. A ratio of >10:1 is typical for HWE.
    
  • Fluorine Coupling: The

    
    C NMR must show characteristic C-F coupling (doublets) for the aromatic carbons.
    

Applications in Drug Development

Methyl 3-(4-fluorophenyl)but-2-enoate serves as a versatile "chiral pool" entry point.

  • Asymmetric Hydrogenation: Catalytic reduction using Rh- or Ru-BINAP complexes yields enantiopure Methyl 3-(4-fluorophenyl)butanoate .

  • Mechanistic Relevance: The fluorine atom enhances metabolic stability (blocking para-hydroxylation) and increases lipophilicity, a common strategy in optimizing ADME properties of drug candidates.

Workflow Visualization

Applications Compound Methyl 3-(4-fluorophenyl)but-2-enoate (Scaffold) Step1 Asymmetric Hydrogenation (Rh-BINAP, H2) Compound->Step1 Product1 Chiral Methyl 3-(4-fluorophenyl)butanoate Step1->Product1 DrugTarget Drug Candidates (e.g., GABA analogs, DPP-4 Inhibitors) Product1->DrugTarget

Figure 2: Downstream applications in medicinal chemistry.

References

  • Sigma-Aldrich. Product Specification: Methyl 3-(4-fluorophenyl)but-2-enoate (CAS 1563216-58-9).Link

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

  • PubChem. Compound Summary for CID 958751 (Related Analog). National Library of Medicine. Link

  • ChemicalBook. CAS 1563216-58-9 Data Sheet.Link

Disclaimer: This guide is for research purposes only. All syntheses should be performed by qualified personnel in a controlled laboratory environment.

In-Depth Technical Guide: Methyl 3-(4-fluorophenyl)crotonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 3-(4-fluorophenyl)crotonate, a specialized fluorinated intermediate used in the synthesis of pharmaceutical agents and agrochemicals.

Compound Identity & Nomenclature

Methyl 3-(4-fluorophenyl)crotonate is an


-unsaturated ester featuring a 4-fluorophenyl group and a methyl group at the 

-position (C3) of the acrylate backbone. It serves as a critical building block for introducing the 4-fluorophenyl moiety—a pharmacophore common in antidepressants (e.g., Paroxetine), statins (e.g., Fluvastatin), and kinase inhibitors—into complex heterocycles.
Identification Data
ParameterDetail
IUPAC Name Methyl 3-(4-fluorophenyl)but-2-enoate
Common Synonyms Methyl 3-(4-fluorophenyl)crotonate; Methyl

-(4-fluorophenyl)crotonate; Methyl 3-(p-fluorophenyl)but-2-enoate
CAS Registry Number 198889-33-7 (Generic/Isomer mixture) 1563216-58-9 (Specific isomer entry)
Molecular Formula C

H

FO

Molecular Weight 194.20 g/mol
SMILES COC(=O)C=C(C)c1ccc(F)cc1
InChI Key GNJGRAWNPUCVSX-UHFFFAOYSA-N

Structural Isomerism (E/Z Configuration)

Due to the trisubstituted double bond, this compound exists as two geometric isomers: (E) and (Z) .[1][2] The configuration significantly impacts reactivity, particularly in enzymatic resolutions or stereoselective cyclizations.

  • E-Isomer (Entgegen): The highest priority groups at each carbon (the 4-fluorophenyl ring at C3 and the methoxycarbonyl group at C2) are on opposite sides.[2][3] This is typically the thermodynamically more stable isomer due to reduced steric repulsion between the bulky phenyl ring and the ester group.

  • Z-Isomer (Zusammen): The 4-fluorophenyl ring and the ester group are on the same side.

Visualization of Isomers

The following diagram illustrates the steric relationship between the (E) and (Z) forms.

Isomers cluster_E E-Isomer (Major) cluster_Z Z-Isomer (Minor) E_Struct Ph(4-F)      \       C = C      /     \    Me       COOMe Z_Struct Ph(4-F)      COOMe      \      /       C = C      /      \    Me        H

Caption: Geometric isomerism of Methyl 3-(4-fluorophenyl)but-2-enoate. The E-isomer minimizes steric clash between the aryl ring and the ester moiety.

Synthesis Methodologies

Synthesis is typically achieved via condensation reactions that construct the C=C bond. Two primary protocols are employed depending on the required isomeric purity and scale.

Method A: The Reformatsky Reaction (Standard)

This method involves the zinc-mediated condensation of 4-fluoroacetophenone with methyl bromoacetate . It is preferred for industrial scaling due to the low cost of reagents.

  • Activation: Zinc dust is activated (e.g., with TMSCl or iodine) in an inert solvent (THF or Benzene).

  • Addition: Methyl bromoacetate is added to form the organozinc intermediate (Reformatsky reagent).

  • Condensation: 4-Fluoroacetophenone is introduced. The zinc enolate attacks the ketone to form a

    
    -hydroxy ester.
    
  • Dehydration: Acid-catalyzed dehydration (e.g.,

    
    -TsOH, reflux) eliminates water to yield the 
    
    
    
    -unsaturated ester.
Method B: Horner-Wadsworth-Emmons (HWE) Reaction

For higher stereoselectivity favoring the (E)-isomer , the HWE reaction using trimethyl phosphonoacetate is utilized.

  • Reagents: 4-Fluoroacetophenone, Trimethyl phosphonoacetate, Sodium hydride (NaH) or NaOMe.

  • Mechanism: The phosphonate carbanion attacks the ketone. The intermediate oxaphosphetane collapses to form the alkene and a water-soluble phosphate byproduct.

Synthesis Workflow Diagram

Synthesis Start 4-Fluoroacetophenone Intermed Beta-Hydroxy Ester (Intermediate) Start->Intermed Method A: Zn, THF Product Methyl 3-(4-fluorophenyl)crotonate (Target) Start->Product Method B: HWE (Direct) Reagent1 Methyl Bromoacetate + Zn (Reformatsky) Reagent1->Intermed Reagent2 Trimethyl Phosphonoacetate + NaH (HWE) Reagent2->Product Dehydration Acid Catalyzed Dehydration (-H2O) Intermed->Dehydration Dehydration->Product

Caption: Synthetic pathways. Method A (Reformatsky) proceeds via a hydroxy intermediate, while Method B (HWE) yields the alkene directly with high E-selectivity.

Applications in Drug Development

Methyl 3-(4-fluorophenyl)crotonate is a versatile intermediate ("building block") rather than a final drug. Its specific structural features—an electrophilic


-carbon and a lipophilic fluorophenyl group—make it ideal for:
  • Heterocycle Synthesis:

    • Pyrimidines: Reaction with amidines or urea derivatives yields fluorinated pyrimidinones, common scaffolds in kinase inhibitors.

    • Indoles: Can serve as a precursor for indole synthesis via reductive cyclization protocols (e.g., if nitrated or coupled with anilines).

  • Michael Acceptor Reactivity:

    • The conjugated double bond acts as a Michael acceptor for nucleophiles (amines, thiols), allowing the introduction of the 4-fluorophenyl-ethyl motif into larger chiral molecules.

  • Relationship to Paroxetine:

    • While Paroxetine is derived from a cinnamate (lacking the

      
      -methyl group), this crotonate analog is used to synthesize methylated derivatives or related 4-arylpiperidines where a quaternary carbon or specific steric bulk is required at the benzylic position.
      

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be observed.

Proton NMR ( H NMR, CDCl , 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignment
7.40 – 7.50 Multiplet2HAromatic (Ortho to alkene)
7.00 – 7.10 Multiplet2HAromatic (Meta to alkene, Ortho to F)
6.10 Singlet (fine splitting)1HVinyl proton (=CH)
3.75 Singlet3HMethyl ester (-OCH

)
2.55 Doublet (

Hz)
3HAllylic Methyl (-CH

)

Note: The allylic methyl group typically appears as a doublet due to long-range coupling with the vinyl proton.

Infrared Spectroscopy (FT-IR)
  • 1715 cm

    
    :  Strong C=O stretch (Conjugated Ester).
    
  • 1630 cm

    
    :  C=C stretch (Alkene).
    
  • 1220 cm

    
    :  C-F stretch (Aryl Fluoride).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 3-(4-fluorophenyl)but-2-enoate. Retrieved from .

  • ChemicalBook. Methyl 3-(4-fluorophenyl)but-2-enoate CAS 198889-33-7 Properties and Suppliers. Retrieved from .[4]

  • ChemSrc. CAS 198889-33-7 Entry and Physicochemical Properties. Retrieved from .

  • Sigma-Aldrich. Building Blocks for Medicinal Chemistry: Fluorinated Esters. Retrieved from .

  • ResearchGate. Synthesis of beta-aryl crotonates via Reformatsky Reaction. Retrieved from .

Sources

Difference between methyl 3-(4-fluorophenyl)but-2-enoate and amino derivatives

Comparative Technical Guide: Methyl 3-(4-fluorophenyl)but-2-enoate vs. -Amino Derivatives

Executive Summary

This guide provides a high-resolution technical analysis contrasting Methyl 3-(4-fluorophenyl)but-2-enoate (the "Enoate") with its


-amino derivatives

In drug discovery, this comparison represents a critical scaffold transition: converting a planar, electrophilic Michael acceptor into a chiral, sp³-hybridized peptidomimetic. This transformation is the foundational chemistry behind the synthesis of DPP-4 inhibitors (e.g., Sitagliptin analogs). This document details the structural divergence, synthetic pathways (Aza-Michael addition vs. Enamine Hydrogenation), and the pharmacological shift from "reactive intermediate" to "target-specific pharmacophore."

Structural and Electronic Characterization

The core difference lies in the transition from a conjugated

Comparative Data Matrix[1]
FeatureMethyl 3-(4-fluorophenyl)but-2-enoate (Enoate)Methyl 3-amino-3-(4-fluorophenyl)butanoate (Amino Derivative)
Hybridization (C3)

(Planar)

(Tetrahedral)
Chirality Achiral (Exists as E/Z geometric isomers)Chiral (Exists as R/S enantiomers)
Electronic Nature Electrophilic (Michael Acceptor)Nucleophilic / Basic (Amine)
UV/Vis Absorption Strong

transition (Conjugated)
Weak / Negligible (Conjugation broken)
H-Bonding Acceptor only (Ester carbonyl)Donor (

) and Acceptor (Ester)
Metabolic Risk High (Glutathione conjugation via Michael addition)Low (Stable scaffold)
Electronic Impact of the Fluorine Atom

In the Enoate , the 4-fluorophenyl group is conjugated with the ester. The fluorine atom exerts an inductive electron-withdrawing effect (-I) but a resonance donating effect (+R). In the conjugated system, this fine-tunes the electrophilicity of the

In the Amino Derivative , the conjugation is broken. The fluorine atom primarily acts via the -I effect, lowering the


Synthetic Pathways: The Aza-Michael Transformation

The conversion of the Enoate to the Amino derivative is a "chiral switch" operation. Two primary pathways dominate high-value synthesis: Asymmetric Aza-Michael Addition and Enamine Hydrogenation .

Pathway Visualization

GEnoateMethyl 3-(4-fluorophenyl)but-2-enoate(Planar Electrophile)EnamineIntermediate Enamine(Z)-isomer stabilizedEnoate->Enamine Amine Condensation(-H2O)AminoMethyl 3-amino-3-(4-fluorophenyl)butanoate(Chiral Pharmacophore)Enoate->Amino Path A: AsymmetricAza-Michael Addition(Chiral Catalyst)Enamine->Amino Path B: AsymmetricHydrogenation(Rh/Ru Catalyst)

Figure 1: Synthetic divergence. Path A represents direct addition to the alkene. Path B represents the industrial route often used for Sitagliptin-like scaffolds, proceeding via an enamine intermediate.

Mechanistic Insight[2]
  • Path A (Aza-Michael): The amine nucleophile attacks the

    
    -carbon of the Enoate. This is reversible. High enantioselectivity requires a chiral Lewis acid or organocatalyst to activate the ester and direct the attack.
    
  • Path B (Enamine Hydrogenation): The ketone precursor is condensed with an amine/ammonium source to form the enamine (often isolated as the Z-isomer due to intramolecular H-bonding). This is then reduced using Rhodium-bisphosphine catalysts (e.g., Rh-Josiphos) to set the chiral center with high ee (>98%).

Pharmacological Implications[3][4][5][6]

The shift from Enoate to Amino derivative is a shift from toxicity risk to therapeutic efficacy .

The Michael Acceptor Risk (Enoate)

The parent Enoate contains an

  • Consequence: Potential for cellular toxicity, immunogenicity, and rapid metabolic clearance.

  • Usage: Generally used only as a transient synthetic intermediate, not a final drug substance.

The Peptidomimetic Pharmacophore (Amino Derivative)

The

  • Mechanism: The primary amine forms a crucial salt bridge with Glu205 and Glu206 in the DPP-4 active site.

  • Stability: Unlike

    
    -amino acids, 
    
    
    -amino acids are resistant to proteases, extending the drug's half-life in vivo.
  • Fluorine Role: The 4-fluorophenyl group fills the S1 hydrophobic pocket of the enzyme, increasing binding affinity and preventing metabolic oxidation of the phenyl ring.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-(4-fluorophenyl)but-2-enoate (The Enoate)

A standard Horner-Wadsworth-Emmons (HWE) or Reformatsky approach.

  • Reagents: 4-Fluoroacetophenone (10 mmol), Trimethyl phosphonoacetate (12 mmol), NaH (15 mmol), THF (dry).

  • Activation: Suspend NaH in THF at 0°C. Add Trimethyl phosphonoacetate dropwise. Stir 30 min until clear (formation of ylide).

  • Addition: Add 4-Fluoroacetophenone dropwise.

  • Reflux: Warm to RT, then reflux for 4-6 hours. Monitor TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[1] Wash organic layer with brine, dry over 
    
    
    .
  • Purification: Flash chromatography. The product is an oil or low-melting solid.

    • Note: This yields a mixture of E/Z isomers.

Protocol B: Asymmetric Synthesis of the Amino Derivative

Via Rhodium-Catalyzed Hydrogenation of the Enamine (Industrial Standard).

  • Enamine Formation:

    • Reflux the

      
      -keto ester (derived from 4-fluoroacetophenone) with Ammonium Acetate (
      
      
      ) in methanol for 4 hours.
    • Concentrate and crystallize to obtain Methyl 3-amino-3-(4-fluorophenyl)but-2-enoate (the enamine intermediate).

  • Hydrogenation:

    • Catalyst:

      
       + Chiral Ligand (e.g., (R,S)-t-Bu-Josiphos).
      
    • Solvent: Degassed Trifluoroethanol (TFE) or Methanol.

    • Conditions: Hydrogen gas (10-30 bar), 50°C, 12 hours.

  • Workup: Vent

    
    . Filter catalyst through Celite. Concentrate filtrate.
    
  • Salt Formation: Treat the crude oil with Phosphoric acid or HCl in isopropanol to crystallize the chiral amine salt.

    • Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).

Analytical Differentiation

MethodEnoate (Parent)Amino Derivative (Product)
1H NMR Olefinic proton singlet at

ppm.
Disappearance of olefinic proton. Appearance of chiral methine (

) at

ppm.
13C NMR Carbonyl at

ppm. Alkene carbons at

ppm.
Carbonyl shift. Aliphatic carbons appear in

region (

ppm).
IR Spectroscopy Conjugated C=O stretch (

). C=C stretch (

).
Non-conjugated C=O (

). N-H stretches (

).

References

  • Atlas, S. et al. (2025).[2][3] Structural and Quantum Study of Newly Synthesized Methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate. Advanced Journal of Chemistry, Section A. 4

  • Riaz, N.N., et al. (2017).[5]

    
    -Amino Acids: Role in Human Biology and Medicinal Chemistry. Hilaris / Med Chem. 6
    
  • Lyu, X., et al. (2024).[7] Ni-Catalyzed Formal Hydroamidation of

    
    -Unsaturated Carbonyl Compounds. Synlett. 7[8]
    
  • PubChem. (2025).[9] Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate (Sitagliptin Intermediate Analog Data). National Library of Medicine. 9

An In-depth Technical Guide to the Physical Properties of Methyl 3-(4-fluorophenyl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Compound

Methyl 3-(4-fluorophenyl)but-2-enoate (CAS No. 1563216-58-9) represents a molecule of significant interest within the realms of organic synthesis and medicinal chemistry. Its structural motifs, including a fluorinated aromatic ring and an α,β-unsaturated ester, are prevalent in a variety of biologically active compounds. This guide serves as a comprehensive technical resource on the physical properties of this compound. In the absence of extensive, publicly available experimental data for this specific molecule, this document provides a robust framework for its characterization. We will delve into established analytical methodologies, offer well-reasoned estimations of its physical and spectral properties based on structurally similar compounds, and provide detailed experimental protocols that ensure the generation of reliable and reproducible data. Our approach is grounded in the principles of scientific integrity, providing you not just with data, but with the causal reasoning behind the experimental design.

Molecular and Physical Properties: A Quantitative Overview

The physical properties of a compound are fundamental to its handling, formulation, and biological activity. The following table summarizes the key molecular and predicted physical properties of methyl 3-(4-fluorophenyl)but-2-enoate. It is critical to note that where experimental data is unavailable, values are estimated based on established computational models and data from analogous compounds.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₁FO₂[1]
Molecular Weight 194.20 g/mol Calculated
CAS Number 1563216-58-9[1]
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidAnalogy to similar compounds
Melting Point Not available.-
Boiling Point Not available.-
Solubility Predicted: Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone). Sparingly soluble in non-polar solvents (e.g., hexanes). Insoluble in water.[2][3]
pKa Not applicable (non-ionizable under typical conditions)-

Spectroscopic Profile: Elucidating the Molecular Architecture

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of organic compounds. Below, we present the predicted spectral data for methyl 3-(4-fluorophenyl)but-2-enoate, based on the known spectral characteristics of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40 - 7.30m2HAr-H
~7.10 - 7.00m2HAr-H
~5.80s1H=CH
~3.70s3H-OCH₃
~2.50s3H-CH₃

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~166C=O (ester)
~163 (d, ¹JCF ≈ 250 Hz)C-F
~158=C(Ar)-
~137 (d, ⁴JCF ≈ 3 Hz)C-Ar
~129 (d, ³JCF ≈ 8 Hz)CH-Ar
~116=CH
~115 (d, ²JCF ≈ 22 Hz)CH-Ar
~51-OCH₃
~25-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum (Thin Film, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1720StrongC=O stretch (α,β-unsaturated ester)
~1640MediumC=C stretch (alkene)
~1600, ~1500MediumAromatic C=C stretch
~1250StrongC-O stretch (ester)
~1220StrongC-F stretch
~840Strongpara-disubstituted benzene C-H bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization, EI):

m/zPredicted Fragment
194[M]⁺ (Molecular Ion)
179[M - CH₃]⁺
163[M - OCH₃]⁺
135[M - COOCH₃]⁺
109[C₆H₄F-C≡CH]⁺
95[C₆H₄F]⁺

Experimental Protocols for Physical and Spectroscopic Characterization

To ensure the scientific rigor of your research, the following detailed protocols for the determination of the physical and spectroscopic properties of methyl 3-(4-fluorophenyl)but-2-enoate are provided.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Protocol:

  • Sample Preparation: Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packing height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Observation: Decrease the heating rate to 1-2 °C per minute and carefully observe the sample.

  • Data Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A sharp melting range (≤ 1 °C) is indicative of a pure compound.[4]

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

For liquid samples, the boiling point is a key physical constant.[1][5]

Protocol (Micro-boiling point method):

  • Sample Preparation: Place a few drops of the liquid sample into a small test tube.

  • Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube).[6]

  • Heating: Heat the bath gently.

  • Observation: Observe the capillary tube. A slow, continuous stream of bubbles will emerge from the open end as the liquid boils.

  • Cooling and Data Recording: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling ceases and liquid is drawn back into the capillary tube is the boiling point.

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 3-(4-fluorophenyl)but-2-enoate in a Research and Development Setting

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of the safety considerations and handling protocols for Methyl 3-(4-fluorophenyl)but-2-enoate. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds. The guidance herein is synthesized from available data on closely related analogues and established principles of laboratory safety. The primary directive of this guide is to foster a proactive safety culture through a deep understanding of the material's potential hazards and the rationale behind its safe handling.

Compound Identification and Physicochemical Profile

Methyl 3-(4-fluorophenyl)but-2-enoate is a fluorinated organic compound. While extensive, peer-reviewed data on this specific molecule is not widely available, we can infer its properties from closely related structures and computational models.

A near structural analogue, methyl (2E)-3-(4-fluorophenyl)prop-2-enoate, provides the most direct data for hazard assessment.[1]

Table 1: Physicochemical Properties of Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate

PropertyValueSource
Molecular Formula C₁₀H₉FO₂PubChem[1]
Molecular Weight 180.17 g/mol PubChem[1]
IUPAC Name methyl (E)-3-(4-fluorophenyl)prop-2-enoatePubChem[1]
CAS Number 100891-10-9PubChem[1]

Understanding these basic properties is the foundational step in a robust safety assessment. The molecular weight is crucial for accurate measurement and solution preparation, while the chemical structure informs its potential reactivity and toxicological profile.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. Based on data from the European Chemicals Agency (ECHA) for its prop-2-enoate analogue, Methyl 3-(4-fluorophenyl)but-2-enoate should be treated as a hazardous substance with the following classifications.[1]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.

These classifications are not merely administrative labels; they are predictive of the biological response upon exposure and therefore dictate the necessary control measures.

  • H315 (Skin Irritation): This indicates that direct contact with the skin is likely to cause inflammation, redness, and discomfort. The mechanism often involves the disruption of the lipid bilayer of skin cells, leading to an inflammatory cascade.

  • H319 (Serious Eye Irritation): The mucous membranes of the eyes are particularly sensitive. This classification suggests that contact can lead to significant, potentially painful, and temporarily debilitating irritation.

  • H335 (Respiratory Irritation): Inhalation of aerosols, dust, or vapors can irritate the respiratory tract, leading to symptoms such as coughing, sneezing, and shortness of breath. This is a critical consideration when handling the substance as a powder or in a volatile solvent.

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective laboratory safety is not solely reliant on personal protective equipment (PPE). A more robust strategy involves the "Hierarchy of Controls," which prioritizes more effective and reliable control measures over less effective ones. This approach is a self-validating system for risk mitigation.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For Methyl 3-(4-fluorophenyl)but-2-enoate, this hierarchy is applied as follows:

  • Elimination/Substitution: In a drug development context, eliminating the compound is not feasible. However, a critical early-stage decision could involve substituting it with a less irritating analogue if pharmacologically viable.

  • Engineering Controls: This is the most critical and reliable protection for daily handling. All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Administrative Controls: This includes rigorous training, the development of Standard Operating Procedures (SOPs), and clear labeling of all containers. Work areas should be restricted to authorized personnel.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.

Standard Operating Protocol: Handling and Personal Protection

The following protocol is a self-validating system designed to mitigate the risks identified in Section 2.

4.1. Required Personal Protective Equipment (PPE)

  • Hand Protection: Wear nitrile or neoprene gloves. Always double-check the manufacturer's glove compatibility charts for the specific solvents being used. Dispose of gloves immediately if contamination is suspected.[3]

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect from splashes.[2]

  • Skin and Body Protection: A full-length laboratory coat must be worn and buttoned. Ensure clothing covers all exposed skin.[3]

  • Respiratory Protection: When engineering controls are not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

4.2. Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Weighing: If handling the solid form, weigh the compound directly within the fume hood. Use anti-static weighing paper or a tared container to prevent dispersal of fine powders.

  • Dissolution: Add solvents slowly to the solid to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Transfers: Use pipettes or cannulas for liquid transfers. Avoid pouring directly from large containers to minimize the risk of spills.

  • Post-Handling: After completion of work, decontaminate all surfaces within the fume hood. Tightly seal the container containing Methyl 3-(4-fluorophenyl)but-2-enoate.

  • Hygiene: Immediately after removing gloves, wash hands thoroughly with soap and water.

Emergency Procedures and First Aid

Prompt and correct response to an exposure is critical. All laboratory personnel must be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.

5.1. First-Aid Measures

  • Inhalation (H335): Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact (H315): Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under the safety shower. If irritation persists, seek medical attention.[4]

  • Eye Contact (H319): Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. It is critical to remove contact lenses if present. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and drink plenty of water. Seek immediate medical attention.[3]

5.2. Accidental Release Measures

A spill represents a significant inhalation and contact hazard. The response should be systematic and calm.

Spill_Response_Workflow cluster_spill Accidental Spill Response Workflow Alert Alert Personnel & Evacuate Area Assess Assess Spill Size & Hazard (Is it safe to handle internally?) Alert->Assess Contain Contain the Spill (Use absorbent pads around the perimeter) Assess->Contain If safe Absorb Absorb the Material (Cover with inert absorbent like vermiculite) Contain->Absorb Collect Collect & Package Waste (Use spark-proof tools, seal in labeled container) Absorb->Collect Decontaminate Decontaminate the Area (Wipe down with appropriate solvent/soap & water) Collect->Decontaminate Report Report the Incident Decontaminate->Report

Caption: A systematic workflow for responding to a chemical spill.

For a small spill, trained personnel wearing appropriate PPE can manage the cleanup. For large spills, evacuate the laboratory and contact the institution's emergency response team.

Storage, Stability, and Disposal

6.1. Storage and Stability

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from strong oxidizing agents, as these can cause vigorous and potentially hazardous reactions.

  • The compound is expected to be stable under normal laboratory conditions. Avoid exposure to excessive heat or direct sunlight.[4]

6.2. Disposal Considerations

  • All waste containing Methyl 3-(4-fluorophenyl)but-2-enoate, including contaminated consumables and reaction byproducts, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[4]

Toxicological Information: Acknowledging Data Gaps

The toxicological properties of Methyl 3-(4-fluorophenyl)but-2-enoate have not been fully investigated.[5] The GHS classifications are based on data from a closely related analogue and represent the minimum known hazards. The presence of a fluorophenyl group warrants caution, as fluorinated compounds can have diverse and sometimes unexpected biological activities. Researchers must operate under the principle of "as low as reasonably achievable" (ALARA) for exposure, assuming the compound may have other, uncharacterized toxicities.

Inhalation of high concentrations of vapors from similar compounds may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[5]

Conclusion

Methyl 3-(4-fluorophenyl)but-2-enoate is a compound that demands respect and careful handling. Its irritant properties to the skin, eyes, and respiratory system are significant and dictate the use of robust engineering controls and appropriate personal protective equipment. By understanding the rationale behind these safety protocols—from the molecular basis of irritation to the strategic application of the hierarchy of controls—researchers can confidently and safely utilize this compound in the pursuit of scientific advancement. A proactive and informed approach to safety is not a barrier to research; it is an integral component of scientific excellence.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 958751, methyl (2E)-3-(4-fluorophenyl)prop-2-enoate." PubChem, [Link].

  • Chemsrc. "ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate Chemical & Physical Properties." Chemsrc.com, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 709903, Methyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate." PubChem, [Link].

  • Safe Work Australia. "GHS Hazardous Chemical Information List." Safe Work Australia, [Link].

  • U.S. Environmental Protection Agency. "Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate - Exposure." EPA CompTox Chemicals Dashboard, [Link].

  • Organisation for Economic Co-operation and Development. "SIDS Initial Assessment Report for 3-Buten-2-ol, 2-methyl-." OECD, [Link].

Sources

Solubility Profile & Thermodynamic Analysis of Methyl 3-(4-fluorophenyl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(4-fluorophenyl)but-2-enoate (CAS: 100891-10-9) is a critical intermediate in the synthesis of fluorinated pharmaceuticals. Its solubility profile is the governing factor in crystallization yield, purification efficiency, and solvent selection for scale-up.

This guide provides a comprehensive technical framework for determining and modeling the solubility of this compound. Unlike generic datasheets, this document focuses on the causality between the molecule’s fluorinated styryl backbone and solvent interactions, providing a self-validating protocol for acquiring thermodynamic data ($ \Delta_{sol}H, \Delta_{sol}G, \Delta_{sol}S $).

Physicochemical Profile & Theoretical Prediction[1][2]

Understanding the solute-solvent interaction requires analyzing the molecular architecture.

Molecular Architecture
  • Lipophilic Domain: The 4-fluorophenyl ring and the methyl group on the double bond contribute significantly to hydrophobicity. The fluorine atom, while electronegative, increases lipophilicity compared to a hydrogen atom due to low polarizability and weak solvation by water.

  • Polar Domain: The methyl ester moiety provides a hydrogen bond acceptor site but lacks hydrogen bond donors.

  • Conjugation: The

    
    -unsaturated system (but-2-enoate) limits conformational flexibility, favoring a crystalline lattice that requires significant energy to disrupt.
    
Predicted Solubility Hierarchy

Based on the calculated partition coefficient (LogP


 2.7) and Hansen Solubility Parameters (HSP), the solubility behavior follows a "Like Dissolves Like" trajectory favoring moderately polar aprotic solvents.

Table 1: Predicted Solubility Performance

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic Acetone, Ethyl Acetate, THFHigh Dipole-dipole interactions match the ester functionality; lack of H-bond donor network favors dissolution of the hydrophobic core.
Polar Protic Methanol, Ethanol, IPAModerate Solvation is hindered by the hydrophobic fluorophenyl tail; solubility increases significantly with temperature (entropy-driven).
Non-Polar Toluene, HexaneLow to Moderate Toluene offers

stacking interactions with the phenyl ring; Hexane is too non-polar to overcome the crystal lattice energy of the ester.
Aqueous WaterInsoluble Hydrophobic effect dominates; high energy cost to create a cavity in the water structure.

Experimental Protocol: Static Equilibrium Method

To obtain publication-grade solubility data, we utilize the Isothermal Saturation Method coupled with Gravimetric or HPLC analysis. This protocol is self-validating through the use of triplicate sampling and mass balance checks.

Workflow Diagram

Solubility_Workflow Start Excess Solute Addition Equil Equilibration (Shake Flask, 24-48h) Start->Equil T ± 0.1 K Settle Phase Separation (Settling/Centrifugation) Equil->Settle Filter Syringe Filtration (0.45 µm PTFE) Settle->Filter Isothermal Analyze Quantification (HPLC/Gravimetric) Filter->Analyze Dilution

Figure 1: Step-by-step workflow for determining equilibrium solubility. Note the critical isothermal filtration step to prevent precipitation.

Detailed Methodology

Reagents:

  • Methyl 3-(4-fluorophenyl)but-2-enoate (Purity > 99.0%, re-crystallized).

  • Analytical grade solvents (dried over molecular sieves if analyzing moisture sensitivity).

Procedure:

  • Preparation: Add excess solid solute to 50 mL jacketed glass vessels containing the specific solvent.

  • Equilibration: Stir the suspension magnetically at the target temperature (

    
    ) for 24 hours.
    
    • Validation: Stop stirring and allow to settle for 2 hours. If the solid phase disappears, add more solute.

  • Sampling: Withdraw 2 mL of the supernatant using a pre-warmed glass syringe equipped with a 0.45 µm PTFE filter.

    • Critical Control Point: The syringe and filter must be at the same temperature as the solution to prevent "crash-out" crystallization during sampling.

  • Quantification (Gravimetric):

    • Transfer a known mass of filtrate (

      
      ) to a pre-weighed weighing dish (
      
      
      
      ).
    • Evaporate solvent under vacuum/nitrogen flow.

    • Dry residue to constant weight (

      
      ).
      
    • Calculate Mole Fraction Solubility (

      
      ).
      

Thermodynamic Modeling

Raw data points are insufficient for process design. We must correlate experimental data with thermodynamic models to predict solubility at unmeasured temperatures and calculate dissolution enthalpy.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

) for non-ideal solutions.


  • A, B, C: Empirical parameters derived from non-linear regression.

  • Utility: Allows for interpolation of solubility at any temperature within the measured range.

Thermodynamic Functions (van't Hoff Analysis)

To understand the nature of the dissolution (endothermic vs. exothermic), we apply the van't Hoff equation.[1]



Where:

  • 
    : Enthalpy of solution (kJ/mol).
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    : Gibbs free energy ($ \Delta{sol}G = -RT \ln x $).
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    : Entropy of solution ($ \Delta{sol}S = (\Delta_{sol}H - \Delta_{sol}G)/T $).
    
Logic Flow for Data Analysis

Thermo_Logic Data Experimental Data (x vs T) Model Apelblat Regression ln(x) = A + B/T + C*ln(T) Data->Model Check Error Analysis (RAD / RMSD) Model->Check Check->Model Refine Model Params Calc. Thermodynamic Parameters (H, S, G) Check->Params If RMSD < 1% Insight Process Insight (Endothermic/Spontaneous) Params->Insight

Figure 2: Computational logic for converting raw solubility data into thermodynamic insights.

Data Presentation & Interpretation

When reporting your results, structure the data to highlight the temperature dependence.

Table 2: Template for Reporting Experimental Solubility (


) 
(Note: Values below are illustrative placeholders based on typical cinnamate ester profiles. Actual values must be determined experimentally.)
T (K)Methanol (

)
Ethanol (

)
Acetone (

)
Ethyl Acetate (

)
278.154.125.2318.4516.20
288.156.348.1024.1221.50
298.159.8512.4532.6028.90
308.1514.2018.6044.1039.50
318.1521.5027.8058.9052.10
Interpretation Guidelines:
  • Positive Enthalpy (

    
    ):  Solubility increases with temperature. This is expected for methyl 3-(4-fluorophenyl)but-2-enoate.
    
  • Solvent Polarity Effect: If

    
    , the dissolution is driven by dipole-dipole interactions rather than hydrogen bonding, confirming the lipophilic nature of the fluorinated ring.
    
  • Entropy (

    
    ):  A positive entropy change indicates that the disorder created by breaking the crystal lattice and mixing with the solvent outweighs the ordering of solvent molecules around the solute.
    

References

  • Measurement Protocol: Shakeel, F., et al. "Solubility and thermodynamic analysis of anti-cancer drugs in different organic solvents." Journal of Chemical Thermodynamics.

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

  • Solvent Properties: Murov, S. "Properties of Solvents Used in Organic Chemistry."[2] Murov.info.[2][3]

  • Analogous Fluorinated Compounds: Fan, S., et al. "Thermodynamic Models for Determination of the Solubility of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid."[1] Journal of Chemical & Engineering Data.

Sources

Fluorinated beta-methyl cinnamate derivatives overview

Technical Whitepaper: Strategic Design & Synthesis of Fluorinated -Methyl Cinnamate Derivatives

Part 1: Executive Summary

This technical guide addresses the design, synthesis, and application of fluorinated


-methyl cinnamate derivatives1

The strategic introduction of a


-methyl groupfluorine substituents
  • Metabolic Shielding: The

    
    -methyl group sterically hinders nucleophilic attack at the 
    
    
    -position (Michael addition) and slows oxidative metabolism.
  • Bioisosteric Tuning: Fluorine substitution (specifically para-F or meta-CF

    
    ) modulates lipophilicity (
    
    
    ) and blocks P450-mediated hydroxylation without significantly altering the steric footprint of the phenyl ring.

This guide provides a validated workflow for synthesizing these trisubstituted alkenes, emphasizing the Horner-Wadsworth-Emmons (HWE) reaction over the Mizoroki-Heck reaction due to superior stereocontrol for this specific scaffold.

Part 2: Scientific Rationale & SAR Logic

The "Why": Structural Causality

In drug development, the cinnamate scaffold is a "privileged structure." However, two primary failure modes exist for the naked scaffold:

  • Michael Acceptor Reactivity: The

    
    -unsaturated carbonyl is prone to non-specific covalent binding with thiol-containing proteins (e.g., glutathione), leading to toxicity.[1]
    
  • Rapid Clearance: The electron-rich aromatic ring is a prime target for CYP450 oxidation.

The Solution:

  • 
    -Methylation:  Increases the transition state energy for nucleophilic attack, effectively "detuning" the Michael acceptor reactivity to improve safety profiles while maintaining receptor binding.
    
  • Fluorination: The C-F bond is metabolically inert. Placing fluorine at the para-position prevents the formation of quinone-methide toxic metabolites.

SAR Decision Logic (Visualization)

SAR_LogicProblemCinnamate ScaffoldInstabilitySol1High Michael ReactivityProblem->Sol1Sol2Rapid CYP450 MetabolismProblem->Sol2Action1Add β-Methyl GroupSol1->Action1MitigationAction2Add Fluorine (p-F / m-CF3)Sol2->Action2MitigationResult1Steric Shielding(Reduced Toxicity)Action1->Result1Result2Metabolic Blockade(Increased Half-life)Action2->Result2TargetOptimized Lead CandidateResult1->TargetResult2->Target

Figure 1: Structure-Activity Relationship (SAR) logic flow for optimizing cinnamate scaffolds.

Part 3: Synthesis Strategy

Route Selection: HWE vs. Heck

For


-methyl
FeatureMizoroki-Heck ReactionHorner-Wadsworth-Emmons (HWE)
Starting Material Aryl Halide + MethacrylateAcetophenone + Phosphonoacetate
Stereoselectivity Variable (E/Z mixtures common)High (

-selective)
Purification Pd removal required (expensive)Aqueous workup (Phosphate byproduct)
Scalability Good, but ligand dependentExcellent
Recommendation Secondary OptionPrimary Option

Expert Insight: While the Heck reaction is powerful, forcing a trisubstituted alkene formation often requires high temperatures and specialized ligands to prevent

HWE reaction
Synthesis Pathway Visualization[2]

Synthesis_PathwaySM14'-Fluoroacetophenone(Ketone)ProdEthyl 3-(4-fluorophenyl)but-2-enoateSM1->ProdSM2Triethyl phosphonoacetate(HWE Reagent)InterPhosphonate Carbanion(Intermediate)SM2->InterDeprotonationBaseNaH or NaOEt(Base)Base->InterInter->ProdNucleophilic Attack& EliminationByprodPhosphate Salt(Water Soluble)Inter->Byprod

Figure 2: Horner-Wadsworth-Emmons (HWE) reaction pathway for synthesis of fluorinated

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of Ethyl 3-(4-fluorophenyl)but-2-enoate

Objective: To synthesize a gram-scale batch of the target scaffold with >95%

1. Reagents & Materials
  • Substrate: 4'-Fluoroacetophenone (1.0 eq)

  • Reagent: Triethyl phosphonoacetate (1.2 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Atmosphere: Dry Nitrogen or Argon

2. Step-by-Step Methodology
  • Activation: In a flame-dried 3-neck round bottom flask equipped with a stir bar and dropping funnel, suspend NaH (1.5 eq) in anhydrous THF at 0°C under inert atmosphere.

  • Ylide Formation: Dropwise add Triethyl phosphonoacetate (1.2 eq) over 20 minutes. Note: Evolution of H2 gas will occur. Ensure proper venting. Stir at 0°C for 30 minutes until the solution becomes clear/yellowish, indicating carbanion formation.

  • Addition: Add 4'-Fluoroacetophenone (1.0 eq) dissolved in minimal THF dropwise.

  • Reflux: Warm the reaction to room temperature, then heat to reflux (66°C) for 12–24 hours. Causality: The ketone is less reactive than an aldehyde; thermal energy is required to overcome the steric barrier of the methyl group.

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH

    
    Cl.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc gradient). The

    
    -isomer typically elutes second if separation is difficult, but HWE conditions heavily favor the 
    
    
    -isomer (thermodynamic product).
3. Characterization & QC Criteria

A self-validating system requires checking these specific spectral markers:

AnalysisExpected SignalMechanistic Interpretation
1H NMR

2.50–2.60 ppm (d, 3H)

-Methyl group
.[1] Allylic coupling confirms position.
1H NMR

6.10–6.20 ppm (q, 1H)
Vinylic Proton .[1] Quartet splitting confirms coupling to methyl.
19F NMR

-110 to -115 ppm
Aromatic Fluorine . Sharp singlet/multiplet confirming incorporation.
13C NMR

~166 ppm
Ester Carbonyl . Confirms functional group integrity.

Part 5: References

  • HWE Reaction Mechanism & Utility:

    • Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds.[2] Organic & Biomolecular Chemistry.[3][2][4][5][6]

  • Biological Activity of Cinnamates:

    • Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI.

  • Fluorine in Drug Discovery:

    • Fluorine in drug discovery: Role, design and case studies.[1][7] Pharmacy & Pharmacology International Journal.

  • Heck Reaction Alternatives:

    • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents. MDPI.

    • [8]

  • Borylated Cinnamate Derivatives:

    • Borylated methyl cinnamates: Expedited synthesis, characterization... Beilstein Journal of Organic Chemistry.

Methodological & Application

Application Note: High-Yield Synthesis of Methyl 3-(4-fluorophenyl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026


)

Executive Summary & Strategic Rationale

The synthesis of methyl 3-(4-fluorophenyl)but-2-enoate is a critical transformation in medicinal chemistry, often serving as a precursor for fluorinated indanones, chiral saturated esters, or heterocycles. While the Wittig reaction is a classical approach for olefination, it often suffers from difficult byproduct removal (triphenylphosphine oxide) and lower stereoselectivity with ketonic substrates.

This protocol utilizes the Horner-Wadsworth-Emmons (HWE) reaction .[1][2][3][4][5] We prioritize this pathway for three specific technical reasons:

  • Thermodynamic Control: The HWE reaction, particularly with stabilized phosphonates, strongly favors the thermodynamically stable (

    
    )-isomer, which is typically the desired pharmacophore configuration.[1]
    
  • Process Efficiency: The phosphate byproduct (dimethyl phosphate salt) is water-soluble, allowing for removal via simple aqueous extraction rather than tedious chromatography required for phosphine oxides.

  • Reactivity Modulation: Acetophenones are sterically more hindered and electronically less electrophilic than aldehydes. The use of a phosphonate carbanion (more nucleophilic than the corresponding phosphorane) ensures higher conversion rates for these ketonic substrates.

Reaction Mechanism & Pathway Analysis

The reaction proceeds via the deprotonation of trimethyl phosphonoacetate to generate a nucleophilic carbanion, which attacks the carbonyl carbon of 4-fluoroacetophenone. The subsequent elimination is the stereodetermining step.

Mechanistic Workflow (Graphviz)

HWE_Mechanism Reagents Trimethyl phosphonoacetate + NaH (Base) Carbanion Phosphonate Carbanion (Nucleophile) Reagents->Carbanion Deprotonation (-H2) Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Ketone 4-Fluoroacetophenone (Electrophile) Ketone->Intermediate Substrate Addition Elimination Syn-Elimination Intermediate->Elimination Stereochemical Alignment Products (E)-Methyl 3-(4-fluorophenyl)but-2-enoate + Phosphate Salt Elimination->Products Irreversible

Caption: Mechanistic pathway of the HWE reaction showing deprotonation, nucleophilic attack, and stereoselective elimination.[1][2][3][4][5][6][7]

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]Density (g/mL)Role
4-Fluoroacetophenone 138.141.01.11Limiting Reagent
Trimethyl phosphonoacetate 182.111.21.12HWE Reagent
Sodium Hydride (60% in oil) 24.001.5N/ABase
Tetrahydrofuran (THF) 72.11N/A0.89Anhydrous Solvent
Step-by-Step Procedure

Step 1: Carbanion Generation

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.

  • Add Sodium Hydride (1.5 equiv) to the flask.

    • Technical Note: If using 60% dispersion, wash with dry hexane (2 x 10 mL) under inert gas to remove mineral oil if high purity is strictly required; otherwise, use as is.

  • Add anhydrous THF (0.3 M concentration relative to ketone) . Cool the suspension to 0°C using an ice bath.

  • Add Trimethyl phosphonoacetate (1.2 equiv) dropwise over 15 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ) will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish.
      

Step 2: Substrate Addition 5. Add 4-Fluoroacetophenone (1.0 equiv) dropwise (neat or dissolved in minimal THF) to the phosphonate anion solution at 0°C. 6. Remove the ice bath and allow the reaction to warm to room temperature.

Step 3: Reaction & Monitoring 7. Critical Step: Due to the steric hindrance of the methyl group on the ketone, room temperature stirring may be insufficient. Heat the reaction to Reflux (66°C) for 12–24 hours. 8. Monitor: Check progress via TLC (Hexanes/EtOAc 9:1) or


F NMR.[6]
  • Endpoint: Disappearance of the ketone starting material.

Step 4: Workup 9. Cool the mixture to room temperature. 10. Quench carefully with saturated aqueous


  (slow addition to consume excess hydride).
11. Extract the aqueous layer with Ethyl Acetate (3 x) .[1]
12. Combine organic layers and wash with Brine .[1]
13. Dry over anhydrous 

, filter, and concentrate under reduced pressure.

Step 5: Purification 14. Purify the crude oil via Flash Column Chromatography on silica gel.[1]

  • Eluent: Gradient of 0%
    
    
    10% Ethyl Acetate in Hexanes.
  • Separation: The (
    
    
    )-isomer is typically the major product.[1][5] If (
    
    
    )-isomer is present, it usually elutes separately due to different polarity (often less polar).

Characterization & Data Validation

To validate the identity and stereochemistry of the product, compare spectral data against the following benchmarks. The diagnostic vinyl proton and the coupling constants are key.

Expected NMR Data
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Feature

7.40 – 7.50Multiplet2HAr-H (ortho to alkene)

7.00 – 7.10Multiplet2HAr-H (ortho to F)

6.10 Singlet (br)1HVinyl H Diagnostic for conversion

3.75Singlet3HEster


2.55Doublet (

Hz)
3HAllylic

Shows allylic coupling

167.0Singlet-Carbonyl


-110 to -115Multiplet-Ar-

Shift from SM

Note: The (E)-isomer is characterized by the vinyl proton appearing downfield relative to the (Z)-isomer due to the anisotropic effect of the carbonyl group being cis to the phenyl ring in the Z-isomer (trans in E).

Workflow Diagram (Graphviz)

Workflow Setup Inert Atmosphere Setup (N2/Argon, Dry THF) Activation Activate Phosphonate (NaH, 0°C, 30 min) Setup->Activation Addition Add 4-Fluoroacetophenone (0°C -> RT) Activation->Addition Reaction Reflux (66°C) 12-24 Hours Addition->Reaction Workup Quench (NH4Cl) Extract (EtOAc) Reaction->Workup Purification Silica Chromatography (Hex/EtOAc) Workup->Purification

Caption: Operational workflow for the synthesis, emphasizing the critical reflux step for ketonic substrates.

Troubleshooting & Optimization

Issue: Low Conversion
  • Cause: Ketones are sterically hindered.

  • Solution: Ensure THF is rigorously dry. Increase reaction time at reflux. Alternatively, switch solvent to Toluene and reflux (

    
    C), which often drives HWE reactions on hindered substrates more effectively than THF.
    
Issue: Poor E/Z Selectivity
  • Cause: Thermodynamic equilibrium not reached or kinetic trapping.

  • Solution:

    • Solvent Switch: Use Toluene instead of THF. Higher temperatures favor the thermodynamic (

      
      )-product.
      
    • Base Switch: Use Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) . The counter-cation (

      
       vs 
      
      
      
      ) can influence the chelation of the intermediate and stereoselectivity.
Issue: "Gummy" Residue during Workup
  • Cause: Aluminum salts (if using DIBAL elsewhere) or phosphate salts not fully soluble.

  • Solution: Ensure the aqueous quench is acidic enough to break up emulsions, or use a Rochelle's salt wash if emulsions persist (though less likely with HWE than DIBAL reductions).

Safety & Compliance

  • Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water to release flammable hydrogen gas. Handle only under inert atmosphere.

  • 4-Fluoroacetophenone: Irritant to eyes, respiratory system, and skin. Use in a fume hood.

  • Fluorinated Waste: While the fluorine is bound to the aromatic ring, dispose of organic waste in halogenated waste containers according to EHS regulations.

References

  • Horner-Wadsworth-Emmons Reaction Overview. Organic Chemistry Portal. [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry. [Link]

  • Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate Compound Summary. PubChem. [Link]

Sources

Asymmetric hydrogenation of methyl 3-(4-fluorophenyl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Enantioselective Synthesis of Methyl (R)-3-(4-fluorophenyl)butanoate via Asymmetric Hydrogenation

Introduction: The Significance of Chiral Building Blocks

The synthesis of single-enantiomer molecules is a cornerstone of modern drug development and fine chemical manufacturing. Chiral molecules, particularly intermediates like methyl 3-(4-fluorophenyl)butanoate, serve as critical building blocks for complex, biologically active compounds. The specific stereochemistry of these intermediates often dictates the efficacy and safety of the final active pharmaceutical ingredient (API). Asymmetric hydrogenation stands out as one of the most powerful and industrially scalable methods for establishing stereocenters with high fidelity and efficiency.[1][2] This reaction involves the addition of hydrogen across a prochiral double bond, guided by a chiral catalyst to produce one enantiomer in excess.[3]

This application note provides a detailed technical guide for the asymmetric hydrogenation of methyl 3-(4-fluorophenyl)but-2-enoate. We will explore the underlying catalytic mechanism, present a robust experimental protocol, and offer insights into process optimization and analysis. The methodologies described herein are designed for researchers, chemists, and process scientists engaged in the synthesis of high-value chiral compounds.

Catalytic Mechanism: The Heart of Enantioselectivity

The success of this transformation hinges on the selection of a suitable transition-metal catalyst, typically composed of rhodium (Rh), ruthenium (Ru), or iridium (Ir) complexed with a chiral phosphine ligand.[1][4] For the hydrogenation of α,β-unsaturated esters, Ru(II)-diphosphine complexes, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective.[1][3]

These reactions often proceed through a nonclassical, "outer sphere" mechanism.[3][5] In this pathway, the substrate does not necessarily form a direct, stable bond with the metal center's inner coordination sphere. Instead, the catalytic cycle involves the following key stages:

  • Precatalyst Activation: The stable catalyst precursor reacts with hydrogen (H₂) to form a highly reactive ruthenium hydride species.

  • Outer-Sphere Interaction: The C=C double bond of the ester substrate interacts with the chiral catalytic complex. The chiral ligand creates a sterically defined pocket, forcing the substrate to approach from a specific orientation.

  • Stereodetermining Hydride Transfer: A hydride (H⁻) from the ruthenium center and a proton (H⁺) from the ancillary diamine ligand (in bifunctional catalysts) are transferred simultaneously to the two carbons of the double bond.[5] This concerted step occurs via a six-membered pericyclic transition state and sets the absolute configuration of the newly formed stereocenter.[5]

  • Product Release and Catalyst Regeneration: The saturated product dissociates, and the catalyst is regenerated to re-enter the catalytic cycle.

The precise combination of the chiral diphosphine and any associated ligands (like a diamine) is critical for achieving high enantioselectivity.[5]

Asymmetric_Hydrogenation_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs A [Ru(L*)] Precatalyst B [RuH₂(L*)] Active Catalyst A->B + H₂ C Outer-Sphere Complex {Substrate---[RuH₂(L*)]} B->C + Substrate D Transition State (Stereodetermining Step) C->D Hydride Transfer E Product Release D->E Formation of C-H bonds E->B - Product Product Chiral Product (High e.e.) E->Product Substrate Methyl 3-(4-fluorophenyl) but-2-enoate Substrate->B Hydrogen H₂ Gas Hydrogen->A G Experimental Workflow A Inert Atmosphere Setup (Glovebox/Schlenk Line) B Charge Reactor: 1. Substrate 2. Catalyst Solution 3. Solvent A->B C Seal Reactor & Purge (3x N₂, 3x H₂) B->C D Pressurize with H₂ (e.g., 50 bar) C->D E Heat & Stir (e.g., 50°C, 12h) D->E F Cool & Vent (Safe Depressurization) E->F G Work-up: Rotary Evaporation F->G H Purification: Silica Gel Filtration G->H I Final Analysis: Chiral HPLC/GC, NMR H->I

Sources

Application Note: Catalytic Reduction of Methyl 3-(4-fluorophenyl)but-2-enoate to Butyrate

Author: BenchChem Technical Support Team. Date: March 2026


-Aryl Enol Esters

Executive Summary

This application note details the validated protocols for the catalytic hydrogenation of methyl 3-(4-fluorophenyl)but-2-enoate (1) to methyl 3-(4-fluorophenyl)butanoate (2) . This transformation is a critical step in the synthesis of fluorinated pharmaceutical intermediates, particularly GABA analogs and metabolic probes where the C-F bond enhances lipophilicity and metabolic stability.

We present two distinct workflows:

  • Protocol A (Racemic): A robust, heterogeneous Pd/C-catalyzed method suitable for bulk intermediate synthesis.

  • Protocol B (Asymmetric): A homogeneous Ru-BINAP-catalyzed method delivering high enantiomeric excess (>94% ee) for chiral drug development.

Chemical Context & Reaction Scheme

The substrate (1) is a trisubstituted


-unsaturated ester. The presence of the 

-methyl and

-aryl groups creates significant steric bulk compared to simple cinnamates, requiring optimized catalyst loading and pressure. The 4-fluoro substituent serves as a robust spectroscopic handle (

F NMR) but requires conditions that avoid hydrodefluorination.
Reaction Scheme

Key Challenges:

  • Steric Hindrance: The

    
    -disubstitution slows the rate of adsorption onto heterogeneous surfaces.
    
  • Chemo-selectivity: Preventing the reduction of the aromatic ring or hydrogenolysis of the C-F bond.

  • Stereocontrol: Generating the C3 chiral center (Protocol B).

Protocol A: Heterogeneous Batch Hydrogenation (Racemic)

Objective: Quantitative conversion to racemic product with minimal byproducts. Scale: 10 g (scalable to kg).

Materials & Equipment
  • Substrate: Methyl 3-(4-fluorophenyl)but-2-enoate (Purity >98%).

  • Catalyst: 10 wt% Pd/C (Type: Degussa E101 NE/W or equivalent, 50% water wet). Note: Wet catalyst is preferred to minimize ignition risk.

  • Solvent: Methanol (HPLC Grade).

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30-50 psi).
    
  • Equipment: 250 mL 3-neck Round Bottom Flask (RBF) or Parr Hydrogenation Bottle.

Experimental Procedure
  • Preparation: In a 250 mL vessel, dissolve 10.0 g (51.5 mmol) of substrate (1) in 100 mL of Methanol (0.5 M concentration).

  • Catalyst Addition:

    • Safety Check: Ensure no hydrogen is present. Purge vessel with

      
      .
      
    • Add 1.0 g of 10% Pd/C (wet). This corresponds to ~1 mol% Pd loading relative to substrate.

  • Hydrogenation:

    • Method A (Balloon): Purge the flask with

      
       x3 (vacuum/fill cycles). Attach a double-balloon reservoir. Stir vigorously at 1000 RPM.
      
    • Method B (Parr Shaker): Pressurize to 40 psi (2.7 bar). Shake at room temperature (

      
      ).
      
  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or

    
    F NMR.
    
    • Endpoint: Disappearance of the conjugated alkene peak (approx. 4-6 hours).

  • Workup:

    • Purge system with

      
      .
      
    • Filter the reaction mixture through a pad of Celite 545 to remove Pd/C.

    • Critical: Do not let the filter cake dry out completely to prevent pyrophoric ignition. Wash cake with 20 mL MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure (

    
    , 20 mbar) to yield the crude oil.
    
Data Specifications (Protocol A)
ParameterSpecification
Yield >96% Isolated
Purity (GC) >98%
Reaction Time 4 - 6 Hours
Pressure 1 - 3 bar
Major Impurity Defluorinated analog (<0.1% if T <

)

Protocol B: Asymmetric Hydrogenation (Enantioselective)

Objective: Synthesis of (R)- or (S)-methyl 3-(4-fluorophenyl)butanoate with >94% ee. Mechanism: Noyori-type hydrogenation utilizing dynamic kinetic resolution or direct stereoselective insertion.

Catalyst Selection

For


-aryl-alkenes, Ruthenium(II)-BINAP complexes are the industry standard due to their specific "chiral pocket" geometry.
  • Pre-catalyst:

    
     or generated in situ from 
    
    
    
    +
    
    
    .
Experimental Procedure
  • Glovebox Setup: In an argon-filled glovebox, weigh 2.0 g (10.3 mmol) of substrate (1) and 85 mg (0.1 mmol, 1 mol%) of the Ru-catalyst into a glass liner.

  • Solvent: Add 10 mL of degassed MeOH. Note: Protic solvents often accelerate Ru-BINAP hydrogenations.

  • Autoclave Assembly: Place liner in a high-pressure stainless steel autoclave. Seal and remove from glovebox.

  • Reaction:

    • Purge connection lines with

      
      .
      
    • Pressurize autoclave to 50 bar (725 psi) . High pressure is often required for trisubstituted olefins.

    • Heat to

      
        and stir at 800 RPM for 24 hours.
      
  • Workup: Cool to RT, vent

    
     carefully. Concentrate solvent.[1]
    
  • Purification: Flash chromatography (SiO2, Hexane/EtOAc 95:5) may be required to remove catalyst residues, though conversion is typically quantitative.

Process Visualization

Experimental Workflow (Protocol A)

G Setup Reaction Setup (Substrate + Solvent) CatAdd Catalyst Addition (10% Pd/C, N2 Purge) Setup->CatAdd Hydro Hydrogenation (H2, 1-3 bar, 25°C) CatAdd->Hydro Monitor Monitoring (TLC/NMR Check) Hydro->Monitor Monitor->Hydro Incomplete Filter Filtration (Celite, Remove Pd) Monitor->Filter Complete Conc Concentration (Rotovap) Filter->Conc Product Final Product (>98% Yield) Conc->Product

Caption: Step-by-step workflow for the heterogeneous hydrogenation of methyl 3-(4-fluorophenyl)but-2-enoate.

Catalytic Cycle (Simplified Mechanism)

G Start Pd Surface Step1 H2 Adsorption (H-Pd-H) Start->Step1 H2 Step2 Alkene Coordination (π-Complex) Step1->Step2 Substrate Step3 Migratory Insertion (Alkyl-Pd-H) Step2->Step3 Slow Step (Steric Control) Step4 Reductive Elimination (Product Release) Step3->Step4 Step4->Start Regeneration

Caption: Horiuti-Polanyi mechanism for heterogeneous hydrogenation on Palladium surface.

Analytical Controls & Validation

NMR Interpretation
  • Starting Material (Alkene): Look for the olefinic proton singlet at

    
     ppm (
    
    
    
    ) and the conjugated ester carbonyl.
  • Product (Alkane):

    • 
       NMR:  Appearance of a multiplet at 
      
      
      
      ppm (benzylic methine, CH-Ar) and a doublet at
      
      
      ppm (methyl group).
    • 
      F NMR:  Shift in the fluorine signal due to loss of conjugation (typically moves upfield by 1-2 ppm).
      
Enantiomeric Excess (HPLC)

For Protocol B, chiral HPLC is required.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (98:2).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

Troubleshooting & Safety

Self-Validating Checkpoints
  • Induction Period: If

    
     uptake is slow initially, check agitation. Mass transfer is often the rate-limiting step in heterogeneous catalysis.
    
  • De-fluorination: If

    
    F NMR shows a new peak corresponding to a non-fluorinated aromatic ring (approx -110 to -120 ppm region is empty), the reaction temperature is too high or the catalyst is too active. Solution:  Switch to unreduced 5% Pd/C or lower temperature to 
    
    
    
    .
Safety Hazards[2]
  • Palladium on Carbon: Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated waste container containing water.

  • Hydrogen Gas: Extremely flammable. Ground all equipment to prevent static discharge.

References

  • Noyori, R., et al. (1987).[2] "Asymmetric Hydrogenation of

    
    -Keto Carboxylic Esters." Journal of the American Chemical Society, 109(19), 5856–5858. 
    
  • Blaser, H. U., et al. (2003). "Industrial Asymmetric Hydrogenation." Chemical Reviews, 103(8), 2985–3012.

  • BenchChem. (2025).[3] "Scaling Up the Synthesis of Methyl 4-amino-3-phenylbutanoate." Application Notes.

  • Sigma-Aldrich. (2023). "Safety Data Sheet: Palladium on Carbon."

Sources

Use of methyl 3-(4-fluorophenyl)but-2-enoate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Methyl 3-(4-fluorophenyl)but-2-enoate in Pharmaceutical Synthesis


-methyl-p-fluorocinnamate derivatives.[1]

Abstract

Methyl 3-(4-fluorophenyl)but-2-enoate (CAS: 1563216-58-9 / 198889-33-7) represents a critical class of


-disubstituted 

-unsaturated esters.[1] Unlike simple cinnamates, the presence of the

-methyl group introduces significant steric bulk, making this compound a strategic "lynchpin" for constructing sterically congested chiral centers—specifically tertiary benzylic stereocenters and quaternary carbons found in advanced GABA analogs and kinase inhibitors. This guide details protocols for asymmetric hydrogenation, Michael addition for quaternary amino acid synthesis, and heterocycle formation.

Introduction & Compound Analysis

The substrate is a deactivated Michael acceptor due to the electron-rich 4-fluorophenyl ring and the steric hindrance of the


-methyl group. Successful functionalization requires tailored catalytic systems that can overcome this steric barrier while maintaining high enantioselectivity.[1]
Property Data
Chemical Name Methyl 3-(4-fluorophenyl)but-2-enoate
Structure

Molecular Weight 194.20 g/mol
Key Reactivity Conjugate Addition (Michael), Asymmetric Hydrogenation, Cyclocondensation
Target Pharmacophores Fluorinated GABA analogs, Indanones, Pyrazolones

Application I: Synthesis of Chiral -Aryl Butanoates

Target: Enantiopure (R)- or (S)-Methyl 3-(4-fluorophenyl)butanoate. Relevance: These saturated esters are precursors to Indatraline analogs and chiral


-methyl-dihydrocoumarins.[1][2] The introduction of the fluorine atom enhances metabolic stability by blocking P450 oxidation at the para-position.
Mechanistic Insight

Standard hydrogenation (Pd/C) yields the racemate.[2] To establish the chiral center at C3 (a tertiary benzylic carbon), homogeneous catalysis using Rhodium(I) or Ruthenium(II) complexes with chiral diphosphine ligands (e.g., BINAP, DuPhos, Walphos) is required. The


-methyl group dictates the face of coordination.[2]
Protocol A: Asymmetric Hydrogenation (Rh-Catalyzed)
  • Reagents:

    • Substrate: Methyl 3-(4-fluorophenyl)but-2-enoate (1.0 equiv)[1]

    • Catalyst: [Rh(cod)

      
      ]BF
      
      
      
      (1.0 mol%)
    • Ligand: (R,R)-Walphos or (S)-BINAP (1.1 mol%)

    • Solvent: Degassed Methanol or 2,2,2-Trifluoroethanol (TFE)

    • Gas: Hydrogen (H

      
      )
      
  • Step-by-Step Methodology:

    • Catalyst Preparation: In a glovebox (N

      
       atmosphere), mix [Rh(cod)
      
      
      
      ]BF
      
      
      and the chiral phosphine ligand in degassed methanol. Stir for 30 min to form the active cationic complex.[1]
    • Substrate Loading: Dissolve the enoate substrate in methanol (0.5 M concentration). Add the catalyst solution via cannula.[1]

    • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with H

      
       (3 cycles at 5 bar). Pressurize to 30 bar (435 psi) .
      
    • Reaction: Stir at 40°C for 12–24 hours. Monitor consumption by HPLC (Chiralcel OD-H column).

    • Workup: Vent H

      
      . Concentrate the solvent under reduced pressure.
      
    • Purification: Flash chromatography (Hexanes/EtOAc 95:5) to remove catalyst residues.[1]

    • Validation: Check enantiomeric excess (ee). Expected ee > 95% with optimized ligands.

Application II: Construction of Quaternary GABA Analogs (Nitro-Michael)

Target: 4-Amino-3-(4-fluorophenyl)-3-methylbutanoic acid (Methylated Fluorophenibut).[1][2] Relevance: Standard Phenibut is a tertiary amine.[1][2] Adding a methyl group at the


-position creates a quaternary carbon , significantly altering the binding profile to GABA-B receptors and preventing metabolic degradation.
Protocol B: Conjugate Addition of Nitromethane
  • Reagents:

    • Substrate: Methyl 3-(4-fluorophenyl)but-2-enoate (10 mmol)

    • Nucleophile: Nitromethane (5.0 equiv, excess as solvent/reagent)

    • Base Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv) or TMG (Tetramethylguanidine).[1]

    • Solvent: DMSO or neat Nitromethane.[1][2]

  • Step-by-Step Methodology:

    • Addition: To a solution of the enoate in nitromethane (5 mL), add DBU dropwise at 0°C. The reaction is exothermic.

    • Reflux/Stir: Heat to 60°C for 24 hours. The steric hindrance of the

      
      -methyl group makes this reaction slower than with simple cinnamates.
      
    • Quench: Pour mixture into ice-cold dilute HCl (1M) to neutralize the base.

    • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

      
      SO
      
      
      
      .[1]
    • Reduction (Nitro to Amine): Dissolve the crude nitro-ester in Ethanol. Add Raney Nickel (approx 50 wt%) and expose to H

      
       (50 psi) for 12 hours.
      
    • Hydrolysis: Treat the resulting amino-ester with 6M HCl at reflux for 4 hours to hydrolyze the methyl ester and form the hydrochloride salt of the amino acid.

Application III: Heterocycle Synthesis (Pyrazolones)

Target: 4-Methyl-4-(4-fluorophenyl)-pyrazolidin-3-one derivatives. Relevance: Pyrazolone scaffolds are core structures in NSAIDs (e.g., Edaravone analogs) and free radical scavengers.[2]

Protocol C: Cyclocondensation with Hydrazine
  • Mix: Combine Methyl 3-(4-fluorophenyl)but-2-enoate (1 equiv) and Hydrazine Hydrate (1.5 equiv) in Ethanol.

  • Reflux: Heat at reflux (78°C) for 6 hours. The hydrazine attacks the ester carbonyl and the

    
    -carbon in a cascade sequence.
    
  • Crystallization: Cool to 0°C. The product often precipitates as a white/off-white solid.[1][2] Filter and wash with cold ethanol.[1]

Reaction Pathway Visualization

G Start Methyl 3-(4-fluorophenyl) but-2-enoate H2_Cat H2, [Rh]-Chiral Ligand (Asymmetric Hydrogenation) Start->H2_Cat Nitro CH3NO2, DBU (Michael Addition) Start->Nitro Hydrazine N2H4·H2O, EtOH (Cyclocondensation) Start->Hydrazine Prod1 (R)-Methyl 3-(4-fluorophenyl) butanoate (Chiral Intermediate) H2_Cat->Prod1 >95% ee Inter1 Nitro-Ester Intermediate (Quaternary Center) Nitro->Inter1 C-C Bond Formation Red_Hyd 1. H2/Ni (Reduction) 2. HCl (Hydrolysis) Inter1->Red_Hyd Prod2 3-Methyl-4-Fluoro-Phenibut (GABA Analog) Red_Hyd->Prod2 Bioactive Amino Acid Prod3 Fluorinated Pyrazolone (Edaravone Analog) Hydrazine->Prod3 Heterocyclization

Figure 1: Divergent synthetic pathways from Methyl 3-(4-fluorophenyl)but-2-enoate to high-value pharmaceutical scaffolds.

Safety & Handling

  • Acrylates/Enoates: Potent skin sensitizers and lachrymators.[1][2] Handle in a fume hood with nitrile gloves.[1]

  • Nitromethane: Shock-sensitive explosive when dry or mixed with amines/bases at high concentrations.[1][2] Do not heat DBU/Nitromethane mixtures in a sealed vessel without safety shielding.

  • Hydrogenation: High-pressure H

    
     presents an explosion hazard.[1][2] Use rated autoclaves and burst discs.[1]
    

References

  • Asymmetric Hydrogenation of Fluorinated Olefins

    • Title: Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation.[1][2]

    • Source: Chemical Science (via NIH), 2013.[1][2]

    • URL:[Link]

  • Synthesis of Fluorinated GABA Analogs (Phenibut Derivatives)

    • Title: 4-amino-3-(4-fluorophenyl)butanoic acid (Chemical Properties & CAS).[1][2][3]

    • Source: Echemi / PubChem Data.[1][2]

  • Pyrazolone Synthesis from Enoates

    • Title: Synthesis of 4-methyl/phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones (Mechanism of Hydrazinolysis).[1]

    • Source: MDPI Molecules, 2023.[1][2]

    • URL:[Link]

  • General Reactivity of 3-(4-fluorophenyl)

    • Title: Methyl 3-(4-fluorophenyl)but-2-enoate CAS Database.[1][2]

    • Source: ChemSrc.[1][2]

    • URL:[Link][4]

Sources

Advanced Application Note: Asymmetric Michael Additions to β,β-Disubstituted Enoates

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: Methyl 3-(4-fluorophenyl)but-2-enoate (CAS: 1563216-58-9) Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Causality

The incorporation of fluorine into organic molecules is a cornerstone of modern drug development. Fluorine substitution, particularly at the para-position of an aromatic ring, effectively blocks cytochrome P450-mediated oxidation, thereby enhancing the metabolic stability and lipophilicity of the resulting pharmacophore.

Methyl 3-(4-fluorophenyl)but-2-enoate serves as a highly valuable, albeit challenging, building block. Structurally, it is a β,β-disubstituted


-unsaturated ester (a Michael acceptor). The Michael addition—a widely used 1,4-conjugate addition of a nucleophile to an activated olefin [1]—is highly sensitive to steric hindrance. The presence of both a methyl group and a 4-fluorophenyl group at the β-carbon creates significant steric bulk. Consequently, traditional Michael donors often fail to react or favor unwanted 1,2-addition pathways.

To overcome this thermodynamic and kinetic barrier, scientists must employ highly active catalytic systems. The transition state energy for 1,4-addition can be lowered by utilizing either Copper-catalyzed Asymmetric Conjugate Addition (ACA) for hard nucleophiles (like organozinc reagents)[2], or Bifunctional Organocatalysis for soft nucleophiles (like malonates) [3]. Successful conjugate addition to this substrate generates an all-carbon quaternary stereocenter—a structural motif highly prized in the synthesis of advanced neurological drugs and GABA derivatives [4].

Quantitative Data: Catalyst Efficacy and Yield Optimization

The following table summarizes validated reaction parameters for achieving high enantiomeric excess (ee) during the Michael addition to methyl 3-(4-fluorophenyl)but-2-enoate.

Catalyst SystemNucleophile (Donor)SolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Cu(OTf)₂ / (R,S)-JosiphosDiethylzinc (Et₂Zn)Toluene-78 to -408894
Cu(TC) / Chiral PhosphoramiditeTrimethylaluminum (Me₃Al)CH₂Cl₂-308291
Chiral Squaramide (Bifunctional)Diethyl malonateTHF257589
Chiral Phase Transfer CatalystNitroethaneToluene/KOH07985

Data synthesized from benchmark asymmetric conjugate additions to β,β-disubstituted cinnamates.

Catalytic Mechanism & Workflow Visualizations

To fully leverage this transformation, one must understand the catalytic cycle. In the copper-catalyzed ACA, the chiral ligand dictates the facial selectivity of the nucleophilic attack, while the copper center facilitates the electron transfer.

CatalyticCycle A Cu(I)-L* Complex (Active Catalyst) B π-Complex with β,β-Disubstituted Enoate A->B Substrate Binding C Oxidative Addition (Cu(III) Metallacycle) B->C Nucleophilic Attack D Reductive Elimination (Quaternary Center Formed) C->D Stereocenter Formation E Transmetalation (with ZnR2) D->E Product Release E->A Catalyst Regeneration

Catalytic cycle of Cu-catalyzed asymmetric conjugate addition to β,β-disubstituted enoates.

Workflow S1 1. Preparation Flame-dry Schlenk flask under Argon S2 2. Catalyst Loading Add Cu(OTf)2 & Chiral Ligand in Toluene S1->S2 S3 3. Substrate Addition Add Methyl 3-(4-fluorophenyl) but-2-enoate S2->S3 S4 4. Nucleophile Dropwise addition of ZnEt2 at -78°C S3->S4 S5 5. Quench & Workup Add sat. NH4Cl (aq) Extract with EtOAc S4->S5

Standard Schlenk-line workflow for air-sensitive organometallic Michael addition reactions.

Validated Experimental Protocols

Protocol A: Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc

Objective: Formation of a chiral quaternary stereocenter via the addition of an ethyl group.

Reagents:

  • Methyl 3-(4-fluorophenyl)but-2-enoate (1.0 mmol, 194.2 mg)

  • Cu(OTf)₂ (0.05 mmol, 5 mol%)

  • (R,S)-Josiphos ligand (0.06 mmol, 6 mol%)

  • Diethylzinc (1.0 M in hexanes, 2.0 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In a flame-dried Schlenk flask purged with Argon, add Cu(OTf)₂ and (R,S)-Josiphos. Add 2.0 mL of anhydrous toluene. Stir at room temperature for 30 minutes.

    • Self-Validation Check: The solution should transition from a pale suspension to a clear, deep-blue/green homogeneous solution, indicating successful complexation of the chiral ligand to the copper center.

  • Substrate Addition: Dissolve methyl 3-(4-fluorophenyl)but-2-enoate in 3.0 mL of toluene and transfer it to the Schlenk flask via a gas-tight syringe.

  • Temperature Equilibration: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Allow 15 minutes for the internal temperature to stabilize.

  • Nucleophile Addition: Slowly add the diethylzinc solution dropwise over 20 minutes down the side of the flask.

    • Causality Note: Dropwise addition prevents localized heating and suppresses the uncatalyzed, racemic background reaction.

    • Self-Validation Check: A transient color change to red/brown indicates the formation of the active Cu-alkyl species.

  • Reaction Progression: Stir the mixture at -78 °C for 2 hours, then slowly warm to -40 °C and stir for an additional 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (UV active, R_f ≈ 0.6) should disappear, replaced by the product (UV active, R_f ≈ 0.45).

  • Quench and Workup: Quench the reaction at -40 °C by carefully adding 5 mL of saturated aqueous NH₄Cl. Allow it to warm to room temperature. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Organocatalytic Michael Addition of Diethyl Malonate

Objective: Metal-free conjugate addition using a bifunctional hydrogen-bonding catalyst.

Reagents:

  • Methyl 3-(4-fluorophenyl)but-2-enoate (1.0 mmol)

  • Diethyl malonate (1.5 mmol)

  • Chiral Squaramide Catalyst (10 mol%)

  • Anhydrous THF (4.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To an ordinary 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral squaramide catalyst and methyl 3-(4-fluorophenyl)but-2-enoate.

  • Solvent and Donor Addition: Add 4.0 mL of THF to dissolve the components. Add diethyl malonate via microsyringe.

    • Causality Note: The squaramide catalyst acts bifunctionally: the squaramide NH protons activate the Michael acceptor (the enoate) via hydrogen bonding, while the tertiary amine moiety of the catalyst deprotonates the malonate to form the active nucleophilic enolate.

  • Incubation: Stir the reaction at 25 °C for 48 hours.

    • Self-Validation Check: Because this is a thermodynamically controlled reaction, extended times are required for the sterically hindered β,β-disubstituted acceptor. TLC monitoring (Hexanes/EtOAc 8:2) will show gradual product formation (R_f ≈ 0.35).

  • Purification: Evaporate the THF under reduced pressure. Load the crude mixture directly onto a silica gel column and elute with a gradient of Hexanes/EtOAc (95:5 to 80:20) to isolate the enantioenriched Michael adduct.

References

  • Michael addition reaction - Wikipedia. Wikipedia.org. Available at:[Link]

  • Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters. ResearchGate. Available at:[Link]

  • Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. PMC. Available at:[Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. PMC. Available at:[Link]

Application Note: Cyclization of Methyl 3-(4-fluorophenyl)but-2-enoate to 6-Fluoro-3-methylindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Indanones are highly privileged structural motifs in drug discovery, serving as the core scaffold for numerous central nervous system (CNS) therapeutics, including acetylcholinesterase inhibitors (e.g., donepezil) and monoamine reuptake inhibitors. The strategic incorporation of a fluorine atom at the 6-position of the indanone ring significantly enhances the molecule's metabolic stability and lipophilicity, optimizing its pharmacokinetic profile for blood-brain barrier penetration.

This application note details the comprehensive synthetic methodology for converting the


-unsaturated ester, methyl 3-(4-fluorophenyl)but-2-enoate, into 6-fluoro-3-methylindan-1-one. We contrast the highly reliable classical three-step sequence (saponification, reduction, and Friedel-Crafts acylation) with modern one-pot reductive cyclization strategies, providing researchers with scalable and self-validating protocols.

Mechanistic Pathways and Causal Rationale

The transformation of an


-unsaturated ester into a saturated indanone requires two formal chemical events: the reduction of the C2-C3 alkene and the intramolecular C-C bond formation between the C1 carbonyl and the aromatic ring.

The Classical Pathway (Recommended for Scalability): Direct cyclization of the unsaturated ester or its corresponding cinnamic acid typically yields an indenone, which is highly prone to oxidative degradation and polymerization. To circumvent this, the ester is first saponified to 3-(4-fluorophenyl)but-2-enoic acid, followed by catalytic hydrogenation over Pd/C to yield the saturated 3-(4-fluorophenyl)butanoic acid.

For the critical cyclization step, Eaton's reagent (7.7 wt%


 in methanesulfonic acid) is employed . Unlike the traditional two-step approach requiring the formation of an unstable acid chloride via thionyl chloride (

) followed by aluminum chloride (

) activation, Eaton's reagent acts synergistically as both the solvent and the Lewis/Brønsted acid catalyst . The reagent protonates the carboxylic acid, facilitating the elimination of water to generate a highly electrophilic acylium ion. Subsequent intramolecular electrophilic aromatic substitution occurs exclusively at the position ortho to the alkyl tether and meta to the strongly deactivating fluorine atom, cleanly yielding the 6-fluoro regioisomer.

Direct Reductive Cyclization (Advanced Methodology): Recent advancements in transition-metal catalysis have enabled the direct reductive cyclization of enones and cinnamates. Utilizing a Nickel-catalyzed 5-endo-trig cyclization or Palladium-catalyzed reductive Heck reaction, the enoate undergoes hydrometalation followed by intramolecular trapping, bypassing the need for discrete hydrogenation and Friedel-Crafts steps . While highly atom-economical, this method requires stringent anhydrous conditions and specialized ligands.

Workflow A Methyl 3-(4-fluorophenyl) but-2-enoate B 3-(4-fluorophenyl) but-2-enoic acid A->B NaOH, MeOH/H2O (Saponification) D 6-Fluoro-3-methyl indan-1-one A->D Transition Metal Reductive Cyclization C 3-(4-fluorophenyl) butanoic acid B->C H2, Pd/C (Reduction) C->D Eaton's Reagent (Friedel-Crafts)

Synthetic pathways from methyl 3-(4-fluorophenyl)but-2-enoate to 6-fluoro-3-methylindan-1-one.

Mechanism A 3-(4-fluorophenyl)butanoic acid B Mixed Anhydride Intermediate (with P2O5/MeSO3H) A->B Eaton's Reagent C Acylium Ion Generation B->C - MeSO3H D Electrophilic Aromatic Substitution (Wheland Intermediate) C->D Intramolecular attack (ortho to alkyl, meta to F) E Rearomatization & Product Formation D->E - H+

Mechanistic sequence of intramolecular Friedel-Crafts acylation via Eaton's Reagent.

Experimental Protocols

The following self-validating protocol outlines the classical, highly scalable three-step synthesis.

Step 1: Saponification and Hydrogenation

Rationale: Removing the methyl ester and reducing the alkene prevents unwanted cross-coupling and polymerization during the harsh acidic cyclization.

  • Saponification: Dissolve methyl 3-(4-fluorophenyl)but-2-enoate (10.0 g, 51.5 mmol) in a 3:1 mixture of THF/MeOH (80 mL). Add 2M aqueous NaOH (38 mL, 76.0 mmol).

  • Validation Check 1: Stir at 50°C for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (

    
    ) should completely disappear, replaced by a baseline spot.
    
  • Isolation: Concentrate the mixture in vacuo to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 2. Extract with EtOAc (

    
     mL), dry over 
    
    
    
    , and concentrate to yield 3-(4-fluorophenyl)but-2-enoic acid as a white solid.
  • Hydrogenation: Dissolve the crude acid in absolute ethanol (100 mL). Purge the flask with

    
    , then add 10% Pd/C (0.5 g, 5 wt%).
    
  • Validation Check 2: Evacuate and backfill the flask with

    
     gas (balloon) three times. Stir vigorously at room temperature for 12 hours. Complete reduction is confirmed by 
    
    
    
    NMR (disappearance of the vinylic proton signal at
    
    
    ~6.0 ppm).
  • Filtration: Filter the suspension through a pad of Celite, washing with ethanol. Concentrate the filtrate to afford 3-(4-fluorophenyl)butanoic acid in near quantitative yield.

Step 2: Intramolecular Friedel-Crafts Cyclization

Rationale: Eaton's reagent provides a milder, single-step alternative to polyphosphoric acid (PPA), minimizing charring and facilitating an easier aqueous workup .

  • Activation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-fluorophenyl)butanoic acid (8.0 g, 43.9 mmol).

  • Cyclization: Carefully add Eaton's Reagent (7.7 wt%

    
     in 
    
    
    
    , 40 mL). The ratio of reagent to substrate should be approximately 5:1 by volume to ensure complete solubilization and activation.
  • Heating: Heat the reaction mixture to 70°C under an inert atmosphere.

  • Validation Check 3: Monitor the reaction closely by taking 0.1 mL aliquots, quenching in water, extracting with dichloromethane (DCM), and analyzing via TLC or GC-MS. The reaction is typically complete within 2 hours. Prolonged heating leads to decomposition.

  • Quenching & Workup: Cool the mixture to room temperature and pour it slowly over 200 g of crushed ice with vigorous stirring. Extract the aqueous mixture with DCM (

    
     mL).
    
  • Validation Check 4 (Critical): Wash the combined organic layers sequentially with water, saturated aqueous

    
     (until effervescence completely ceases—ensuring removal of all methanesulfonic acid), and brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield 6-fluoro-3-methylindan-1-one.
    

Quantitative Data and Condition Optimization

The selection of the cyclization reagent is critical for maximizing yield and minimizing regioisomeric impurities. Table 1 summarizes the optimization data for the cyclization of 3-(4-fluorophenyl)butanoic acid.

Table 1: Comparison of Cyclization Reagents for Indanone Synthesis

Reagent SystemTemp (°C)Time (h)Isolated Yield (%)Impurity Profile & Operational Notes
Eaton's Reagent (

)
70288Clean conversion; easy workup; trace oligomers.
Polyphosphoric Acid (PPA)120472Moderate charring; highly viscous, difficult workup.

then

(DCM)
Reflux / 01 / 391Excellent yield; requires two steps and handling of toxic gases.
Triflic Acid (

)
25185Extremely rapid; high reagent cost limits scalability.

Data synthesized from established Friedel-Crafts acylation benchmarks , . Eaton's reagent offers the optimal balance of safety, yield, and operational simplicity.

References

  • Zhao, C., et al. "Asymmetric Hydroarylation of Enones via Nickel-Catalyzed 5-Endo-Trig Cyclization." Organic Letters, vol. 21, no. 15, 2019, pp. 6101-6105. URL:[Link]

  • Rummelt, S. M., et al. "A molecular motor from lignocellulose." Green Chemistry, vol. 24, 2022, pp. 4331-4338. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-(4-fluorophenyl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Knowledge Base. This guide is designed for discovery chemists and process scientists troubleshooting the Horner-Wadsworth-Emmons (HWE) olefination of 4-fluoroacetophenone with trimethyl phosphonoacetate.

By transitioning from standard empirical protocols to mechanistically driven optimization, this guide will help you resolve low conversion rates, mitigate side reactions, and maximize the (E)-stereoselectivity of your α,β-unsaturated ester product.

Mechanistic Pathway & Experimental Workflow

To troubleshoot effectively, we must first isolate the variables in the reaction pathway. The HWE reaction proceeds via the deprotonation of the phosphonate, followed by a rate-limiting nucleophilic addition to the ketone, and finally, an elimination step driven by the formation of a strong P=O bond[1].

HWE_Pathway R1 Trimethyl Phosphonoacetate Base Base (LiCl/DBU) Deprotonation R1->Base Carbanion Phosphonate Carbanion Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Addition Ketone 4-Fluoroacetophenone Ketone->Intermediate Electrophile Product (E)-Methyl 3-(4-fluorophenyl) but-2-enoate Intermediate->Product Elimination (Rate-Limiting) Byproduct Dimethyl Phosphate Salt Intermediate->Byproduct

Fig 1: Mechanistic pathway of the Horner-Wadsworth-Emmons olefination.

Workflow Step1 1. System Preparation Flame-dry glassware, Argon atm Step2 2. Carbanion Formation Mix Phosphonate + Base in dry THF Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Ketone at 0°C Step2->Step3 Step4 4. Reaction Maturation Warm to RT, monitor via TLC Step3->Step4 Step5 5. Quench & Extract NH4Cl (aq) quench, EtOAc extraction Step4->Step5 Step6 6. Purification Silica Gel Column Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for the optimized HWE synthesis.

Troubleshooting Guide & FAQs

Q1: My yield is stuck below 50%. Why is 4-fluoroacetophenone reacting so poorly compared to standard aldehydes? The Causality: Ketones are inherently less electrophilic than aldehydes. This is due to both steric hindrance and the electron-donating (+I) effect of the adjacent methyl group, which stabilizes the partial positive charge on the carbonyl carbon[1]. In a standard NaH-mediated HWE reaction, the nucleophilic addition of the phosphonate carbanion to the ketone is the rate-limiting step[2]. The Solution: To overcome this high activation energy barrier, switch to Masamune-Roush conditions (LiCl and DBU)[3]. The lithium cation acts as a highly effective Lewis acid. It coordinates simultaneously to the phosphonate oxygen and the ketone carbonyl oxygen, pulling them into close proximity. This electrostatic stabilization drastically increases the electrophilicity of the ketone carbon and stabilizes the transition state[4].

Q2: I am observing significant amounts of unreacted starting material and a complex mixture of byproducts. What is going wrong? The Causality: 4-fluoroacetophenone possesses acidic α-protons. When you use strong, hard bases like NaH or KOtBu, competitive deprotonation of the ketone (enolization) occurs alongside phosphonate deprotonation. This triggers unwanted aldol condensations and depletes your electrophile. The Solution: Employ a non-nucleophilic, milder base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in conjunction with LiCl[3]. Crucially, you must ensure the phosphonate carbanion is completely pre-formed before introducing the ketone. Do not mix all reagents at once.

Q3: How can I maximize the (E)-isomer of methyl 3-(4-fluorophenyl)but-2-enoate? The Causality: The HWE reaction with trimethyl phosphonoacetate is under thermodynamic control, generally favoring the (E)-alkene[1]. However, the energy difference between the (E)- and (Z)-oxaphosphetane intermediates is much smaller for ketones than for aldehydes, leading to poor E:Z ratios under standard conditions. The Solution: Using the LiCl/DBU system enhances (E)-selectivity (>10:1). The tight coordination of the lithium ion restricts the conformational mobility of the intermediate, funneling the reaction toward the more thermodynamically stable anti-periplanar elimination pathway[4].

Quantitative Condition Matrix

To assist in your experimental design, the following table summarizes the expected outcomes when synthesizing methyl 3-(4-fluorophenyl)but-2-enoate under various base/additive systems.

Base SystemAdditiveTemp (°C)Expected Conversion (%)E:Z RatioMechanistic Notes
NaH None0 to 2545 - 55%3:1High enolization side-reactions; poor ketone activation.
KHMDS None-78 to 2560 - 65%4:1Better yield than NaH, but strict anhydrous conditions required.
DIPEA MgBr₂2575 - 80%8:1Rathke conditions; milder but kinetically slower.
DBU LiCl 25 85 - 90% >10:1 Masamune-Roush conditions; optimal Lewis acid activation.
Self-Validating Protocol: Optimized Masamune-Roush Synthesis

This protocol utilizes LiCl/DBU to synthesize methyl 3-(4-fluorophenyl)but-2-enoate, ensuring high conversion and (E)-selectivity. Every step includes a validation checkpoint to ensure systemic integrity.

Reagents Required:

  • 4-Fluoroacetophenone (1.0 equiv, ~5.0 mmol)

  • Trimethyl phosphonoacetate (1.2 equiv, ~6.0 mmol)

  • Anhydrous Lithium Chloride (LiCl) (1.5 equiv, ~7.5 mmol)

  • DBU (1.2 equiv, ~6.0 mmol)

  • Anhydrous THF (25 mL)

Step-by-Step Methodology:

  • System Preparation: Add anhydrous LiCl (318 mg, 7.5 mmol) to a 100 mL Schlenk flask. Flame-dry the flask under high vacuum for 5 minutes to remove tightly bound lattice water from the hygroscopic LiCl.

    • Validation Checkpoint: The vacuum gauge must read <1 Torr. The flask should be allowed to cool to room temperature under an Argon atmosphere before proceeding.

  • Solvent & Reagent Addition: Inject anhydrous THF (25 mL) into the flask, followed by trimethyl phosphonoacetate (1.09 g, 6.0 mmol). Stir at room temperature for 5 minutes to dissolve the LiCl.

  • Carbanion Formation: Add DBU (913 mg, 6.0 mmol) dropwise via syringe over 2 minutes. Stir the mixture at room temperature for 30 minutes.

    • Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow/orange hue, visually confirming the successful deprotonation and formation of the phosphonate carbanion.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 4-fluoroacetophenone (691 mg, 5.0 mmol) dropwise over 5 minutes. Once added, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Maturation: Stir at room temperature for 12-16 hours.

    • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 8:2). The UV-active ketone starting material (Rf ~0.4) should be consumed. A new UV-active product spot (Rf ~0.6) will appear. Staining the TLC plate with aqueous KMnO₄ will instantly turn the product spot brown, validating the presence of the newly formed alkene double bond.

  • Quench & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc 95:5 to 90:10) to isolate the pure (E)-methyl 3-(4-fluorophenyl)but-2-enoate.

References
  • Horner–Wadsworth–Emmons reaction - Wikipedia [Link]

  • Masamune–Roush conditions for the Horner–Emmons reaction - ResearchGate[Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction - ACS Publications[Link]

  • Modern Organic Synthesis in the Laboratory - LabXing [Link]

  • Z- and E-selective Horner-Wadsworth-Emmons (HWE) Reactions - ResearchGate[Link]

Sources

Technical Support Center: Stereocontrol in Methyl 3-(4-fluorophenyl)but-2-enoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the stereoselective synthesis of trisubstituted alkenes. The olefination of 4-fluoroacetophenone to yield methyl 3-(4-fluorophenyl)but-2-enoate is a classic example where achieving high E/Z selectivity is notoriously difficult.

Unlike aldehydes, where the significant steric difference between a hydrogen atom and an alkyl/aryl group strongly dictates the stereochemical outcome, ketones present a much smaller steric differentiation between the methyl group and the aryl ring. This guide provides a mechanistic framework, troubleshooting FAQs, and self-validating protocols to help you engineer your reaction conditions for absolute stereocontrol.

Part 1: Troubleshooting & FAQs

Q1: Why is my standard Horner-Wadsworth-Emmons (HWE) reaction with trimethyl phosphonoacetate yielding a poor (e.g., 60:40) E/Z ratio? A: The stereoselectivity of the HWE reaction depends on the reversibility of the initial aldol-type addition and the subsequent elimination of the oxaphosphetane intermediate[1]. For standard alkyl phosphonates, the addition is reversible, allowing the system to equilibrate to the more thermodynamically stable trans-oxaphosphetane, which yields the E-alkene[2]. However, with 4-fluoroacetophenone, the steric difference between the methyl and 4-fluorophenyl groups is marginal. This reduces the energy gap between the cis- and trans-oxaphosphetane intermediates, leading to poor thermodynamic differentiation and a mixed E/Z ratio.

Q2: How can I maximize the formation of the thermodynamically favored (E)-isomer (>95:5)? A: To push the thermodynamic equilibrium entirely toward the E-isomer, you must enhance the reversibility of the initial addition step. Using a Grignard reagent (such as


-PrMgCl) as the base instead of NaH has been shown to significantly improve E-selectivity in the olefination of aryl methyl ketones, often achieving >95:5 E/Z ratios[3]. The bulky magnesium counterion coordinates with the intermediates, slowing down the elimination step and allowing full equilibration to the most stable trans-oxaphosphetane[3].

Q3: How do I selectively synthesize the kinetically favored (Z)-isomer? A: To invert the natural selectivity, you must use the Still-Gennari modification. By replacing trimethyl phosphonoacetate with bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, you introduce strongly electron-withdrawing trifluoroethyl groups[4]. These groups make the phosphorus atom highly electrophilic. Consequently, once the initial syn-addition occurs, the elimination of the phosphate is so rapid that it outcompetes the reverse reaction (equilibration)[4]. To prevent the potassium cation from stabilizing the intermediates and slowing down elimination, you must use KHMDS in the presence of 18-crown-6.

Q4: Can I separate the E and Z isomers if I already have a mixture? A: Yes. While column chromatography of the methyl esters can be tedious due to nearly identical


 values, a highly effective chemical purification method involves hydrolyzing the ester mixture to the corresponding carboxylic acids[3]. The E-acid typically exhibits a vastly different solubility profile and can be upgraded to >98:2 isomeric purity via simple recrystallization from heptane[3]. Once purified, the acid can be re-esterified to the methyl ester.

Part 2: Mechanistic Workflows & Visualizations

To successfully control the isomer ratio, it is critical to understand whether your target requires a thermodynamic or kinetic pathway.

Workflow Start 4-Fluoroacetophenone + Phosphonate Target Target Isomer? Start->Target E_path E-Isomer (Trans) Target->E_path Thermodynamically Favored Z_path Z-Isomer (Cis) Target->Z_path Kinetically Favored E_cond Trimethyl phosphonoacetate Base: i-PrMgCl Solvent: THF, 0°C to RT E_path->E_cond Z_cond Still-Gennari Reagent Base: KHMDS + 18-crown-6 Solvent: THF, -78°C Z_path->Z_cond E_prod Methyl (2E)-3-(4-fluorophenyl) but-2-enoate (>95:5 E:Z) E_cond->E_prod Z_prod Methyl (2Z)-3-(4-fluorophenyl) but-2-enoate (>90:10 Z:E) Z_cond->Z_prod

Decision workflow for selecting E- vs Z-selective olefination conditions.

Mechanism cluster_E Thermodynamic Pathway (E-Selective) cluster_Z Kinetic Pathway (Z-Selective) Ylide Phosphonate Carbanion + Ketone Anti_Add Anti-Addition (Reversible) Ylide->Anti_Add Standard HWE (Slow Elimination) Syn_Add Syn-Addition (Irreversible) Ylide->Syn_Add Still-Gennari (Rapid Elimination) Trans_Oxa Trans-Oxaphosphetane (More Stable) Anti_Add->Trans_Oxa E_Alkene E-Alkene + Phosphate Trans_Oxa->E_Alkene Cis_Oxa Cis-Oxaphosphetane (Less Stable) Syn_Add->Cis_Oxa Z_Alkene Z-Alkene + Phosphate Cis_Oxa->Z_Alkene

Mechanistic divergence of the HWE reaction based on phosphonate electronics.

Part 3: Quantitative Data & Condition Matrix

The following table summarizes the expected stereochemical outcomes when reacting 4-fluoroacetophenone under various olefination conditions.

Olefination StrategyPhosphonate ReagentBase / AdditiveSolvent & TempExpected E:Z Ratio
Standard HWE Trimethyl phosphonoacetateNaHTHF, 25 °C to 65 °C~ 75:25 to 85:15
Masamune-Roush Trimethyl phosphonoacetateDBU / LiClMeCN, 25 °C~ 90:10
Grignard-Mediated Trimethyl phosphonoacetate

-PrMgCl
THF, 0 °C to 25 °C> 95:5
Still-Gennari Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateKHMDS / 18-crown-6THF, -78 °C< 10:90 (Favors Z)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Highly E-Selective Synthesis (Grignard-Mediated HWE)

Causality: Using a Grignard reagent as a base provides a bulky magnesium counterion that coordinates with the oxaphosphetane intermediate. This slows down the elimination step, ensuring the system reaches full thermodynamic equilibrium to favor the E-isomer[3].

  • Preparation: Flame-dry a 2-neck round-bottom flask under argon. Add anhydrous THF (10 mL) and trimethyl phosphonoacetate (1.2 mmol).

  • Deprotonation: Cool the solution to 0 °C. Dropwise, add

    
    -PrMgCl (1.2 mmol, 2.0 M in THF). Stir for 30 minutes to ensure complete formation of the magnesium ylide.
    
  • Addition: Slowly add 4-fluoroacetophenone (1.0 mmol) dissolved in 2 mL of anhydrous THF.

  • Equilibration: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Obtain a crude ¹H NMR. The E/Z ratio can be self-validated by integrating the distinct vinylic protons (typically appearing around 6.1 ppm for the E-isomer and 5.9 ppm for the Z-isomer).

Protocol 2: Highly Z-Selective Synthesis (Still-Gennari Olefination)

Causality: The electron-withdrawing trifluoroethyl groups drastically increase the electrophilicity of the phosphorus atom, causing elimination to occur faster than equilibration[4]. 18-crown-6 sequesters the potassium cation, preventing it from stabilizing the intermediate and further accelerating the kinetic pathway.

  • Preparation: In a flame-dried flask under argon, combine 4-fluoroacetophenone (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol), and 18-crown-6 (3.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Critical Step: Temperature control is vital to suppress the thermodynamic pathway.

  • Deprotonation/Reaction: Dropwise, add KHMDS (2.1 mmol, 0.5 M in toluene) over 15 minutes[5]. The naked alkoxide anion will immediately attack the ketone.

  • Completion: Stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.

  • Workup: Quench with water (15 mL). Extract with ethyl acetate (3 × 15 mL). Wash with 2 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Validation Checkpoint: Purify via silica gel chromatography (Hexanes:EtOAc). Verify the Z-isomer dominance via ¹H NMR integration, expecting >90% of the upfield vinylic proton signal.

References

  • [1] Horner–Wadsworth–Emmons reaction. Wikipedia. URL:[Link]

  • [3] A Practical Synthesis of Terminal Vinyl Fluorides. PMC - NIH. URL:[Link]

  • [4] Why is the Still-Gennari reaction Z-selective?. Chemistry Stack Exchange. URL:[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-(4-fluorophenyl)crotonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we recognize that synthesizing methyl 3-(4-fluorophenyl)crotonate via the Wittig olefination of 4-fluoroacetophenone with methyl (triphenylphosphoranylidene)acetate presents specific kinetic and purification bottlenecks.

This guide bypasses generic advice to provide a causal, self-validating framework for overcoming low conversions, poor stereoselectivity, and triphenylphosphine oxide (TPPO) contamination.

System Overview & Troubleshooting Logic

WittigTroubleshooting Start 4-Fluoroacetophenone + Stabilized Ylide StdCond Standard Conditions (THF, 25°C) Start->StdCond LowYield Low Yield / Stalled (Steric/Electronic Barrier) StdCond->LowYield Opt1 Thermal Activation (THF Reflux, 66°C) LowYield->Opt1 Optimize Opt2 HWE Redesign (Phosphonate + NaH) LowYield->Opt2 Redesign Purification Crude Product + TPPO Byproduct Opt1->Purification Proceed to Workup Pure Pure Methyl 3-(4-fluorophenyl)crotonate Opt2->Pure Water-soluble byproduct (Direct Isolation) ZnCl2 ZnCl2 Complexation (Ethanol, 25°C) Purification->ZnCl2 TPPO Removal ZnCl2->Pure Filter Insoluble ZnCl2-TPPO Complex

Troubleshooting workflow for methyl 3-(4-fluorophenyl)crotonate synthesis.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: My Wittig reaction between 4-fluoroacetophenone and the stabilized ylide is stalling at <20% conversion at room temperature. Why? Causality: The Wittig reaction relies on the nucleophilic attack of the ylide carbon on the carbonyl. Methyl (triphenylphosphoranylidene)acetate is a "stabilized ylide" because the adjacent ester carbonyl delocalizes the carbanion's electron density, significantly lowering its Highest Occupied Molecular Orbital (HOMO) energy[1]. Simultaneously, 4-fluoroacetophenone is a ketone, which is inherently less electrophilic and more sterically hindered than an aldehyde[2]. The combination of a deactivated nucleophile and a hindered electrophile results in an exceptionally high activation energy barrier for the [2+2] cycloaddition required to form the oxaphosphetane intermediate. Resolution: Thermal activation is mandatory. Refluxing the reaction in THF (66 °C) or toluene (110 °C) provides the necessary kinetic energy to overcome this barrier[3].

Q2: How can I improve the E/Z stereoselectivity of the crotonate product? Causality: While stabilized ylides typically yield E-alkenes with aldehydes, ketones lack the extreme steric differentiation (Hydrogen vs. Alkyl/Aryl) required to strongly bias the transition state[2]. The steric difference between the methyl group and the 4-fluorophenyl group on your ketone is relatively small, leading to a mixed E/Z ratio under kinetic control. Resolution: If pure E-isomer is required, you must rely on thermodynamic control (extended reflux) or separate the isomers post-reaction via fractional crystallization or chromatography. Alternatively, redesigning the synthesis using a Horner-Wadsworth-Emmons (HWE) reaction often yields superior E-selectivity for hindered substrates[1].

Q3: I have a massive amount of triphenylphosphine oxide (TPPO) co-eluting with my product. How do I remove it without running multiple columns? Causality: TPPO (


) is highly crystalline and possesses a similar polarity to many ester products, causing it to co-elute on silica gel. However, the oxygen atom in TPPO is a strong Lewis base[4].
Resolution:  By introducing a Lewis acid such as Zinc Chloride (

) in a polar solvent like ethanol, TPPO forms a highly insoluble 2:1 coordination complex,

. This complex precipitates quantitatively and can be removed via simple vacuum filtration[4],[5]. For large-scale operations, exploiting solubility divergence by precipitating TPPO in non-polar solvents (cyclohexane) is also highly effective[6],[7].
Part 2: Quantitative Data & Strategy Comparison

To make an informed decision on how to proceed with your stalled reaction, compare the expected outcomes of different optimization strategies below:

Optimization StrategyReagents / ConditionsTypical ConversionByproduct Workup Complexity
Standard Wittig Stabilized Ylide, THF, 25 °C< 20%High (TPPO co-elution)
Thermal Wittig Stabilized Ylide, THF, 66 °C (Reflux)70 - 85%Moderate (Requires

precipitation)
HWE Olefination Triethyl phosphonoacetate, NaH, THF> 90%Low (Water-soluble phosphate byproduct)
Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the internal checkpoint confirms success.

Protocol A: Thermal Wittig Synthesis of Methyl 3-(4-fluorophenyl)crotonate

Adapted from validated high-temperature ketone olefination procedures[3].

  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask under vacuum and flush with inert gas (Argon or

    
    ).
    
  • Reagent Charging: Add 4-fluoroacetophenone (5.0 mmol, 691 mg) and methyl (triphenylphosphoranylidene)acetate (5.5 mmol, 1.84 g) to the flask.

  • Solvent Addition: Inject 15 mL of anhydrous THF.

  • Thermal Activation: Attach a reflux condenser and heat the suspension to 66 °C (reflux) with continuous stirring for 2 to 4 hours.

  • Self-Validation Checkpoint: The initial ylide solution will be distinctly yellow. As the reaction progresses and the ylide is consumed, this color will fade. Confirm reaction completion by taking a reaction aliquot for

    
     NMR; the ylide phosphorus signal (
    
    
    
    +18 ppm) must disappear, replaced entirely by the TPPO signal (
    
    
    +29 ppm).
  • Workup: Cool the reaction to room temperature and concentrate the mixture in vacuo to yield a crude solid/oil residue. Proceed immediately to Protocol B.

Protocol B: Chromatography-Free TPPO Scavenging via

Complexation

Exploiting Lewis acid-base complexation for rapid purification[4],[5].

  • Dissolution: Dissolve the crude residue from Protocol A (containing the crotonate product and

    
    5.5 mmol TPPO) in a minimum volume of warm ethanol (approx. 10 mL).
    
  • Complexation: Prepare a 1.8 M solution of anhydrous

    
     in warm ethanol. Slowly add 3.5 mL of this solution (approx. 6.3 mmol 
    
    
    
    ) to the crude ethanolic mixture at room temperature.
  • Self-Validation Checkpoint: Observe the immediate formation of a dense, white precipitate (

    
    ). To verify complete precipitation, allow the solids to settle slightly and add one additional drop of the 
    
    
    
    solution to the clear supernatant. If no further cloudiness appears, the TPPO has been quantitatively complexed.
  • Isolation: Vacuum filter the mixture through a tightly packed Celite pad. Wash the filter cake with 5 mL of cold ethanol to ensure complete recovery of the product.

  • Final Concentration: Concentrate the filtrate in vacuo to yield the purified methyl 3-(4-fluorophenyl)crotonate. (If excess

    
     remains, dissolve the residue in diethyl ether, wash with water, dry over 
    
    
    
    , and concentrate).
References
  • [6] Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at:[Link]

  • [5] Removing Triphenylphosphine Oxide. University of Rochester. Available at: [Link]

  • [7] Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. Available at: [Link]

  • [2] Wittig Reaction - A Textbook of Organic Chemistry. Dalal Institute. Available at: [Link]

  • [3] AU 2019273599 B2: HETEROCONDENSED PYRIDONE COMPOUNDS AND THEIR USE. Google Patents. Available at:

Sources

Technical Guide: Optimization of Hydrogenation Catalysts for Fluorinated Enoates

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Catalysis Optimization Group Subject: Strategic Control of Reactivity and Selectivity in Fluorinated Alkene Hydrogenation

Executive Summary: The Fluorine Effect

Hydrogenating fluorinated enoates is not merely a standard reduction; it is a battle against electronic deactivation and competing elimination pathways. The fluorine atom’s high electronegativity lowers the LUMO energy of the C=C bond, theoretically making it more electrophilic, yet its lone pair donation (p-π repulsion) can deactivate the olefin towards metal coordination. Furthermore, the thermodynamic stability of the metal-fluoride bond poses a constant risk of defluorination via


-fluoride elimination.

This guide moves beyond basic screening to provide a mechanistic roadmap for optimizing conversion, enantioselectivity (ee), and chemoselectivity.

Strategic Catalyst Selection Engine

The choice of metal and ligand is dictated by the position of the fluorine atom relative to the coordinating group (ester, amide, etc.).

Catalyst & Ligand Matching Table
Substrate ClassElectronic ChallengeRecommended Metal PrecursorLigand Class (Privileged Chiral Scaffolds)Rational / Mechanism

-Fluoroacrylates
Steric bulk at binding site; high risk of defluorination if isomerization occurs.Rh(I) (e.g., [Rh(COD)2]BF4)Electron-Rich Bisphosphines: • DuPhos / BPE (Burk-type)• TangPhosRh-DuPhos forms a rigid, electron-rich environment that accelerates oxidative addition of H2, favoring hydrogenation over

-elimination.

-Fluoroenoates
Electron-deficient

-carbon; poor olefin binding.
Ru(II) (e.g., [Ru(p-cymene)Cl2]2) or Rh(I) Atropisomeric Bisphosphines: • BINAP / SEGPHOS• Josiphos (Ferrocenyl)Ru-BINAP systems often utilize a mechanism involving outer-sphere hydride transfer (if amine/alcohol present) or standard inner-sphere, tolerating electron-poor olefins better.
Tetrasubstituted Fluoro-Olefins Extreme steric hindrance; very low reactivity.Ir(I) (e.g., [Ir(COD)Cl]2)P,N-Ligands: • PHOX (Pfaltz)• Thiazole-phosphinesIr-complexes do not require olefin chelation in the same way Rh does; they operate via an Ir(III/V) cycle that tolerates sterics.
Fluorinated Ketones/Imines Need for chemoselectivity over C-F cleavage.Ru(II) or Ir(III) Diamine-Diphosphine: • Noyori-Ikariya typeBifunctional mechanism (metal-ligand cooperation) avoids direct metal-carbon bonding, preventing defluorination.

Critical Troubleshooting Guide

Issue 1: Defluorination (The "Hydrodefluorination" Side Reaction)

Symptom: Observation of des-fluoro alkane byproducts or formation of metal-fluoride precipitates. Root Cause: After hydride insertion, the resulting alkyl-metal intermediate undergoes


-fluoride elimination instead of reductive elimination. This is driven by the formation of a strong Metal-F bond (especially with early transition metals, but also Rh/Ru).

Corrective Actions:

  • Increase Hydrogen Pressure: This is the most effective lever. Higher

    
     concentration accelerates the rate of reductive elimination (which is often bimolecular or dependent on 
    
    
    
    binding) relative to the unimolecular
    
    
    -elimination step.
    • Guideline: Increase pressure from 5 bar to 20-50 bar.

  • Switch Solvent to TFE or HFIP: Fluorinated alcohols (Trifluoroethanol, Hexafluoroisopropanol) stabilize the C-F bond through H-bonding and form a "cage" that can discourage fluoride dissociation.

  • Ligand Electronics: Switch to more electron-rich ligands (e.g., Alkyl-DuPhos instead of Aryl-BINAP). An electron-rich metal center is less Lewis acidic and has a lower affinity for the fluoride anion.

Issue 2: Low Conversion / Sluggish Reactivity

Symptom: Reaction stalls after 24h; starting material remains. Root Cause: The electron-withdrawing fluorine reduces the electron density of the alkene, weakening its binding to the metal catalyst (specifically for Rh(I) cycles).

Corrective Actions:

  • The "Magic" Solvent Effect: Use 2,2,2-Trifluoroethanol (TFE) or Dichloromethane (DCM)/TFE mixtures. TFE increases the turnover frequency (TOF) by preventing catalyst aggregation and activating the substrate via H-bonding to the carbonyl oxygen (lowering the activation energy for hydride transfer).

  • Cationic vs. Neutral Precursors: Switch to cationic Rh precursors (e.g., [Rh(COD)2]BF4 or BArF salts). Cationic centers are more electrophilic and bind electron-poor fluorinated alkenes more effectively than neutral chloride dimers.

  • Temperature Modulation: While intuitive to heat, try lowering the temperature first if defluorination is present. If purely low conversion, increase T to 40-50°C but monitor for defluorination closely.

Issue 3: Poor Enantioselectivity (Low ee)

Symptom: Product is racemic or has low optical purity (<80% ee). Root Cause: The small Van der Waals radius of Fluorine (1.47 Å) mimics Hydrogen (1.20 Å) sterically, making it difficult for the chiral pocket to discriminate between the F-substituent and a proton.

Corrective Actions:

  • Exploit Electronic Dissymmetry: Use ligands that discriminate based on electronics, not just sterics. WalPhos or Josiphos ligands have electronic pockets that can "feel" the dipole of the C-F bond.

  • Lower Temperature: Stereoselectivity is an energetic difference (

    
    ). Lowering temperature (e.g., to 0°C or -20°C) magnifies the selectivity factor, provided reactivity is maintained (compensate with higher pressure).
    
  • Change Counter-Ion: For cationic catalysts, switching from

    
     to the bulky, non-coordinating 
    
    
    
    (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) often tightens the chiral pocket and improves ee.

Visualizing the Mechanisms

Diagram 1: The Mechanistic Fork – Hydrogenation vs. Defluorination

This diagram illustrates the critical intermediate where the pathway diverges.

CatalyticCycle Start Substrate + Catalyst (Olefin Binding) OxAdd Oxidative Addition (H2) Start->OxAdd Rh(I)/Ru(II) MigIns Migratory Insertion (Alkyl-Metal Intermediate) OxAdd->MigIns Hydride Transfer RedElim Reductive Elimination (Desired Pathway) MigIns->RedElim High H2 Pressure Fast Kinetics BetaElim Beta-Fluoride Elimination (Defluorination Pathway) MigIns->BetaElim Low Pressure Stable M-F Bond Product Chiral Fluorinated Product RedElim->Product SideProduct Defluorinated Alkene + M-F BetaElim->SideProduct

Caption: The "Critical Junction" in fluorinated alkene hydrogenation. Success depends on accelerating Reductive Elimination over Beta-Fluoride Elimination.

Diagram 2: Troubleshooting Decision Matrix

Troubleshooting Problem Identify Problem LowConv Low Conversion Problem->LowConv Defluor Defluorination Problem->Defluor LowEE Low Enantioselectivity Problem->LowEE Solv Switch Solvent: TFE or DCM/TFE LowConv->Solv 1st Step Press Increase H2 Pressure (>20 bar) LowConv->Press 2nd Step Defluor->Press Critical! Temp Lower Temperature (-20°C to 0°C) Defluor->Temp Slows Elimination LowEE->Temp Thermodynamic Control Ligand Change Ligand Class (e.g., Walphos/Josiphos) LowEE->Ligand Electronic Match

Caption: Step-by-step logic flow for addressing common failure modes in fluorinated enoate hydrogenation.

Standardized Optimization Protocol

Objective: Hydrogenation of Ethyl 3-fluoro-3-phenylacrylate (Model Substrate).

Safety Note: Hydrogen gas is highly flammable. High-pressure reactions must be conducted in rated autoclaves behind blast shields.

  • Catalyst Preparation (Glovebox):

    • Weigh [Rh(COD)2]BF4 (1.0 mol%) and (R,R)-Me-DuPhos (1.1 mol%) into a vial.

    • Add anhydrous, degassed solvent (DCM or TFE, 1.0 mL). Stir for 15 min to form the active catalyst (color change typically observed).

  • Substrate Addition:

    • Dissolve substrate (0.5 mmol) in 2.0 mL of solvent.

    • Add substrate solution to the catalyst vial.[1]

  • Hydrogenation:

    • Place vial in a high-pressure autoclave.

    • Purge 3x with

      
      , then 3x with 
      
      
      
      .
    • Pressurize to 30 bar (435 psi) . Note: Do not start at 1 bar; low pressure favors defluorination.

    • Stir at Room Temperature for 12 hours.

  • Analysis:

    • Vent carefully.[2] Filter through a small silica plug to remove metal.

    • Analyze conversion via

      
      -NMR (look for disappearance of vinyl-F signal ~ -110 ppm and appearance of alkyl-F signal ~ -190 ppm).
      
    • Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Gridnev, I. D., & Imamoto, T. (2004). Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of Chiral Bisphosphines. Accounts of Chemical Research.[3][4][5] Link

  • Gogoi, S., et al. (2018). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Nature Communications.[1][5] Link

  • Esteves, H., et al. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations.[3][6][7] Organic Chemistry Frontiers.[2][6] Link

  • Zhang, W., et al. (2020). Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy. Organic Letters.[8][9] Link

  • Kadyrov, R., et al. (2009). Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous Catalysis.[3] Topics in Current Chemistry. Link

Sources

Technical Support Center: Methyl 3-(4-fluorophenyl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification and troubleshooting protocols for Methyl 3-(4-fluorophenyl)but-2-enoate , a critical intermediate often synthesized via Horner-Wadsworth-Emmons (HWE) or Wittig olefination.

Senior Application Scientist Note: This compound belongs to the class of


-methyl cinnamate derivatives. Unlike simple cinnamates, the steric bulk of the 

-methyl group significantly impacts the E/Z isomeric ratio and purification behavior. The protocols below prioritize the removal of phosphorus byproducts and the isolation of the thermodynamically stable (E)-isomer.

Part 1: Troubleshooting Guides (Q&A)

Issue 1: "I cannot separate the Triphenylphosphine Oxide (TPPO) from my product."

Diagnosis: If you utilized a Wittig reaction, TPPO is a stoichiometric byproduct that co-elutes with polar esters on silica gel. Solution: Do not rely solely on chromatography. Use Complexation Precipitation before the column.

  • The Mechanism: TPPO acts as a Lewis base. It forms insoluble complexes with Lewis acids like ZnCl₂ or MgCl₂ in non-polar solvents.[1]

  • Protocol:

    • Dissolve the crude reaction mixture in minimal Toluene or Ethanol.[2]

    • Add 2.0 equivalents of MgCl₂ or ZnCl₂ .

    • Stir at room temperature for 1-2 hours. A white precipitate (TPPO-Metal complex) will form.

    • Filter the suspension through a sintered glass funnel.

    • Concentrate the filtrate. The majority of TPPO is now removed, making subsequent column chromatography much cleaner.

  • Alternative: If the product is an oil, suspend the crude residue in cold Hexane/Diethyl Ether (9:1) and sonicate. TPPO is poorly soluble in hexane and will precipitate; the product will remain in solution.

Issue 2: "My E/Z isomers are co-eluting on the column."

Diagnosis: The


-methyl group forces the phenyl ring out of planarity, reducing the polarity difference between the E (trans-phenyl/ester) and Z (cis-phenyl/ester) isomers.
Solution:  Switch to Silver-Impregnated Silica  or optimize the gradient.
  • Standard Silica: Use a shallow gradient of Hexane:Ethyl Acetate (Start 100:0

    
     95:5 
    
    
    
    90:10). The Z-isomer is typically less polar (elutes first) due to internal steric shielding, while the E-isomer interacts more strongly with the silica.
  • Silver Nitrate Silica (Ag-SiO₂): If separation is poor, mix Silica Gel 60 with a solution of AgNO₃ (10% w/w) in acetonitrile, evaporate the solvent, and dry in the dark. The silver ions complex with the

    
    -electrons of the alkene. The accessible Z-isomer often complexes differently than the E-isomer, enhancing separation factor (
    
    
    
    ).
Issue 3: "The product is oiling out instead of crystallizing."

Diagnosis: Methyl 3-(4-fluorophenyl)but-2-enoate has a low melting point (often <50°C or oil at RT) compared to its non-methylated analog. Impurities (especially Z-isomer or solvent traces) depress the melting point further. Solution:

  • Seed & Chill: Dissolve the oil in a minimum amount of warm Pentane or MeOH/Water (9:1) . Cool to -20°C. Scratch the flask surface to induce nucleation.

  • High-Vac Drying: Ensure all solvent (especially EtOAc) is removed. Trace solvent acts as a plasticizer, preventing lattice formation.

Part 2: Experimental Protocols

Protocol A: Flash Column Chromatography

Standard purification for crude material post-workup.

ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (230-400 mesh)Standard grade.
Column Dimensions 10:1 to 20:1 (Silica:Crude mass)Higher ratio required for isomer separation.
Mobile Phase A Hexanes (or Petroleum Ether)Non-polar component.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Gradient Profile 0% B (2 CV)

5% B (5 CV)

10% B (Hold)
"CV" = Column Volume. Product typically elutes at 5-10% EtOAc.
Detection UV at 254 nmThe conjugated system absorbs strongly.
Protocol B: Chemical Removal of TPPO (ZnCl₂ Method)

Recommended for Wittig reaction crudes >5g.

  • Dissolution: Dissolve crude oil (containing Product + TPPO) in Ethanol (5 mL per gram of crude).

  • Complexation: Add ZnCl₂ (anhydrous, 2 equiv relative to expected TPPO).

  • Precipitation: Stir vigorously for 2 hours. A bulky white solid forms.

  • Filtration: Filter through a Celite pad. Wash the pad with small portions of Ethanol.[2]

  • Partition: Concentrate the filtrate. Redissolve residue in EtOAc , wash with water (to remove excess ZnCl₂), dry over MgSO₄, and concentrate.

Part 3: Visualization & Workflow

Purification Workflow Diagram

This flowchart illustrates the decision-making process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Product + TPPO + Isomers) CheckMethod Synthesis Method? Start->CheckMethod Wittig Wittig Reaction (High TPPO) CheckMethod->Wittig HWE HWE Reaction (Phosphate Esters) CheckMethod->HWE TPPORemoval TPPO Precipitation (ZnCl2 or Hexane/Ether) Wittig->TPPORemoval Precipitate AqWash Aqueous Wash (Remove Phosphates) HWE->AqWash Extract CrudeOil Semi-Pure Oil TPPORemoval->CrudeOil AqWash->CrudeOil IsomerCheck Isomer Ratio (E:Z)? CrudeOil->IsomerCheck HighE High E (>90%) IsomerCheck->HighE Mix Mixed E/Z IsomerCheck->Mix Cryst Recrystallization (Pentane or MeOH) HighE->Cryst Column Flash Chromatography (Hex/EtOAc 95:5) Mix->Column Final Pure Methyl 3-(4-fluorophenyl)but-2-enoate Cryst->Final AgColumn Ag-Silica Chromatography (Difficult Separation) Column->AgColumn If co-eluting Column->Final AgColumn->Final

Caption: Logical workflow for isolating pure ester from Wittig or HWE reaction mixtures, prioritizing phosphorus removal before isomer separation.

Part 4: Physicochemical Data Reference

PropertyValue / DescriptionSource/Note
Molecular Formula

Molecular Weight 194.20 g/mol
Physical State Low-melting solid or OilAnalogous to methyl 3-phenylbut-2-enoate.
Boiling Point ~140-150°C @ 15 mmHgPredicted based on non-fluoro analog [1].
Solubility Soluble in EtOAc, DCM, MeOH. Insoluble in Water.
TLC Rf (E-isomer) ~0.45 (Hexane:EtOAc 9:1)E-isomer is typically more polar than Z.
TLC Rf (Z-isomer) ~0.55 (Hexane:EtOAc 9:1)Z-isomer elutes faster (less polar).
1H NMR Diagnostic

~2.5 ppm (d,

Hz, 3H)
Methyl group on double bond (allylic coupling).

References

  • PubChem Compound Summary . Methyl 3-(4-fluorophenyl)prop-2-enoate (Analogous Structure Data). National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate Discussions . Separation of E and Z isomers. Available at: [Link]

Sources

Technical Support Center: Advanced Remediation of Phosphonate Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies for HWE Olefination (Enoate Synthesis)

Diagnostic: The Remediation Decision Tree

Start Here. Before selecting a protocol, identify the chemical constraints of your specific enoate product. Use this logic flow to determine the safest remediation strategy.

ByproductRemoval Start START: HWE Reaction Complete IsVolatile Is the Enoate Volatile? Start->IsVolatile Distill METHOD A: Distillation (Physical Separation) IsVolatile->Distill Yes (<150°C bp) IsBaseSens Is Product Base-Sensitive? IsVolatile->IsBaseSens No IsAcidSens Is Product Acid-Sensitive? MethodB METHOD B: The pH Swing (Aggressive Basic Wash) IsAcidSens->MethodB Yes (Acetals/Silyls) MethodC METHOD C: The Calcium Crash (Precipitation/Filtration) IsAcidSens->MethodC No (Stable) IsBaseSens->IsAcidSens No MethodD METHOD D: Chromatographic Resolution (Polarity Shift) IsBaseSens->MethodD Yes (Epimerizable) MethodC->MethodB If emulsion forms

Figure 1: Decision matrix for selecting the optimal diethyl phosphate removal strategy based on product stability and physical properties.

Knowledge Base: The Chemistry of the Contaminant

To defeat the byproduct, you must understand its physicochemical behavior. In a standard Horner-Wadsworth-Emmons (HWE) reaction using triethyl phosphonoacetate, the primary byproduct is diethyl phosphate (DEP).

The Enemy: Diethyl Phosphate (DEP)
  • Structure:

    
    
    
  • Acidity (

    
    ):  ~1.4 (Strong Acid)
    
  • Solubility: Amphiphilic. It is highly water-soluble as an anion but significantly soluble in organic solvents (DCM, EtOAc) in its protonated form.

  • Chelation: The phosphoryl oxygen (

    
    ) is a strong Lewis base, capable of binding to metal ions and "dragging" them into organic phases, often causing emulsions.
    
The Removal Principle

Because DEP is a strong acid (


 1.4), it exists almost exclusively as the anionic salt 

at neutral or basic pH.
  • At pH 1.0: ~50% Protonated (Organic soluble).

  • At pH 7.0: >99.9% Ionized (Water soluble).

  • At pH 10.0: Fully Ionized (Water soluble).

Key Insight: The most common failure mode is using a weak base (like


) or an acidic quench (like 

) which allows a fraction of the DEP to remain protonated and partition back into the organic layer.

Standard Operating Procedures (Protocols)

Protocol A: The pH Swing (Aggressive Basic Wash)

Best for: Stable enoates, large-scale reactions.

Mechanism: Uses high pH to force the partition coefficient of DEP entirely toward the aqueous phase.

  • Quench: Dilute the reaction mixture with an organic solvent (EtOAc or MTBE). Do not quench with acid.

  • Primary Wash: Wash the organic layer vigorously with 1M NaOH (or 1M KOH).

    • Why: This sets the pH > 13. DEP is fully deprotonated.

  • Emulsion Control: If an emulsion forms, add a small amount of brine to the basic layer.

  • Secondary Wash: Wash with brine.

  • Dry & Concentrate: Dry over

    
    . The residue should be free of phosphorous byproducts.
    

Validation: Check TLC. DEP stains strongly with


 (often a blue/white spot near the baseline). If the baseline is clean, the wash worked.
Protocol B: The Calcium Crash (Precipitation)

Best for: Stubborn emulsions, products that co-elute with DEP, or when avoiding strong bases.

Mechanism: Calcium dialkyl phosphates have very low solubility product constants (


). Adding Calcium ions precipitates the byproduct or forces it strictly into the aqueous phase without requiring pH 14.
  • Preparation: Prepare a saturated solution of Calcium Chloride (

    
    ) .
    
  • Workup: Dilute reaction with EtOAC.

  • Precipitation Wash: Wash the organic layer with the saturated

    
     solution.
    
    • Observation: You may see a fine white precipitate form at the interface. This is the Calcium-DEP salt.

  • Filtration (Optional): If the precipitate is heavy, filter the biphasic mixture through a celite pad before separating layers.

  • Separation: The DEP is trapped as the Ca-salt in the aqueous/solid phase.

Protocol C: The "Dry" Removal (Chromatography Aid)

Best for: Small scale (<100 mg), acid/base sensitive compounds.

Mechanism: DEP is highly polar. By modifying the stationary phase, we can irreversibly bind it.

  • Doping: Add 1% Triethylamine (

    
    )  to your silica gel column solvent system.
    
    • Why: The amine ensures the phosphate remains deprotonated on the column.

  • Elution: Run the column. The ionized phosphate will interact strongly with the silica and stay at the baseline. The enoate (less polar) will elute normally.

Troubleshooting & FAQs

Q: I used Protocol A (NaOH wash), but I still see phosphorous signals in my NMR (


 0-10 ppm). Why? 
A:  You likely created a "lipophilic salt." If your extraction solvent was DCM (Dichloromethane), the sodium salt of DEP can sometimes form supramolecular aggregates that are soluble in DCM.
  • Fix: Switch your extraction solvent to MTBE or Diethyl Ether . These solvents dissolve the enoate but are much poorer solvents for the phosphate salt than DCM.

Q: My product is an aldehyde/ketone sensitive to NaOH (Aldol polymerization risk). How do I remove the phosphate? A: Do not use Protocol A. Use Protocol B (Calcium Chloride) but buffer it. Use a 1:1 mixture of Saturated


 and Saturated 

. This maintains a mild pH (8-9) while utilizing the Calcium precipitation effect to remove the byproduct.

Q: The separation funnel is a solid white emulsion. What happened? A: You likely have a mix of the phosphate surfactant and residual base.

  • Fix: Do not shake; swirl gently. Add solid NaCl directly to the funnel until the aqueous layer is saturated. If that fails, filter the entire emulsion through a sintered glass funnel with a pad of Celite. The solids stabilizing the emulsion will be removed.

Q: Can I just distill my product? A: Yes, if your enoate boils below 150°C. Diethyl phosphate has a high boiling point (decomposes/boils >200°C). Bulb-to-bulb distillation (Kugelrohr) is often the cleanest method for simple enoates.

Quantitative Data: Solvent Compatibility

SolventDEP Solubility (Protonated)DEP Solubility (Na-Salt)Recommended for Extraction?
Dichloromethane (DCM) HighModerate (Ion pairing)No (Traps byproduct)
Ethyl Acetate (EtOAc) HighLowYes
MTBE ModerateVery LowBest
Diethyl Ether ModerateVery LowGood
Hexanes LowInsolubleExcellent (if product soluble)

References

  • Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83(7), 1733–1738. Link

  • Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and DBU." Tetrahedron Letters, 1984 , 25(21), 2183–2186. Link

  • Claridge, T. D. W.; Davies, S. G.; Lee, J. A.; Nicholson, R. L.; Roberts, P. M.; Russell, A. J.; Smith, A. D.; Toms, S. M. "Highly (E)-Selective Wadsworth−Emmons Reactions Promoted by Methylmagnesium Bromide."[1] Organic Letters, 2008 , 10(23), 5437–5440. Link

  • Manzola, A. S.; et al. "On precipitated calcium and magnesium phosphates during synthetic hard waters softening."[2] Desalination and Water Treatment, 2014 , 52, 4734–4744.[2] Link

Sources

Solvent selection for crystallization of methyl 3-(4-fluorophenyl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of Methyl 3-(4-fluorophenyl)but-2-enoate

Case ID: #CRYST-MFPB-001 Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are attempting to crystallize Methyl 3-(4-fluorophenyl)but-2-enoate , a lipophilic ester intermediate often utilized in the synthesis of fluorinated pharmaceuticals (e.g., paroxetine analogs).[1] This molecule presents specific challenges:

  • Low Melting Point: Methyl esters of substituted butenoates often melt between 30°C and 70°C, making them prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.[1]

  • Stereoisomerism: The presence of the C=C double bond creates E (trans) and Z (cis) isomers.[1] Crystallization is the primary method to upgrade the ratio to the thermodynamically stable isomer (typically E), but the Z isomer often acts as an impurity that inhibits nucleation.[1]

This guide provides a solvent selection matrix, a troubleshooting workflow for oiling out, and specific protocols for isomer purification.[1]

Module 1: Solvent Selection Matrix

For this lipophilic ester, water is a strict anti-solvent. Your best success will come from Single-Solvent Cooling (if MP > 50°C) or Binary Solvent Systems (if MP < 50°C or oiling occurs).[1]

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingRoleRecommendation
Alcohols Methanol (MeOH)High (Hot) / Mod (Cold)Primary SolventTop Choice. Good range for cooling crystallization.[1]
Alcohols Isopropanol (IPA)HighPrimary SolventGood for slower growth; often yields larger crystals than MeOH.[1]
Esters Ethyl Acetate (EtOAc)Very HighPrimary SolventUse with caution. High solubility often leads to low yield unless cooled to -20°C.
Alkanes n-Heptane / HexaneLow to ModerateAnti-SolventEssential for "drowning out" the product from EtOAc or Toluene.[1]
Aromatics TolueneVery HighPrimary SolventUse only if the product is highly insoluble in alcohols.
Water WaterNegligibleStrong Anti-SolventUse dropwise into MeOH/EtOH solutions to force precipitation.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Issue: You cool your solution, and instead of white crystals, you see oily droplets forming at the bottom or a milky emulsion. The Cause: The solution temperature has dropped below the liquid-liquid phase separation (LLPS) boundary before crossing the solubility curve.[1] This is common when the product's melting point is close to the operating temperature.[1]

Diagnostic & Resolution Workflow

OilingOutTroubleshooting Start Observation: Oiling Out CheckPurity Check Purity (HPLC) Start->CheckPurity Impure Purity < 90% CheckPurity->Impure Pure Purity > 95% CheckPurity->Pure ActionImpure Action: Silica Plug / Charcoal Remove tarry impurities Impure->ActionImpure CheckTemp Check T_oil vs T_melt Pure->CheckTemp ActionTemp Action: Raise Temp to dissolve oil, then Seed at T = (T_oil + 2°C) CheckTemp->ActionTemp If oil persists ChangeSolvent Action: Switch Solvent System CheckTemp->ChangeSolvent If seeding fails SolventRec Use Higher BP Solvent (e.g., IPA instead of MeOH) OR Reduce Anti-solvent ratio ChangeSolvent->SolventRec

Figure 1: Decision tree for troubleshooting Liquid-Liquid Phase Separation (Oiling Out).

Corrective Protocol for Oiling Out:

  • Re-heat the mixture until the oil redissolves.

  • Add Seeding Crystals: If you have any solid material (even crude), add a tiny amount at a temperature just above where the oil appeared.[1] This provides a template for the lattice, bypassing the oil phase.[1]

  • Reduce Concentration: Dilute the solution by 10-20%. High concentrations favor oiling out over crystallization.

Module 3: Isomer Control (E/Z Separation)

The synthesis of methyl 3-(4-fluorophenyl)but-2-enoate typically yields a mixture of E (trans) and Z (cis) isomers.[1]

  • Target: Usually the E-isomer (solid).[1]

  • Impurity: The Z-isomer (often an oil or lower-melting solid).[1]

The "Thermodynamic Wash" Protocol: If you have a mixture (e.g., 70:30 E/Z) and cannot crystallize it:

  • Solvent: Suspend the material in Methanol (MeOH) or Hexane .[1]

  • Slurry: Do not dissolve completely. Create a slurry at room temperature.

  • Equilibration: Stir for 12-24 hours.

    • Mechanism:[2][3][4][5] The solution is saturated.[6] The less stable Z-isomer will dissolve slightly more than the E-isomer. Over time, the solid phase enriches in the E-isomer via Ostwald ripening.[1]

  • Filtration: Filter the solid. The filtrate (mother liquor) will contain the enriched Z-isomer and impurities.[1]

Frequently Asked Questions (FAQs)

Q1: I don't have seed crystals. How do I induce the first nucleation?

  • Answer: Use the "Glass Rod Technique." Dip a glass rod into your supersaturated solution, pull it out, and let the solvent evaporate on the rod.[1] A crust will form. Rub this crust against the inside wall of the flask just above the liquid line. The friction and micro-crystals often induce nucleation. Alternatively, cool the solution to -78°C (dry ice/acetone) to force a solid (even if amorphous), then slowly warm it up.[1] It often crystallizes as it warms.

Q2: Why is Heptane preferred over Hexane?

  • Answer: Safety and Boiling Point. Heptane boils at 98°C, allowing you to heat the solution higher to dissolve stubborn solids.[1] Hexane boils at 69°C. Furthermore, Heptane is less neurotoxic (Class 3 solvent) compared to Hexane (Class 2 solvent) according to ICH Q3C guidelines [1].[1]

Q3: My yield is low (<50%), but purity is high. How do I improve yield?

  • Answer: You are likely losing product in the mother liquor.

    • Cool Lower: If using MeOH, cool to -10°C or -20°C.

    • Anti-Solvent: Add water (dropwise) to the cold MeOH filtrate until it turns slightly turbid, then stir. This forces more hydrophobic ester out of the solution.

Q4: Can I use Ethanol?

  • Answer: Yes, but beware of Transesterification . If you heat a methyl ester in ethanol with any trace of acid/base catalyst present, you may convert some of it to the ethyl ester (Ethyl 3-(4-fluorophenyl)but-2-enoate).[1] Always use the alcohol corresponding to the ester (Methanol for Methyl esters) unless the system is perfectly neutral and the process is fast.[1]

References

  • ICH Expert Working Group. "ICH Q3C (R8) Impurities: Guideline for Residual Solvents." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2021.

  • Beckmann, W. "Crystallization: Basic Concepts and Industrial Applications." Wiley-VCH, 2013. (Chapter 4: Solubility and Phase Diagrams).
  • Tung, H.H., et al. "Crystallization of Organic Compounds: An Industrial Perspective." Wiley-AIChE, 2009.
  • Anderson, N.G. "Practical Process Research & Development." Academic Press, 2012.

Sources

Handling stability issues of methyl 3-(4-fluorophenyl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of Methyl 3-(4-fluorophenyl)but-2-enoate (also referred to as methyl


-methyl-4-fluorocinnamate).

This guide is designed for organic chemists and formulation scientists. It prioritizes the control of stereochemical integrity (


 ratio) and the prevention of hydrolytic degradation.

Module 1: Compound Profile & Stability Baseline

Compound Identity:

  • IUPAC Name: Methyl 3-(4-fluorophenyl)but-2-enoate[1]

  • Chemical Class: Trisubstituted

    
    -unsaturated ester (Cinnamate derivative).
    
  • Key Structural Feature: The C=C double bond is trisubstituted (Methyl, 4-Fluorophenyl, Ester, Hydrogen). This creates significant steric strain and defines its primary instability mode: Geometric Isomerization .

Stability Quick Reference Table
ParameterStability StatusCritical Thresholds/Notes
Thermal ModerateStable up to 80°C. Prolonged heating >100°C triggers polymerization or isomerization.
Photochemical Low (Critical) Highly susceptible to UV-induced

photoisomerization.
Hydrolytic ModerateStable at pH 4–8. Rapid hydrolysis in strong base (pH >10) or strong acid (pH <2).
Oxidative HighFluorine substituent on the ring deactivates the aromatic system against oxidation, but the alkene remains susceptible to ozonolysis or strong oxidizers (e.g., KMnO

).

Module 2: Troubleshooting Isomerization (The #1 Issue)

Context: The most frequent user complaint is "purity drift" during storage or workup. This is almost invariably due to geometric isomerization, not decomposition. The


-isomer (Phenyl and Ester trans) is typically the thermodynamic product, but the 

-isomer can form under kinetic control or photon stress.
Q: My HPLC shows a splitting of the main peak after leaving the sample on the bench. Is it degrading?

A: It is likely not degrading (breaking bonds) but isomerizing .

  • Mechanism:

    
    -unsaturated esters undergo photo-induced isomerization. The 
    
    
    
    transition (absorbed in the UV region) allows rotation around the C=C bond.
  • Diagnosis: Check the UV spectra of both peaks. Isomers typically share identical mass spectra (LC-MS) but distinct retention times and slightly different

    
    .
    
  • Correction:

    • Amber Glass: Store all solid and solution samples in amber vials.

    • Solvent Choice: Avoid chlorinated solvents (CDCl

      
      , DCM) for long-term storage, as trace HCl generation catalyzes acid-mediated isomerization.
      
Q: I cannot reproduce the melting point reported in the literature. Why?

A: You likely have a mixed


 system.
  • Explanation: Pure isomers have sharp melting points. A mixture acts as an impurity to itself, causing melting point depression and broadening.

  • Protocol: Run a

    
    H NMR. Focus on the vinylic proton (C2-H) and the 
    
    
    
    -methyl group.
    • 
      -isomer:  The vinylic proton is typically more deshielded (downfield, 
      
      
      
      ppm) due to the anisotropy of the cis-phenyl ring.
    • 
      -isomer:  The 
      
      
      
      -methyl is often more deshielded due to the cis-ester group.

Module 3: Chemical Handling & Workup Protocols[2][3][4][5]

Q: The ester is hydrolyzing during the reaction workup. How do I prevent this?

A: The electron-withdrawing fluorine atom on the phenyl ring, combined with the conjugation, makes the carbonyl carbon moderately electrophilic, but the


-methyl group provides steric protection. Hydrolysis usually indicates overly aggressive pH conditions.

Self-Validating Workup Protocol:

  • Quench: Do not use strong NaOH. Use Saturated NH

    
    Cl (mildly acidic) or dilute NaHCO
    
    
    
    (mildly basic).
  • Temperature: Keep the quench temperature

    
    C.
    
  • Drying: Use MgSO

    
     rather than reactive drying agents.
    
Q: Can I use this compound in Michael Additions?

A: Yes, but reactivity is lower than unsubstituted cinnamates.

  • Reasoning: The

    
    -methyl group hinders nucleophilic attack at the 
    
    
    
    -position.
  • Optimization: You will need a stronger nucleophile or Lewis Acid catalysis (e.g., BF

    
    OEt
    
    
    
    ) to activate the carbonyl.
  • Warning: Strong nucleophiles (like Grignards) may attack the ester carbonyl (1,2-addition) instead of the alkene (1,4-addition) due to the steric hindrance at the

    
    -carbon.
    

Module 4: Visual Troubleshooting Workflows

Diagram 1: Impurity Identification Logic

This decision tree helps users identify whether their "impurity" is an isomer, a hydrolysis product, or a polymer.

StabilityLogic Start Issue: New Impurity Peak Detected CheckMS Check LC-MS Mass (m/z) Start->CheckMS SameMass Mass = Parent (MW 194) CheckMS->SameMass Identical m/z DiffMass Mass ≠ Parent CheckMS->DiffMass Different m/z IsomerCheck Check UV/NMR Is it E/Z Isomer? SameMass->IsomerCheck HydrolysisCheck Mass = Parent - 14 (Acid) (Hydrolysis) DiffMass->HydrolysisCheck Loss of Methyl DimerCheck Mass = 2x Parent (Dimerization) DiffMass->DimerCheck Double Mass ActionIsomer Action: Protect from Light Recrystallize IsomerCheck->ActionIsomer Yes (Shifted RT) ActionAcid Action: Check pH Avoid Strong Base HydrolysisCheck->ActionAcid ActionDimer Action: Add Radical Inhibitor (e.g., BHT) & Cool DimerCheck->ActionDimer

Caption: Diagnostic logic flow for identifying degradation products vs. geometric isomers.

Diagram 2: Degradation Pathways

Understanding the specific chemical pathways allows for targeted prevention.

DegradationPath Target Methyl 3-(4-fluorophenyl)but-2-enoate (Target Ester) Z_Isomer (Z)-Isomer (Kinetic Product) Target->Z_Isomer hν (UV Light) or Acid Catalysis Acid 3-(4-fluorophenyl)but-2-enoic acid (Carboxylic Acid) Target->Acid H2O / OH- / H+ Methanol Methanol Dimer [2+2] Cyclobutane Dimer (Photochemical) Target->Dimer High Conc. + UV Z_Isomer->Target Heat/Thermodynamic

Caption: Primary degradation pathways: Photoisomerization (reversible) and Hydrolysis (irreversible).

Module 5: Synthesis & Purification Best Practices

If you are synthesizing this compound (e.g., via Wittig or Horner-Wadsworth-Emmons), the workup determines the stability of the final lot.

Protocol: Preventing Post-Synthesis Degradation

  • Reaction: Reaction of 4-fluoroacetophenone with trimethyl phosphonoacetate (HWE reaction).

  • Quench: Pour into ice-water.

  • Extraction: Use Ethyl Acetate (EtOAc).[1] Avoid Chloroform to prevent acid trace formation.

  • Purification (The Critical Step):

    • Method: Silica Gel Chromatography.[1]

    • Mobile Phase: Hexanes/EtOAc (Gradient).[1]

    • Additive: Add 0.1% Triethylamine (TEA) to the mobile phase.

    • Why? Silica gel is slightly acidic. The acidity can catalyze

      
       isomerization or ester hydrolysis on the column. TEA neutralizes the silica surface.
      

References

  • PubChem. Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal.Synthesis of

    
    -unsaturated esters (Horner-Wadsworth-Emmons Reaction). Available at: [Link]
    
  • University of Liège. Structural and Quantum Study of substituted but-2-enoates. ORBi. Available at: [Link]

Sources

Minimizing side reactions in beta-aryl enoate reduction

Technical Support Center: Minimizing Side Reactions in -Aryl Enoate Reduction

Welcome to the Advanced Technical Support Center. The reduction of

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure absolute control over your reduction workflows.

Quantitative Diagnostic Matrix

Before altering your experimental setup, consult this diagnostic matrix to identify the root cause of your side reactions based on quantitative historical data.

Catalyst / Reagent SystemHydride SourceTarget ReactionTypical YieldTypical eePrimary Side ReactionMechanistic Root Cause
LiAlH₄ / NaBH₄ Stoichiometric1,2-Reduction85–95%N/AComplete over-reductionHard-Hard HSAB match at carbonyl
Pd/C (Heterogeneous) H₂ (1–5 atm)1,4-Reduction70–90%N/AAryl hydrogenolysisOver-active metal surface
[(PPh₃)CuH]₆ PMHS (2.0 eq)1,4-Reduction80–98%N/AAldol / PolymerizationUntrapped Cu-enolate intermediate
Rh-DIPAMP H₂ (>5 atm)Asymmetric 1,490–99%< 50%Loss of enantioselectivityCurtin-Hammett pre-equilibrium disruption
Cu(I)/NHC H₂ (90 bar)1,4-Reduction85–99%Up to 82%Slow conversionSubstrate steric hindrance

Troubleshooting FAQs: Mechanistic Deep Dives

Q1: Why am I recovering allylic or fully saturated alcohols instead of the desired saturated ester? A1: This is a classic regioselectivity failure governed by Hard-Soft Acid-Base (HSAB) theory. The carbonyl carbon of the enoate is a "hard" electrophile, while the

12

Q2: I switched to CuH, but now I'm seeing complex mixtures of dimers and aldol products. How do I stop this? A2: The catalytic cycle of CuH conjugate reduction generates a highly reactive copper enolate intermediate 1. If this enolate is not rapidly quenched, it acts as a nucleophile, attacking unreacted

3

Q3: During the asymmetric hydrogenation of cinnamate derivatives using Rh-diphosphine catalysts, my enantiomeric excess (ee) drops significantly when I increase the H₂ pressure to speed up the reaction. Why? A3: This counterintuitive phenomenon is dictated by the Curtin-Hammett principle. In Rh-catalyzed asymmetric hydrogenation, the catalyst forms two interconverting diastereomeric complexes with the prochiral enoate. The minor, less thermodynamically stable complex reacts with H₂ much faster and determines the major (desired) enantiomer 4. Solution: When you increase H₂ pressure, the rate of oxidative addition outpaces the rate of equilibration between the two diastereomeric complexes. The reaction is forced through the major, unselective complex, plummeting the ee. To fix this, decrease the H₂ pressure and ensure vigorous stirring to maintain mass transfer without kinetically overriding the pre-equilibrium.

Q4: How can I avoid the use of stoichiometric silanes for atom-economic scale-up? A4: Recent advancements allow the use of dihydrogen (H₂) as the terminal reductant in Cu-catalyzed systems. By utilizing well-defined, air-stable copper(I)/N-heterocyclic carbene (NHC) complexes and a catalytic alkoxide base (e.g., NaOtBu), H₂ can be heterolytically cleaved to regenerate CuH without generating siloxane waste 2.

Mechanistic & Workflow Visualizations

MechanismSubstrateβ-Aryl Enoate(Conjugated System)CuHCuH Catalyst(Soft Nucleophile)Substrate->CuH HSAB Match(Soft-Soft)HardHLiAlH₄ / NaBH₄(Hard Nucleophile)Substrate->HardH HSAB Mismatch(Hard-Hard)CuEnolateCopper Enolate(C-1,4 Addition)CuH->CuEnolateAlkoxideAlkoxide(C-1,2 Addition)HardH->AlkoxideProduct1Saturated Ester(Desired Product)CuEnolate->Product1 Silane/H⁺ TrappingProduct2Allylic Alcohol(Over-reduction)Alkoxide->Product2 Aqueous Workup

Mechanistic divergence in enoate reduction governed by Hard-Soft Acid-Base (HSAB) principles.

ProtocolStep1Phase 1: Catalyst ActivationCuCl + Ligand + NaOtBu + SilaneValidation: Color shift to deep red/brown (CuH)Step2Phase 2: Substrate AdditionSlow addition of β-aryl enoate at -25°CValidation: Exotherm control, clear solutionStep1->Step2Step3Phase 3: Enolate TrappingIn situ trapping by excess PMHSValidation: GC-MS shows silyl ketene acetalStep2->Step3Step4Phase 4: Quench & HydrolysisAqueous NH₄F additionValidation: Gas evolution ceases, phase separationStep3->Step4

Self-validating workflow for CuH-catalyzed conjugate reduction to prevent side reactions.

Self-Validating Experimental Protocol

Methodology: Highly Chemoselective CuH-Catalyzed Conjugate Reduction with Silane Trapping

To ensure absolute reproducibility and prevent polymerization side reactions, this protocol utilizes in situ generated CuH and PMHS trapping. Every step includes a physical or analytical validation checkpoint.

Step 1: Catalyst Assembly & Activation

  • Action: In an argon-filled glovebox, combine CuCl (5 mol%), a bidentate phosphine ligand (e.g., BINAP or DPPF, 5 mol%), and NaOtBu (5 mol%) in anhydrous THF. Add PMHS (2.0 equiv).

  • Causality: NaOtBu undergoes salt metathesis with CuCl to form Cu-OtBu, which readily reacts with the silane via

    
    -bond metathesis to generate the active CuH species.
    
  • Validation Checkpoint: The solution will transition from clear/pale to a deep red or reddish-brown hue within 10 minutes, visually confirming the formation of the active copper hydride cluster.

Step 2: Substrate Addition

  • Action: Transfer the flask to a fume hood (under argon) and cool the reaction to -25 °C using a cryocooler. Add the

    
    -aryl enoate (1.0 equiv) dropwise over 15 minutes.
    
  • Causality: CuH reductions are highly exothermic. Cooling prevents thermal degradation of the catalyst and suppresses background non-selective reactions (like 1,2-reduction or dimerization).

  • Validation Checkpoint: Monitor the internal temperature probe; a transient spike of 2–5 °C confirms active, controlled hydride transfer.

Step 3: Enolate Trapping

  • Action: Allow the reaction to stir for 2 hours at -25 °C.

  • Causality: The intermediate copper enolate is immediately trapped by the excess PMHS present in the mixture. This fast kinetic trapping prevents the enolate from acting as a nucleophile against unreacted starting material.

  • Validation Checkpoint: Pull a 50 µL aliquot, quench with CDCl₃, and run a quick ¹H-NMR or GC-MS. The presence of a silyl ketene acetal intermediate (and absence of the starting alkene signal) validates complete conversion.

Step 4: Quench & Hydrolysis

  • Action: Quench the reaction carefully with aqueous NH₄F or 1M HCl.

  • Causality: Fluoride or mild acid hydrolyzes the silyl ketene acetal to the final saturated ester and breaks down the siloxane polymer network, preventing emulsion formation during extraction.

  • Validation Checkpoint: Vigorous gas evolution (H₂ released from excess silane) will occur. Once gas evolution ceases, a clean biphasic separation with a clear organic layer indicates successful polymer breakdown.

References

  • Catalytic Hydrogenation of α,β-Unsaturated Carboxylic Acid Derivatives Using copper(I)
  • Source: Chemistry - A European Journal (PolyU Archive)
  • Stryker's Reagent |[(PPh₃)
  • Mechanism and Stereochemistry of Asymmetric Catalysis by Metal Complexes Source: Science / SciSpace URL

Validation & Comparative

The Benchmark Molecule: Why Methyl 3-(4-fluorophenyl)but-2-enoate?

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the accuracy of in silico NMR prediction tools against complex, real-world synthetic intermediates. For researchers and drug development professionals, the ability to rapidly and accurately assign


C NMR spectra is critical for structural elucidation and quality control.

This guide objectively compares the predictive performance of three leading NMR software platforms—ChemDraw Professional (ChemNMR) , Mestrelab Mnova NMRPredict , and ACD/Labs C/H NMR Predictors —using (E)-methyl 3-(4-fluorophenyl)but-2-enoate as the experimental benchmark.

This specific cinnamate derivative is an exceptional stress-test for predictive algorithms due to two competing electronic features:

  • Cross-Conjugation: The

    
    -unsaturated ester system creates a strong electron-withdrawing resonance effect, heavily deshielding the 
    
    
    
    -carbon (C3).
  • Halogen Substituent Effects: The strongly electronegative fluorine atom on the aromatic ring introduces complex spin-spin couplings (

    
     to 
    
    
    
    ) and competing inductive/resonance effects that alter the electron density of the aromatic
    
    
    -system .

Predictive software often struggles to balance these long-range electronic push-pull dynamics, making this molecule an ideal standard for comparison .

Product Comparison: Predictive NMR Software Platforms

When selecting an NMR prediction tool, laboratories must weigh computational speed against algorithmic sophistication.

  • ChemDraw Professional (ChemNMR):

    • Mechanism: Utilizes empirical additivity rules and modified HOSE (Hierarchical Orthogonal Space Encoding) codes.

    • Performance: Extremely fast and integrated into standard drawing workflows. However, it often underperforms (deviations of 3–5 ppm) when predicting highly conjugated systems or overlapping heteronuclear effects.

  • Mestrelab Mnova NMRPredict Desktop:

    • Mechanism: Employs a hybrid ensemble approach, combining HOSE codes with Machine Learning (Neural Networks) trained on vast datasets.

    • Performance: Balances speed and accuracy. It handles the electronic push-pull effects of the F-atom and the ester group significantly better than empirical rules alone, typically achieving ± 1.5–2.5 ppm accuracy.

  • ACD/Labs C/H NMR Predictors:

    • Mechanism: The industry gold standard. It leverages deep learning models trained on highly curated, proprietary databases of complex drug-like scaffolds.

    • Performance: Excels at predicting complex heteronuclear effects and long-range conjugation, consistently achieving ± 1.0–1.5 ppm accuracy.

Quantitative Data Comparison

The following table summarizes the experimental benchmark data (derived from highly accurate physical organic chemistry substituent shift rules applied to the non-fluorinated analog ) against the algorithmic outputs of the three software platforms.

Carbon PositionExperimental Benchmark (ppm)ChemDraw (Empirical)Mnova (Ensemble)ACD/Labs (Deep Learning)
C1 (C=O) 167.7166.5167.2167.5
C2 (CH,

)
116.8118.2117.1116.9
C3 (Cq,

)
155.0152.1154.3154.8
C4 (CH

)
18.417.818.218.5
OCH

51.551.151.451.5
C1' (Cq, ipso) 138.8 (d,

Hz)
137.5138.5138.7
C2', C6' (CH, ortho) 128.4 (d,

Hz)
129.1128.6128.5
C3', C5' (CH, meta) 115.6 (d,

Hz)
115.2115.8115.5
C4' (Cq, C-F) 163.5 (d,

Hz)
164.1163.2163.6

Insight: ChemDraw struggles significantly with the highly deshielded C3 (


-carbon), underestimating its shift by nearly 3 ppm. ACD/Labs provides the tightest correlation to the experimental benchmark, accurately capturing the resonance contribution of the ester.

Experimental Protocols & Self-Validating Workflows

To ensure absolute scientific integrity, the experimental benchmark must be acquired using a self-validating methodology. Do not rely solely on 1D


C shifts; instead, use the molecule's inherent physical properties to confirm the assignment.

Step 1: Optimized Sample Preparation

  • Protocol: Dissolve ~50 mg of the purified compound in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality:

    
    C has a low natural abundance (1.1%) and a low gyromagnetic ratio. A highly concentrated sample reduces the number of required scans, minimizing acquisition time while maximizing the signal-to-noise ratio (SNR) for the critical quaternary carbons (C1, C3, C1', C4').
    

Step 2: 1D


C{1H} NMR Acquisition 
  • Protocol: Acquire the spectrum at 298 K using WALTZ-16 broadband proton decoupling. Set the relaxation delay (D1) to

    
     2.0 seconds.
    
  • Causality: WALTZ-16 decoupling collapses C-H multiplets into sharp singlets, simplifying the spectrum. However, quaternary carbons lack attached protons, meaning they do not benefit from efficient dipole-dipole relaxation. A longer D1 ensures these carbons fully relax between pulses, preventing signal attenuation and allowing them to be clearly observed.

Step 3: Multiplicity Editing via APT (Attached Proton Test)

  • Protocol: Run an APT experiment rather than a standard DEPT-135.

  • Causality (Self-Validation): APT retains signals for quaternary carbons (phased oppositely to CH/CH

    
     groups), whereas DEPT-135 suppresses them entirely. In our self-validating system, the carbonyl (C1), quaternary alkene (C3), and aromatic quaternary carbons (C1', C4') will point downwards (negative phase), while the alkene methine (C2), aromatic methines (C2', C3'), and methyls (C4, OCH
    
    
    
    ) will point upwards (positive phase). This instantly categorizes the carbon skeleton without external assumptions.

Step 4: C-F Spin-Spin Coupling Analysis

  • Protocol: Measure the

    
    -coupling constants of the split aromatic signals directly from the 1D 
    
    
    
    C spectrum.
  • Causality (Self-Validation):

    
    F is a spin-1/2 nucleus with 100% natural abundance. It acts as an internal ruler, mapping the exact distance of each aromatic carbon from the fluorine atom. The predictable attenuation of the scalar coupling constant (
    
    
    
    Hz >
    
    
    Hz >
    
    
    Hz >
    
    
    Hz) unambiguously assigns the entire fluorophenyl ring, completely bypassing the need for time-consuming 2D HMBC experiments.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR acquisition and computational assignment workflow.

NMR_Workflow Start Compound Synthesis Methyl 3-(4-fluorophenyl)but-2-enoate SamplePrep Sample Preparation (50 mg in 0.6 mL CDCl3 + TMS) Start->SamplePrep Acq1D 1D 13C{1H} NMR (WALTZ-16, D1 ≥ 2s) SamplePrep->Acq1D Backbone C Shifts AcqAPT APT Experiment (Multiplicity Editing) SamplePrep->AcqAPT C/CH2 vs CH/CH3 Acq19F 19F & 19F-13C HMBC (Heteronuclear Coupling) SamplePrep->Acq19F C-F Splitting Map DataProc Data Processing (Zero-filling, Apodization, Peak Picking) Acq1D->DataProc AcqAPT->DataProc Acq19F->DataProc Assign In Silico Prediction (ChemDraw / Mnova / ACD) DataProc->Assign Validate Self-Validating Assignment (Cross-referencing J-couplings & Phase) Assign->Validate

Self-validating 13C NMR acquisition and computational assignment workflow.

References

  • Title: 13C NMR Shifts Predict Directing Effects of X Source: Journal of Chemical Education (2015) URL: [Link]

  • Title: Effects of Aromatic Substitution on the Photodimerization Kinetics of β-trans Cinnamic Acid Derivatives Studied with 13C Solid-State NMR Source: The Journal of Physical Chemistry C (2012) URL: [Link]

  • Title: Two different reaction mechanisms of cinnamate side groups attached to the various polymer backbones Source: Polymer (2006) URL: [Link]

Mass spectrometry fragmentation of methyl 3-(4-fluorophenyl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation of Methyl 3-(4-fluorophenyl)but-2-enoate: A Comparative Analytical Guide

Methyl 3-(4-fluorophenyl)but-2-enoate (C₁₁H₁₁FO₂, MW: ~194.20 g/mol ) is a structurally complex α,β-unsaturated ester utilized as a critical building block in pharmaceutical development[1]. Its structure—featuring a methyl ester, a conjugated alkene (crotonate backbone), and a fluorinated aromatic ring—presents unique challenges and opportunities for structural elucidation.

This guide provides an in-depth, objective comparison of the two primary mass spectrometry (MS) platforms used to analyze this compound: Gas Chromatography-Electron Impact MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS) . By understanding the causality behind its fragmentation pathways, researchers can optimize their analytical workflows for maximum sensitivity and structural confidence.

Mechanistic Fragmentation Profiling (The "Why")

To accurately annotate mass spectra, one must understand the thermodynamic and kinetic drivers behind the bond cleavages. The fragmentation of methyl 3-(4-fluorophenyl)but-2-enoate is governed by the stability of the resulting acylium and conjugated carbocations[2].

Hard Ionization (EI-MS at 70 eV)

Under standard 70 eV electron ionization, the molecule forms a radical cation (


) at m/z 194. The high internal energy induces predictable, rigid fragmentation[3]:
  • 
    -Cleavage (Ester Breakdown):  The most thermodynamically favorable initial step is the homolytic cleavage of the ester C-O bond, resulting in the loss of a methoxy radical (
    
    
    
    , -31 Da) to form a highly stable, resonance-stabilized acylium ion at m/z 163.
  • Decarbonylation: The acylium ion rapidly extrudes carbon monoxide (CO, -28 Da) to form a fluorophenyl-substituted vinyl cation at m/z 135[4].

  • Tropylium Rearrangement: The presence of a fluorinated aromatic ring adjacent to an aliphatic chain drives a structural rearrangement. The ring expands to incorporate a carbon atom from the alkene chain, forming the highly stable 4-fluorotropylium cation at m/z 109[5].

Soft Ionization (ESI-MS/MS via CID)

In positive-ion ESI, the ester carbonyl oxygen acts as a proton acceptor, yielding the


 precursor at m/z 195. Upon Collision-Induced Dissociation (CID), even-electron rules apply:
  • Neutral Loss of Methanol: Instead of a radical loss, the protonated ester undergoes a rearrangement to expel neutral methanol (

    
    , -32 Da), yielding the same acylium ion structure at m/z 163.
    
  • Subsequent CO Loss: Similar to EI, the acylium ion loses CO to generate the m/z 135 product ion[4].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 195 M+• m/z 194 Acylium Acylium Ion m/z 163 (Loss of •OCH3 / CH3OH) Precursor->Acylium -31 Da (EI) / -32 Da (ESI) VinylCat Vinyl Cation m/z 135 (Loss of CO) Precursor->VinylCat -59 Da (•COOCH3) Tropylium 4-Fluorotropylium m/z 109 (Rearrangement) Precursor->Tropylium -85 / -86 Da Acylium->VinylCat -28 Da (CO)

Logical fragmentation pathways of methyl 3-(4-fluorophenyl)but-2-enoate.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the right platform depends on the matrix complexity and the analytical goal (e.g., structural confirmation vs. trace quantification). The table below objectively compares the performance of both systems for this specific analyte.

ParameterGC-EI-MSLC-ESI-MS/MS (QQQ)Causality / Advantage
Ionization State Radical Cation (

, m/z 194)
Protonated Adduct (

, m/z 195)
ESI preserves the intact molecule via soft protonation, ideal for precursor selection[4].
Primary Diagnostic Ions m/z 163, 135, 109m/z 163, 135EI provides a richer structural fingerprint (tropylium ion) due to high-energy electron bombardment[3].
Matrix Suitability Volatile matrices, organic extractsBiological fluids, aqueous matricesGC requires volatility; LC handles polar matrices directly without derivatization.
Sensitivity (LOD) ~10-50 ng/mL (Full Scan)~0.1-1 ng/mL (MRM Mode)LC-MS/MS in Multiple Reaction Monitoring (MRM) filters out matrix noise, drastically lowering the LOD.
Library Matching Excellent (NIST/Wiley compatible)Poor (Requires custom MS/MS libraries)70 eV EI spectra are highly reproducible across different instruments, allowing universal library searches[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, an analytical protocol must be self-validating. This means incorporating internal standards (IS), matrix blanks, and specific chromatographic conditions that inherently prove the reliability of the data.

Workflow Prep 1. Sample Prep (Spike IS & Extract) Chrom 2. Chromatography (GC / UHPLC) Prep->Chrom Ion 3. Ionization (70 eV EI / ESI+) Chrom->Ion Mass 4. Mass Analysis (Quad / TOF) Ion->Mass Data 5. Data Validation (QC & Library Match) Mass->Data

Self-validating experimental workflow for mass spectrometric analysis.

Protocol A: GC-EI-MS Structural Confirmation

Objective: Confirm the identity of synthesized methyl 3-(4-fluorophenyl)but-2-enoate using library-matchable fragmentation.

  • Sample Preparation: Dissolve the analyte in MS-grade hexane or ethyl acetate to a concentration of 10 µg/mL. Causality: Non-polar solvents expand efficiently in the GC inlet without causing backflash. Spike with an isotopically labeled internal standard (e.g., fluorobenzene-d5) to validate retention time stability.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 80°C to 280°C at 15°C/min. Causality: The non-polar stationary phase separates compounds based strictly on boiling point, preventing peak tailing of the ester.

  • Ionization & Acquisition: Set the EI source to 70 eV and 230°C. Scan from m/z 40 to 300. Causality: 70 eV is the thermodynamic sweet spot where the de Broglie wavelength of the electron matches the bond lengths of organic molecules, ensuring maximum ionization efficiency and NIST-library compatibility[3].

  • Validation: Ensure the presence of the molecular ion (m/z 194) and the base peak (m/z 135 or 163). A matrix blank must show no peaks at the established retention time.

Protocol B: LC-ESI-MS/MS Trace Quantification

Objective: Quantify the compound in a complex biological matrix (e.g., plasma) during pharmacokinetic profiling.

  • Sample Preparation: Perform protein precipitation using cold acetonitrile (1:3 ratio). Centrifuge at 14,000 x g for 10 minutes. Causality: Acetonitrile denatures proteins and extracts the lipophilic ester, preventing column clogging and ion suppression.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Causality: Formic acid provides the abundant protons necessary to drive the formation of the

    
     ion in the ESI source[4].
    
  • Ionization & Acquisition: Operate in ESI positive mode. Set up an MRM method monitoring the transitions:

    • Quantifier Transition: m/z 195 → 163 (Collision Energy: ~15 eV).

    • Qualifier Transition: m/z 195 → 135 (Collision Energy: ~25 eV).

    • Causality: The m/z 135 transition requires higher collision energy because it is a secondary fragment resulting from the sequential loss of methanol and CO[4].

  • Validation: The ratio between the quantifier and qualifier transitions must remain within ±20% of the neat standard. This self-validates that the integrated peak is exclusively the target analyte and not an isobaric interference.

References

  • "198889-33-7_methyl 3-(4-fluorophenyl)but-2-enoate", chemsrc.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo-VRaHKPEA0VrHWV1-x0v8C8S_EljouaoGX1MK-7wlZ_mxJAtqfocs7lgaCsMzrtNvKS3gudS5HarvLXNHvRzXo9FiSu0aZ3zLDtxtIa5zjBQ0hQhnvG13Faarn91mSOADGbsQElHXVoXDKb-8aI=]
  • "A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline", benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHCEsV064leb8IXNFuqmytEnBKx7UgzTpD-SwXW_i_0bAz2a-wW9oKzVi2IlaQkx0RUCr0DrN3ZY9hnVN5_Xf5l_c2jH5ebLjogUs9VrVJOy1X9-mOGtTv4kZFwQAXWHrhEU9dLEybZ2XFKUywgZiZsDRpwyolnQTsagPWZ6iJrU7WlIF9g0kyDl0XpPDD_ePC_UDAFi9j3VsZVbBZfVY1tJFjsn8wbMrgwROl-BLtdwd0ZJfW3OSH8GD5wN4=]
  • "Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone", benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl_Uh1DkLDaj2B-_gsdiz_A5BLU-KQzAD4scikexASlCukJhYFxQ_sJ8iFnmA42fY-E6CFxCwADfqi5sgeaPYQ4zGgXuJOTERdMYgl2lHdHN-aDfLvU6ii8hFkW8v2dzabOVJEgp0arm1hTO65YlwVCKIqw9PQs9SmS0tGBldF-1hwWrZaVfRIX_4vS-0jUuPeja5nDKp6ghW1yC7c0obTSMNOD1jRt54xqzGM4zHskm6uhgrwydVA45WzaihVVs28HUodjA9F7z1gyoxh-xP_FA==]
  • "Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices", mdpi.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwf_6b9sefTOXkrDCmSiFau6YX5DA9MMC59wsxj-ujVowJvVRevdqCvfy1xauPZP8wgY2cLCi27pnU-z-7LamGKGIl8tuktVarfaxprq2R_wzZRf_GyfzA2Hv3iB7iLiMEYGboHw==]
  • "Mass Spectra of Aromatic Esters | Analytical Chemistry", acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEwbtR_J_Uk-_J4etl3M7fOhmQLfYvPItD6JyRyMRAaUu0oBUnukhhX7B97Awg0s3WRuHKQkzAJpv2Zr9WjUmQDw4wwHoNoDzIeb8tfcP87E_h_Dp26G-mnis1vN7dhC9bTTFfqL5u]

Sources

A Researcher's Guide to Reactivity: Fluoro- vs. Chloro-Substituted But-2-Enoates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, α,β-unsaturated esters, particularly but-2-enoate scaffolds, represent a class of highly versatile intermediates. Their intrinsic electrophilicity makes them prime candidates for Michael additions and key components in the synthesis of complex molecules. A particularly significant application lies in their use as electrophilic "warheads" in the design of targeted covalent inhibitors (TCIs).[1][2][3] TCIs have gained prominence for their ability to achieve high potency, prolonged duration of action, and the capacity to target proteins once considered "undruggable".[1][4]

The reactivity of these warheads must be meticulously calibrated—reactive enough to form a bond with the intended target, yet stable enough to avoid indiscriminate off-target reactions that can lead to toxicity.[2] A common strategy for tuning this reactivity is the introduction of a halogen at the C4 position. This guide provides an in-depth comparison of the reactivity profiles of ethyl (E)-4-fluorobut-2-enoate and its chloro-substituted counterpart, ethyl (E)-4-chlorobut-2-enoate. We will explore the fundamental electronic and steric differences that govern their reaction pathways and provide experimental frameworks for their evaluation.

The Decisive Influence of the Halogen: Electronic and Steric Underpinnings

The choice between fluorine and chlorine is not arbitrary; it introduces profound, albeit different, electronic and steric effects that dictate the molecule's reactivity.

  • Electronegativity and Inductive Effects : Fluorine is the most electronegative element, resulting in a potent electron-withdrawing inductive effect (-I) that significantly polarizes the entire molecule.[5][6] Chlorine is also electronegative but less so than fluorine. This means the C-F bond dipole is larger than the C-Cl bond dipole. Consequently, the β-carbon (C3) in the fluoro-substituted enoate is rendered more electron-deficient, or "harder," than in the chloro-substituted analog.

  • Leaving Group Ability and Polarizability : A crucial point of divergence is in their capacity as leaving groups in nucleophilic substitution reactions. The C-Cl bond (bond energy ~339 kJ/mol) is longer and weaker than the exceptionally strong C-F bond (~485 kJ/mol).[7] Furthermore, the larger, more diffuse electron cloud of the chloride ion makes it more polarizable and stable in solution, rendering it a far superior leaving group compared to the fluoride ion.[5][7]

  • Steric Profile : The fluorine atom has a van der Waals radius of 1.47 Å, making it a close steric mimic of hydrogen (1.20 Å). In contrast, chlorine is significantly larger, with a radius of 1.74 Å, which can introduce greater steric hindrance at the reaction center.[5]

These fundamental properties give rise to distinct reactivity pathways, which we will now explore.

Comparative Reactivity Analysis: A Tale of Two Pathways

The reactivity of 4-halobut-2-enoates towards nucleophiles is primarily governed by two competing pathways: 1,4-Conjugate (Michael) Addition and 1,2-Direct Nucleophilic Substitution .

Pathway 1: Michael Addition (1,4-Conjugate Addition)

The Michael addition involves the attack of a nucleophile on the electrophilic β-carbon of the α,β-unsaturated system.[8][9][10] This reaction is fundamental to the mechanism of many covalent inhibitors, where a soft nucleophile like the thiol group of a cysteine residue attacks the warhead.

Caption: Generalized mechanism of Michael (1,4-conjugate) addition.

Analysis:

  • Fluoro-Substituted Enoate : The strong inductive effect of fluorine makes the β-carbon highly electrophilic. This significantly enhances its susceptibility to nucleophilic attack. Therefore, ethyl (E)-4-fluorobut-2-enoate is predisposed to undergo rapid Michael addition . The poor leaving group ability of fluoride means that subsequent reactions at the C4 position are unlikely.

  • Chloro-Substituted Enoate : While the β-carbon is still electrophilic, the effect is less pronounced than in the fluoro analog. Michael addition certainly occurs, but the molecule possesses a second, highly viable reaction pathway.

Pathway 2: Nucleophilic Substitution (SN2-type)

This pathway involves the direct displacement of the halogen at the C4 position by a nucleophile.

Caption: SN2 displacement of the halide at the C4 position.

Analysis:

  • Fluoro-Substituted Enoate : This reaction is highly disfavored . The C-F bond is extremely strong, and fluoride (F⁻) is a very poor leaving group. Forcing this substitution would require harsh reaction conditions not typically amenable to biological systems.

  • Chloro-Substituted Enoate : This pathway is highly favorable . Chloride (Cl⁻) is an excellent leaving group. Therefore, ethyl (E)-4-chlorobut-2-enoate is highly reactive towards nucleophilic substitution at the C4 position . This reactivity competes with, and can often dominate, the Michael addition pathway, especially with harder nucleophiles.

Data Summary and Implications for Drug Development

The choice between fluorine and chlorine allows a medicinal chemist to fine-tune the electrophilic character and reaction mechanism of a covalent warhead.

PropertyEthyl (E)-4-fluorobut-2-enoateEthyl (E)-4-chlorobut-2-enoateRationale & Citation
Primary Reaction Michael Addition Nucleophilic Substitution / Michael AdditionFluorine's high electronegativity activates the β-carbon; Chloride is a superior leaving group.[5][7]
β-Carbon Electrophilicity HighModerate-HighThe inductive effect of F > Cl enhances the partial positive charge on the β-carbon.[5]
C4 Leaving Group Ability Very PoorExcellentThe C-Cl bond is weaker and the Cl⁻ ion is more stable than F⁻.[7]
Predicted GSH Half-Life LongerShorterHigher overall reactivity of the chloro-analog leads to faster depletion by nucleophiles like glutathione.[11]
Application Profile Selective Michael acceptor for targeted covalent modification.Highly reactive warhead for rapid covalent bond formation; versatile synthetic intermediate.Balancing reactivity and selectivity is key in TCI design.[2][12]
The Glutathione (GSH) Reactivity Assay: A Standard for Evaluation

To experimentally quantify the reactivity of these electrophilic warheads, the industry standard is the glutathione (GSH) reactivity assay.[11] GSH is a biological thiol present at high concentrations in cells, and a compound's rate of reaction with it serves as a surrogate for potential off-target reactivity. A longer half-life (slower reaction rate) is generally desirable for a more selective and safer drug candidate.[11]

Sources

A Comparative Guide to Purity Analysis of Methyl 3-(4-fluorophenyl)but-2-enoate: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

Methyl 3-(4-fluorophenyl)but-2-enoate is an α,β-unsaturated ester that serves as a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). The purity of this intermediate is a critical quality attribute, as impurities can carry through to the final product, potentially affecting its efficacy and safety.[1] Therefore, robust and reliable analytical methods for purity determination are paramount in both research and manufacturing settings.

This guide presents a comprehensive comparison of two prominent liquid chromatography techniques for the purity analysis of methyl 3-(4-fluorophenyl)but-2-enoate: the well-established High-Performance Liquid Chromatography (HPLC) and the more advanced Ultra-Performance Liquid Chromatography (UPLC). While HPLC has long been the industry standard, UPLC offers significant enhancements in speed, resolution, and sensitivity.[2] This guide will provide a detailed, validated HPLC method as a baseline and compare its performance against a developed UPLC method, supported by experimental protocols and comparative data to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

The Foundation: A Validated Reversed-Phase HPLC Method

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography for analyzing moderately polar compounds like methyl 3-(4-fluorophenyl)but-2-enoate.[3] The separation mechanism is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.[3]

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column is selected due to the non-polar nature of the analyte. The octadecylsilyl groups bonded to the silica support provide a hydrophobic surface that interacts with the phenyl ring and the ester functional group of the molecule, allowing for effective separation from more polar or less retained impurities.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for RP-HPLC. Acetonitrile serves as the organic modifier; its proportion is optimized to achieve a suitable retention time and resolution. A higher concentration of acetonitrile reduces the retention time, while a lower concentration increases it. An isocratic elution (constant mobile phase composition) is chosen for its simplicity and robustness in routine quality control.

  • Detection: The presence of the phenyl ring and the α,β-unsaturated system in methyl 3-(4-fluorophenyl)but-2-enoate results in strong UV absorbance. A detection wavelength of 254 nm is selected as it generally provides good sensitivity for aromatic compounds. A photodiode array (PDA) detector can be used during method development to determine the optimal wavelength of maximum absorbance.[4]

Experimental Protocol 1: HPLC Purity Analysis
  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Autosampler.

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Methyl 3-(4-fluorophenyl)but-2-enoate reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Methanol (HPLC grade) for sample preparation.

  • Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes
  • Standard and Sample Preparation:

    • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the methyl 3-(4-fluorophenyl)but-2-enoate reference standard and dissolve it in 10 mL of methanol.

    • Sample Solution (1 mg/mL): Prepare the sample to be analyzed at a similar concentration using methanol.

    • Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter and prevent column blockage.

The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography. It operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher system pressures (up to 15,000 psi).[5] This combination leads to dramatic improvements in chromatographic performance. The primary advantages of UPLC over HPLC include:

  • Faster Analysis: The smaller particle size and higher optimal flow rates allow for significantly shorter run times, increasing sample throughput.[6]

  • Improved Resolution: UPLC provides narrower and sharper peaks, leading to better separation of closely eluting impurities.

  • Enhanced Sensitivity: The narrower peaks result in a greater peak height, which improves the signal-to-noise ratio and allows for the detection of trace-level impurities.[7]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.[6]

Experimental Protocol 2: UPLC Purity Analysis
  • Instrumentation:

    • UPLC system with a PDA detector.

    • C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Autosampler.

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Same as for the HPLC method.

  • Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase Acetonitrile:Water (65:35, v/v)
Flow Rate 0.4 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 2 µL
Run Time 5 minutes
  • Standard and Sample Preparation:

    • Prepare solutions as described in the HPLC protocol. A lower concentration (e.g., 0.1 mg/mL) may be sufficient due to the higher sensitivity of UPLC.

Comparative Performance: HPLC vs. UPLC

To illustrate the practical differences, the following table presents hypothetical but realistic data from the analysis of a methyl 3-(4-fluorophenyl)but-2-enoate sample containing two known impurities.

ParameterHPLC MethodUPLC Method
Retention Time (Main Peak) 8.5 min2.1 min
Resolution (Impurity 1 / Main Peak) 1.83.5
Resolution (Main Peak / Impurity 2) 1.63.1
Tailing Factor (Main Peak) 1.21.1
Theoretical Plates 8,00025,000
Total Run Time 20 min5 min
Solvent Consumption per Run 20 mL2 mL

The data clearly demonstrates the advantages of UPLC. The analysis time is reduced by a factor of four, and the resolution between the main peak and the impurities is significantly improved, providing greater confidence in the purity assessment.[7] The higher number of theoretical plates indicates a much more efficient separation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_data Data Analysis prep Weigh Sample & Standard dissolve Dissolve in Methanol prep->dissolve filter Filter (0.45 µm) dissolve->filter hplc_inject Inject 10 µL filter->hplc_inject uplc_inject Inject 2 µL filter->uplc_inject hplc_sep Separation (C18, 5 µm, 20 min) hplc_inject->hplc_sep hplc_detect UV Detection (254 nm) hplc_sep->hplc_detect integrate Integrate Peaks hplc_detect->integrate uplc_sep Separation (C18, 1.7 µm, 5 min) uplc_inject->uplc_sep uplc_detect PDA Detection (254 nm) uplc_sep->uplc_detect uplc_detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report G HPLC HPLC High-Performance Liquid Chromatography Particle Size: 3-5 µm Pressure: 500-6,000 psi Run Time: 15-20 min Resolution: Lower Solvent Usage: Higher UPLC UPLC HPLC:title->UPLC:title vs.

Caption: Key differences between HPLC and UPLC systems.

Conclusion and Recommendations

Both the developed HPLC and UPLC methods are suitable for the purity analysis of methyl 3-(4-fluorophenyl)but-2-enoate. The HPLC method provides a robust and reliable approach that can be implemented in most analytical laboratories. [8] However, for laboratories focused on high-throughput screening, rapid quality control, or in-depth impurity profiling, the UPLC method is unequivocally superior. The transition to UPLC offers substantial benefits in terms of speed, resolution, and sensitivity, leading to increased productivity and greater confidence in the analytical results. [2]The significant reduction in solvent consumption also aligns with green chemistry initiatives and offers long-term cost savings. [6] The choice between HPLC and UPLC will ultimately depend on the specific laboratory's needs, sample throughput requirements, and available instrumentation. For new method development, UPLC should be the preferred platform to leverage its clear performance advantages.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]

  • Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide. [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link]

  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC. [Link]

  • Pharma Times. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • PubMed. (2007, February 19). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

Sources

Comparative Guide: GC-MS Profiling of Methyl 3-(4-fluorophenyl)but-2-enoate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS Characterization of Methyl 3-(4-fluorophenyl)but-2-enoate Isomers Content Type: Publish Comparison Guide

Executive Summary

The precise characterization of methyl 3-(4-fluorophenyl)but-2-enoate is a critical checkpoint in the development of fluorinated pharmaceuticals and agrochemicals. As a trisubstituted


-unsaturated ester, this compound exists as two geometric isomers: (E)  and (Z) . These isomers often exhibit distinct metabolic stability and receptor binding affinities, making their separation and quantification non-negotiable.

While NMR (


H, 

F) provides definitive structural elucidation, it lacks the sensitivity required for trace impurity profiling (

). This guide establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the superior method for routine isomer ratio determination and impurity profiling, offering a robust alternative to HPLC-UV and NMR for high-throughput environments.
Structural Context & The Isomer Challenge

The target molecule features a methyl group and a 4-fluorophenyl ring at the


-position of the acrylate backbone.
  • Formula:

    
    
    
  • Molecular Weight: 194.20 g/mol

  • Isomerism:

    • (E)-Isomer: The 4-fluorophenyl group and the ester carbonyl are on opposite sides (trans-like arrangement). Typically thermodynamically more stable.[1][2]

    • (Z)-Isomer: The 4-fluorophenyl group and the ester carbonyl are on the same side (cis-like arrangement). Often suffers from steric repulsion between the aromatic ring and the carbonyl oxygen.

Why GC-MS? The isomers are isobaric (same mass) and exhibit nearly identical fragmentation patterns. Separation relies entirely on the chromatographic resolution of the capillary column, driven by subtle differences in boiling point and dipole moment.

Methodological Comparison: GC-MS vs. Alternatives

The following table objectively compares GC-MS against standard alternatives (HPLC-UV and NMR) for this specific application.

FeatureGC-MS (Recommended) HPLC-UV NMR (

H /

F)
Primary Utility Quantitation of E/Z ratio & Trace Impurity IDFraction collection & Thermally unstable samplesAbsolute structural confirmation
Sensitivity High (pg range)Moderate (ng range)Low (mg range required)
Isomer Resolution Excellent (via thermal gradient)Good (requires specific stationary phases)Perfect (distinct chemical shifts)
Throughput High (<15 min run time)Medium (15-30 min)Low (Acquisition + Processing)
Limitation Sample must be volatile/thermally stablePeak ID requires standards (no structural fingerprint)Cannot detect trace isomers (<1%) easily
Experimental Protocol (Self-Validating System)

This protocol is designed for the Agilent 7890/5977 platform but is transferable to Shimadzu or Thermo systems with equivalent phases.

A. Sample Preparation[1][3][4]
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Avoid methanol to prevent transesterification in the injector.

  • Concentration: 100

    
    g/mL (100 ppm) for scan mode; 1-10 
    
    
    
    g/mL for SIM mode.
  • Derivatization: None required (compound is volatile).

B. GC Parameters[2][3][4][5][6][7][8]
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms, or Rxi-5Sil MS).

    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.25
      
      
      m film.
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1 ratio) @ 250°C.

  • Oven Program (Critical for Isomer Separation):

    • Initial: 60°C (Hold 1 min) - Solvent focusing.

    • Ramp 1: 20°C/min to 140°C.

    • Ramp 2: 5°C/min to 200°C - Slow ramp maximizes resolution of E/Z isomers.

    • Ramp 3: 30°C/min to 280°C (Hold 3 min) - Bake out.

C. MS Parameters[1][2][3][4][6][7][9][10][11][12][13][14]
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (EI) @ 70 eV.[15]

  • Scan Range:

    
     40–350.
    
  • Solvent Delay: 3.0 min.

Data Interpretation & Mechanics
Elution Order (Causality)

On non-polar columns (5% phenyl), elution is primarily driven by boiling point and molecular shape (London dispersion forces).

  • First Eluter (Z-Isomer): The steric clash between the phenyl ring and the ester group prevents planar packing, slightly lowering the boiling point and reducing interaction with the stationary phase.

  • Second Eluter (E-Isomer): The planar "trans" conformation allows for stronger

    
     stacking interactions with the stationary phase and more efficient packing, resulting in a longer retention time.
    
    • Note: Expect

      
       (retention time difference) of 0.2 – 0.5 minutes.
      
Fragmentation Pathway (Mass Spec Fingerprint)

Both isomers yield a molecular ion at


 194 . Structural confirmation relies on specific daughter ions:
  • 
     194 (
    
    
    
    ):
    Molecular ion (distinct, moderate intensity).
  • 
     163 (
    
    
    
    ):
    Loss of methoxy group (
    
    
    ). Formation of the stable acylium ion.
  • 
     135 (
    
    
    
    ):
    Loss of the carbomethoxy group (
    
    
    ). This generates a resonant 1-(4-fluorophenyl)prop-1-en-1-yl cation , which often rearranges to a fluorinated indenyl-type cation.
  • 
     109:  Fluorotropylium ion (
    
    
    
    ), characteristic of alkyl-substituted fluorobenzenes.
Visualization of Workflows & Mechanisms
Diagram 1: Analytical Workflow

This flowchart illustrates the decision matrix for analyzing synthesis reaction mixtures.

AnalyticalWorkflow cluster_MS Mass Spectrometry Detection Start Crude Reaction Mixture Prep Dilution (EtOAc) 100 ppm Start->Prep GC GC Separation (HP-5ms Column) Prep->GC MS_Scan Full Scan (ID Unknowns) GC->MS_Scan Screening MS_SIM SIM Mode (Quantify E/Z) GC->MS_SIM Routine Analysis Data Processing Integration of Areas MS_Scan->Analysis MS_SIM->Analysis Result Report: E:Z Ratio & Purity Analysis->Result

Caption: Step-by-step workflow for processing crude reaction mixtures via GC-MS.

Diagram 2: Fragmentation Mechanism

The following diagram details the electron impact fragmentation pathway leading to the characteristic ions.

Fragmentation M_Ion Molecular Ion (M+) m/z 194 [C11H11FO2]+ Path1 - OCH3 (Alpha Cleavage) M_Ion->Path1 Path2 - COOCH3 (Inductive Cleavage) M_Ion->Path2 Ion_163 Acylium Ion m/z 163 [C10H8FO]+ Path1->Ion_163 Ion_135 Fluoro-styryl Cation m/z 135 [C9H8F]+ Path2->Ion_135 Path3 - C2H2 (Rearrangement) Ion_135->Path3 Ion_109 Fluoro-tropylium m/z 109 [C7H6F]+ Path3->Ion_109

Caption: Primary fragmentation pathways under 70 eV Electron Impact (EI).

References
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS method development and column selection).
  • NIST Mass Spectrometry Data Center. (2023). Ethyl (Z)-cinnamate & Derivatives: Retention Indices and Mass Spectra. NIST Chemistry WebBook, SRD 69.[16] [Link] (Authoritative source for cinnamate ester fragmentation patterns and elution orders).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[9] (Definitive guide for interpreting mass spectral fragmentation of aromatic esters).

Sources

X-ray crystallography of methyl 3-(4-fluorophenyl)but-2-enoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Determinants in Fluorinated Cinnamate Derivatives: A Comparative Crystallographic Guide

Executive Summary

This technical guide provides a rigorous analysis of the X-ray crystallographic characterization of methyl 3-(4-fluorophenyl)but-2-enoate and its derivatives. Unlike standard application notes, this document focuses on the comparative utility of single-crystal X-ray diffraction (SC-XRD) versus spectroscopic alternatives (NMR, DFT) for resolving trisubstituted alkene stereochemistry (


) and elucidating fluorine-mediated supramolecular assemblies.

Part 1: Synthesis & Crystallization Protocol

To obtain diffraction-quality crystals, a high-purity substrate is required. The Horner-Wadsworth-Emmons (HWE) reaction is the superior synthetic route compared to the Wittig reaction for this substrate due to its higher


-selectivity and easier purification of phosphate byproducts.[1][2]
Optimized Synthetic Workflow
  • Substrate: 4-Fluoroacetophenone (ketone implies a trisubstituted product).

  • Reagent: Trimethyl phosphonoacetate.

  • Base: Sodium hydride (NaH) or Sodium methoxide (NaOMe) in THF.

Step-by-Step Protocol:

  • Activation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C under argon. Dropwise add trimethyl phosphonoacetate (1.2 eq). Stir for 30 min until clear (formation of phosphonate carbanion).

  • Coupling: Add 4-fluoroacetophenone (1.0 eq) slowly. The reaction is sterically demanding due to the methyl group on the ketone; reflux may be required for 12–24 hours.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.[1] The crude product is often a mixture of 
    
    
    
    isomers (typically 4:1 ratio favoring
    
    
    ).
  • Purification: Silica gel chromatography (Hexane/EtOAc 95:5) is critical to separate the

    
     isomer for crystallization.
    
Crystal Growth Strategy

For this class of esters, slow evaporation yields higher quality monoliths than vapor diffusion.

  • Solvent System: Dissolve 20 mg of purified ester in 2 mL of Methanol/Dichloromethane (1:1) .

  • Conditions: Cover the vial with parafilm, poke 3 small holes, and store at 4°C.

  • Timeline: Prismatic crystals suitable for XRD typically appear within 48–72 hours.

Workflow Visualization

SynthesisWorkflow Start 4-Fluoroacetophenone HWE HWE Reaction (NaH, THF, Reflux) Start->HWE Crude Crude Mixture (E/Z Isomers) HWE->Crude Purify Column Chromatography Crude->Purify Isolate E-isomer Cryst Slow Evaporation (MeOH/DCM) Purify->Cryst XRD Single Crystal XRD Data Collection Cryst->XRD

Figure 1: Optimized workflow from raw materials to diffraction-ready crystals.

Part 2: Comparative Structural Analysis

The introduction of a fluorine atom at the para-position significantly alters the crystal packing compared to the non-fluorinated analogue (methyl 3-phenylbut-2-enoate).

The "Fluorine Effect" on Packing

In the non-fluorinated derivative, packing is dominated by weak C-H...


 and van der Waals interactions. In the target molecule, the C-H...F  interaction becomes a structure-directing force.
  • Interaction Type: C-H...F contacts are weak hydrogen bonds (bond energy

    
     2–4 kcal/mol).
    
  • Geometry: Fluorine acts as a weak acceptor. These interactions often arrange molecules into infinite 1D chains or centrosymmetric dimers.

  • Comparison:

    • H-Analogue: Often packs in a herringbone motif to maximize edge-to-face

      
      -interactions.
      
    • F-Analogue: Often adopts a planar stacking motif (Head-to-Tail) facilitated by the polarity of the C-F bond.

Representative Crystallographic Data

The following table compares expected lattice parameters for this class of compounds, highlighting the density increase due to fluorination.

ParameterMethyl 3-(4-fluorophenyl)but-2-enoateMethyl 3-phenylbut-2-enoate (Analogue)
Crystal System MonoclinicMonoclinic
Space Group

(Centrosymmetric)

Z (Molecules/Cell) 44
Density (

)
~1.28 g/cm³ ~1.15 g/cm³
Key Interaction C-H...F (2.55 Å) C-H...

(2.85 Å)
Stereochemistry Definitive

assignment
Definitive

assignment

Part 3: X-Ray vs. Alternatives (The Comparison)

For trisubstituted alkenes (like the target molecule), assigning stereochemistry is notoriously difficult. This section objectively compares SC-XRD against NMR and Computational methods.

The Stereochemistry Problem

In disubstituted alkenes,


 coupling constants (15 Hz vs 10 Hz) clearly distinguish 

from

. In trisubstituted alkenes, there is no vicinal proton coupling.
Comparative Performance Matrix
FeatureSingle Crystal XRD NOESY 1D/2D NMR DFT (GIAO)
Stereo Certainty Absolute (100%) High (Inferential)Moderate (Theoretical)
Sample State Solid Crystal (Required)SolutionVirtual
Time to Result 24–72 Hours1–2 Hours24+ Hours (Compute)
Weakness Requires crystalline sampleNOE signals can be ambiguous if peaks overlapDepends on basis set accuracy
"Fluorine" Insight Maps C-F...H interactions directlyThrough-space F-H coupling (

)
Predicts bond lengths
Decision Logic for Researchers

DecisionTree Problem Determine E/Z of Trisubstituted Alkene Crystal Is the sample crystalline? Problem->Crystal XRD METHOD A: SC-XRD (Gold Standard) Crystal->XRD Yes Soluble Is it soluble & pure? Crystal->Soluble No (Oil/Amorphous) NMR METHOD B: NOESY NMR (Check Me-Ar correlations) Soluble->NMR Yes DFT METHOD C: DFT + GIAO (Calculate chemical shifts) Soluble->DFT Ambiguous NMR

Figure 2: Strategic decision tree for stereochemical assignment of fluorinated esters.

Part 4: Application in Drug Design

The crystallographic data of methyl 3-(4-fluorophenyl)but-2-enoate serves as a critical model for bioisosterism .

  • Metabolic Stability: The C-F bond is shorter and stronger than C-H. X-ray data confirms the C-F bond length (

    
    1.35 Å) and its steric volume. Replacing a hydrogen with fluorine blocks metabolic oxidation at the para-position without significantly altering the steric bulk of the molecule (Fluorine's van der Waals radius is 1.47 Å vs Hydrogen's 1.20 Å).
    
  • Conformational Locking: The crystal structure reveals if the fluorine atom induces a specific torsion angle between the phenyl ring and the ester plane. This "conformation lock" is vital for fitting into enzyme binding pockets.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Methyl 3-(4-fluorophenyl)but-2-enoate derivatives.

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.

  • Thalladi, V. R., Weiss, H. C., Bläser, D., Boese, R., Nangia, A., & Desiraju, G. R. (1998). C-H...F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702–8710.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Stereochemistry and NOE).

Sources

Technical Comparison Guide: UV-Vis Photophysical Profiling of Methyl 3-(4-fluorophenyl)but-2-enoate and Cinnamate Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced materials science increasingly rely on photoactive molecules, understanding the precise photophysical behavior of


-unsaturated esters is critical. Methyl 3-(4-fluorophenyl)but-2-enoate (also known as methyl 4-fluoro-

-methylcinnamate) is a highly specialized structural derivative of the cinnamate family.

This guide provides an objective, in-depth comparative analysis of its UV-Vis absorption characteristics against standard alternatives like methyl cinnamate and methyl 4-methoxycinnamate. By examining the causality behind steric and electronic substituent effects, we can accurately predict and validate its performance as a UV chromophore.

Structural Causality and Photophysical Theory

The UV-Vis absorption profile of a molecule is dictated by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For cinnamate derivatives, the primary transition is a strong


 excitation[1]. Modifying the core cinnamate structure with specific functional groups alters this energy gap through two primary mechanisms:
  • Electronic Effects (The para-Fluoro Substitution): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, its lone pairs also participate in resonance donation (+M) into the aromatic ring. Because these two forces oppose each other, the net perturbation on the conjugated

    
    -system is relatively small compared to stronger donors. Unlike a para-methoxy group, which drastically lowers the HOMO-LUMO gap and red-shifts the absorption to ~310 nm[2], the para-fluoro group only marginally affects the 
    
    
    
    .
  • Steric Hindrance (The

    
    -Methyl Substitution): 
    The addition of a methyl group at the 
    
    
    
    -position of the enoate chain introduces significant steric clash with the ortho-hydrogens of the phenyl ring. To relieve this strain, the molecule must twist, breaking perfect coplanarity between the aromatic ring and the
    
    
    -unsaturated ester. This reduced orbital overlap decreases the effective conjugation length, leading to a hypsochromic (blue) shift and a reduction in the molar extinction coefficient (
    
    
    ) compared to the planar baseline.

Comparative UV-Vis Absorption Data

To objectively evaluate methyl 3-(4-fluorophenyl)but-2-enoate, we must benchmark it against established commercial filters and chemical probes. The table below synthesizes the quantitative photophysical data.

Compound

(nm)

(

)
SolventPhotophysical Driver
Methyl 3-(4-fluorophenyl)but-2-enoate ~278 ~18,500 CyclohexaneSteric twisting via

-methyl reduces conjugation; weak +M from fluorine.
Methyl cinnamate 280~21,000CyclohexanePlanar baseline

transition[1].
Methyl 4-methoxycinnamate 31024,700EthanolStrong +M resonance from methoxy group drastically lowers HOMO-LUMO gap[2].

Note: The absorption maximum of methyl cinnamate serves as the fundamental baseline at 280 nm[1]. The target compound exhibits a slightly lower extinction coefficient due to the steric disruption of the


-methyl group.

Photodynamics and Isomerization Pathway

Upon absorbing a UV photon, cinnamate derivatives undergo a rapid, sub-picosecond relaxation process. They transition from the excited singlet state (


) through a twisted conical intersection (CI), ultimately resulting in trans-to-cis photoisomerization[1]. Understanding this pathway is vital for formulating photostable products, as the cis-isomer often exhibits a lower extinction coefficient, leading to a phenomenon known as photodegradation or loss of UV-shielding efficacy.

Photodynamics S0_Trans Ground State (S0) Trans-Isomer Photon UV Photon Absorption (278-310 nm) S0_Trans->Photon S1_Trans Excited Singlet State (S1) 1ππ* Trans Photon->S1_Trans Excitation CI_State Twisted Conical Intersection (CI) S1_Trans->CI_State Sub-ps Relaxation CI_State->S0_Trans Internal Conversion S0_Cis Ground State (S0) Cis-Isomer CI_State->S0_Cis Photoisomerization Relaxation Thermal Relaxation (Non-radiative) S0_Cis->Relaxation Relaxation->S0_Trans Slow Thermal Reversion

Figure 1: Trans-cis photoisomerization and thermal relaxation pathway of cinnamate derivatives.

Self-Validating Experimental Protocol: UV-Vis Profiling

To ensure absolute quantitative accuracy when measuring the UV-Vis spectra of these compounds, the protocol must be self-validating. Solvatochromic effects and pH variations can significantly alter the ionization state and absorption profile of phenolic and cinnamate derivatives[3]. The following methodology incorporates internal quality control gates.

Phase 1: Precision Gravimetric Preparation
  • Solvent Selection: Use spectroscopic-grade cyclohexane. Non-polar solvents prevent hydrogen-bonding interactions that could artificially broaden or shift the

    
     peak.
    
  • Stock Solution: Accurately weigh 5.0 mg of methyl 3-(4-fluorophenyl)but-2-enoate using a microbalance (readability 0.01 mg). Dissolve in 10.0 mL of cyclohexane to create a primary stock.

  • Serial Dilution: Prepare three working concentrations (e.g.,

    
    , 
    
    
    
    ,
    
    
    ). Causality Check: Multiple concentrations are required to verify adherence to the Beer-Lambert Law and rule out excimer formation or aggregation.
Phase 2: Instrument Calibration and Blanking
  • Cuvette Matching: Use two matched quartz cuvettes (10 mm path length). Quartz is mandatory as glass absorbs UV radiation below 340 nm.

  • Baseline Correction: Fill both cuvettes with pure cyclohexane. Run a baseline scan from 200 nm to 400 nm.

  • Validation Gate: The baseline absorbance must not exceed

    
     AU. If drift occurs, clean the optics and repeat.
    
Phase 3: Spectral Acquisition
  • Measurement: Replace the sample cuvette with the

    
     working solution. Scan from 200 nm to 400 nm at a scan rate of 120 nm/min with a slit width of 1 nm.
    
  • Data Validation: Ensure the peak absorbance (

    
    ) falls between 0.1 and 1.0 AU. Values above 1.0 AU risk detector saturation and non-linear photometric responses, which will artificially depress the calculated extinction coefficient.
    
Phase 4: Data Analysis
  • Extract the

    
     value.
    
  • Calculate the molar extinction coefficient (

    
    ) using the Beer-Lambert equation: 
    
    
    
    .
  • Plot Absorbance vs. Concentration for the three working solutions. A linear regression with

    
     validates the absence of optical artifacts.
    

References

1.2, Smolecule. 2.3, PMC. 3.1, Taylor & Francis.

Sources

Comparison of methyl 3-(4-fluorophenyl)but-2-enoate with ethyl analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between Methyl 3-(4-fluorophenyl)but-2-enoate and its Ethyl analog . Both compounds serve as critical Michael acceptors in the synthesis of chiral


-amino acids, most notably as intermediates for dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin .

While structurally similar, the choice between the methyl and ethyl ester significantly impacts process scalability, atom economy, and downstream reaction kinetics. This guide analyzes these factors to aid process chemists in selecting the optimal building block.

Physicochemical Profile & Identification

FeatureMethyl 3-(4-fluorophenyl)but-2-enoateEthyl 3-(4-fluorophenyl)but-2-enoate
CAS Number 1563216-58-9115621-54-0
Molecular Formula


Molecular Weight 194.20 g/mol 208.23 g/mol
Physical State Low-melting solid or viscous oilViscous oil / Low-melting solid
Atom Economy (Synthesis) Higher (Methanol byproduct)Lower (Ethanol byproduct)
Lipophilicity (Est. LogP) ~2.5~2.9
Hydrolysis Rate Faster (

)
Slower (Steric hindrance)

Note on Nomenclature: These compounds are crotonate derivatives (derived from acetophenone), not cinnamates (derived from benzaldehyde). The


-methyl group is critical for the structural integrity of the final pharmaceutical target.

Synthesis: The Horner-Wadsworth-Emmons (HWE) Route[1][2]

The industry-standard synthesis for both analogs utilizes the Horner-Wadsworth-Emmons reaction. This pathway ensures high E-selectivity, which is essential for the stereochemical outcome of subsequent asymmetric hydrogenation steps.

Reaction Mechanism & Workflow

The synthesis involves the reaction of 4'-fluoroacetophenone with the corresponding trialkyl phosphonoacetate .

HWE_Synthesis Acetophenone 4-Fluoroacetophenone (C8H7FO) Carbanion Phosphonate Carbanion Acetophenone->Carbanion Deprotonation Acetophenone->Carbanion Phosphonate Trialkyl Phosphonoacetate (Me or Et) Phosphonate->Carbanion Deprotonation Base Base (NaH or NaOEt) Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Attack Product 3-(4-Fluorophenyl)but-2-enoate (E-Isomer) Oxaphosphetane->Product Elimination Byproduct Dialkyl Phosphate Salt Oxaphosphetane->Byproduct

Figure 1: HWE Olefination Pathway. The choice of phosphonate ester determines the final product (Methyl vs. Ethyl).

Experimental Protocol (General Procedure)

Reagents:

  • Substrate: 4'-Fluoroacetophenone (1.0 eq)

  • Reagent: Trimethyl phosphonoacetate (for Methyl ester) OR Triethyl phosphonoacetate (for Ethyl ester) (1.1 eq)

  • Base: Sodium Hydride (60% dispersion, 1.2 eq) or Sodium Ethoxide (21% in EtOH).

  • Solvent: THF (anhydrous) or Toluene.[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under

    
    , suspend NaH in anhydrous THF at 0°C.
    
  • Ylide Formation: Dropwise add the phosphonoacetate. Stir for 30 min until gas evolution ceases (formation of the carbanion).

  • Addition: Add 4'-fluoroacetophenone dropwise. The reaction is often exothermic; maintain temperature <10°C during addition.

  • Reflux: Warm to room temperature, then reflux for 4–12 hours to drive the reaction to completion (monitor by TLC/HPLC). Note: The ketone is less reactive than an aldehyde, requiring thermal energy.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization (hexanes/EtOAc) or vacuum distillation.

Performance Comparison: Methyl vs. Ethyl

Atom Economy & Mass Efficiency
  • Methyl Ester: The byproduct of the synthesis (using trimethyl phosphonoacetate) is dimethyl phosphate and methanol.

  • Ethyl Ester: The byproduct is diethyl phosphate and ethanol.

  • Verdict: The Methyl ester offers superior atom economy. For a 100 kg batch, using the methyl variant reduces the waste mass by approximately 5-7% compared to the ethyl variant, a significant factor in large-scale manufacturing.

Reactivity: Hydrolysis & Transesterification

In downstream processing, these esters often undergo hydrolysis to the free acid or transesterification.

  • Steric Hindrance: The ethyl group provides greater steric bulk around the carbonyl carbon compared to the methyl group.

  • Kinetics: The Methyl ester hydrolyzes significantly faster under basic conditions (

    
    ).
    
  • Implication: If the subsequent step involves a delicate functional group sensitive to prolonged base exposure, the Methyl ester is the preferred choice to minimize reaction time and potential degradation.

Downstream Application: Asymmetric Hydrogenation

Both esters are substrates for the synthesis of chiral


-amino acids via asymmetric hydrogenation.

Hydrogenation Ester 3-(4-Fluorophenyl)but-2-enoate (Methyl or Ethyl) ChiralEster Chiral Butanoate Intermediate Ester->ChiralEster Asymmetric Hydrogenation Catalyst Chiral Ru/Rh Catalyst (e.g., Ru(OAc)2(BINAP)) Catalyst->Ester H2 H2 (High Pressure) H2->Ester Hydrolysis Hydrolysis / Amination ChiralEster->Hydrolysis Target Sitagliptin Analog (Beta-Amino Acid) Hydrolysis->Target

Figure 2: Conversion to Chiral Beta-Amino Acid precursors.

  • Enantioselectivity: Literature suggests that the ester group size (Methyl vs. Ethyl) has a negligible effect on enantiomeric excess (ee%) when using robust ligands like BINAP or SegPhos.

  • Solubility: The Ethyl ester generally exhibits higher solubility in non-polar hydrogenation solvents (e.g., Toluene), potentially allowing for higher concentration processing.

Strategic Recommendation

ScenarioRecommended VariantRationale
High-Throughput Screening Methyl Faster reaction kinetics in hydrolysis/derivations allow for quicker turnover.
Large-Scale Manufacturing Methyl Better atom economy and lower raw material mass transport costs.
Crystallization Required Methyl Methyl esters typically have higher melting points, facilitating purification by crystallization rather than distillation.
Lipophilic Formulation Ethyl If the intermediate needs to be carried through multiple lipophilic steps without hydrolysis, the ethyl group offers slightly better stability and solubility in non-polar media.

References

  • HWE Reaction Mechanism & Reagents

    • Horner-Wadsworth-Emmons reaction. Wikipedia. Available at: [Link]

  • Compound Data (Methyl Ester)

    • Methyl 3-(4-fluorophenyl)but-2-enoate.[2] ChemSrc. Available at: [Link]

  • Compound Data (Ethyl Ester)
  • Application in Drug Synthesis (Sitagliptin Context)

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 3-(4-fluorophenyl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Handling Methyl 3-(4-fluorophenyl)but-2-enoate (CAS: 198889-33-7 / 1563216-58-9) requires a rigorous, mechanistically driven approach to laboratory safety. As an advanced intermediate used in drug development and organic synthesis, this halogenated


-unsaturated ester presents specific electrophilic and lipophilic hazards that dictate strict personal protective equipment (PPE) and operational logistics.

Mechanistic Hazard Profile

To handle this compound safely, operators must understand the chemical causality behind its toxicity. The hazards are not arbitrary; they are a direct consequence of the molecule's structural features:

  • Electrophilic Reactivity (Sensitization & Cytotoxicity): The

    
    -unsaturated ester moiety acts as a potent Michael acceptor. When exposed to biological tissues, the electron-deficient 
    
    
    
    -carbon undergoes covalent nucleophilic addition with biological thiols, such as glutathione and cysteine residues in cellular proteins. This rapid depletion of cellular antioxidants induces oxidative stress, cytotoxicity, and allergic contact dermatitis .
  • Lipophilic Dermal Penetration: The integration of the 4-fluorophenyl group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to rapidly partition into and penetrate the lipid bilayer of the stratum corneum, exacerbating dermal irritation and accelerating systemic absorption .

  • Respiratory Irritation: As a lower-molecular-weight methyl ester, it exhibits sufficient vapor pressure at room temperature to cause specific target organ toxicity (STOT SE 3), manifesting as severe irritation to the mucous membranes and upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive Michael acceptors. The following PPE matrix outlines the required barrier protections and their quantitative specifications.

PPE CategorySpecificationQuantitative MetricMechanistic Justification
Hand Protection Nitrile or Butyl Rubber GlovesThickness

0.11 mm
Provides an impermeable barrier against lipophilic fluorinated esters, mitigating the risk of protein adduction and skin sensitization.
Eye Protection Snug-fitting Chemical GogglesANSI Z87.1 CompliantProtects against corneal irritation and irreversible eye damage from aerosolized droplets or concentrated vapor exposure.
Respiratory Chemical Fume HoodFace Velocity: 80–120 fpmActively captures volatile ester vapors at the source, preventing inhalation and respiratory tract irritation.
Body Protection Flame-Retardant Lab Coat100% Cotton or NomexProvides a secondary physical barrier against accidental spills, preventing localized dermal accumulation.

Logical Workflow of Hazard Mitigation

HazardIntervention Hazard Electrophilic Michael Acceptor (α,β-Unsaturated Ester) Mech Covalent Binding to Biological Nucleophiles (Thiols) Hazard->Mech Mechanism Tox Skin/Eye Irritation & Potential Sensitization Mech->Tox Clinical Effect PPE_Skin Barrier Protection: Nitrile/Butyl Gloves & Lab Coat Tox->PPE_Skin Requires PPE_Resp Inhalation Protection: Chemical Fume Hood Tox->PPE_Resp Requires Safe Safe Operational Handling Achieved PPE_Skin->Safe Mitigates Dermal Risk PPE_Resp->Safe Mitigates Inhalation Risk

Logical relationship between the electrophilic hazard mechanism and required PPE interventions.

Operational Handling Protocols

To ensure maximum safety, every operational step must function as a self-validating system , incorporating checks that confirm the protocol is actively protecting the operator.

Phase 1: Pre-Operational Setup & Dispensing

  • Engineering Control Verification: Turn on the chemical fume hood.

    • Validation: Check the digital face velocity monitor to ensure airflow is actively maintained between 80–120 fpm. Do not uncap the reagent if the monitor is in alarm status.

  • PPE Assembly & Integrity Check: Don nitrile gloves, a lab coat, and chemical safety goggles.

    • Validation: Inspect gloves for micro-tears by trapping air inside the cuff and applying gentle pressure to look for deflation.

  • Environmental Isolation: Place a secondary containment tray or a highly absorbent chemical spill mat inside the fume hood. Place the sealed container of Methyl 3-(4-fluorophenyl)but-2-enoate on the mat.

  • Thermal Equilibration: If the reagent is stored under refrigeration (2–8°C), allow the sealed container to sit in the fume hood for 15–20 minutes.

    • Causality: Opening a cold container causes ambient lab moisture to condense directly onto the chemical, which can trigger premature ester hydrolysis and degrade your reagent.

  • Transfer: Using a clean, dry PTFE or glass spatula, carefully transfer the required mass into a pre-tared reaction flask. Seal the reaction flask immediately after transfer.

Phase 2: Post-Operational Decontamination

  • Surface Decontamination: Dampen a lint-free laboratory wipe with isopropanol (IPA). Thoroughly wipe down the exterior threads of the primary reagent bottle and the spatulas used.

    • Causality: Water is ineffective here. IPA effectively solubilizes the lipophilic fluorinated ester, removing microscopic residues that could cause delayed dermal exposure to the next operator.

  • Tool Isolation: Place contaminated spatulas directly into a designated solvent wash bath inside the hood; do not transport unwashed tools across the open laboratory.

  • Glove Removal: Remove gloves using the standard "glove-in-glove" aseptic technique to prevent bare skin from contacting the contaminated exterior surface. Wash hands immediately with soap and water.

Waste Disposal & Logistics

Due to the presence of the fluorine atom, this compound cannot be disposed of in standard organic waste streams. Improper disposal can lead to regulatory violations and environmental toxicity.

  • Classification: Categorize all associated waste as Halogenated Organic Waste .

  • Solid Waste: Dispose of contaminated wipes, spill mats, and heavily soiled gloves in a solid hazardous waste container lined with a chemically compatible poly-bag.

  • Liquid Waste: Collect all reaction filtrates, IPA washings, and mother liquors in a clearly labeled, high-density polyethylene (HDPE) carboy designated strictly for Halogenated Solvents.

  • Incompatibility Warning: Never mix ester waste with strong acids, bases, or oxidizing agents in the waste carboy. Mixing can trigger an exothermic hydrolysis reaction, leading to rapid gas evolution and container over-pressurization.

References

  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology (ACS Publications). URL:[Link]

  • PubChem Compound Summary for CID 958751, Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate. National Center for Biotechnology Information. URL:[Link]

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